molecular formula C6H4INO3 B1398473 3-Iodo-4-nitrophenol CAS No. 50590-07-3

3-Iodo-4-nitrophenol

Cat. No.: B1398473
CAS No.: 50590-07-3
M. Wt: 265.01 g/mol
InChI Key: FIWCMSJAIDKMNX-UHFFFAOYSA-N
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Description

3-Iodo-4-nitrophenol is a useful research compound. Its molecular formula is C6H4INO3 and its molecular weight is 265.01 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Iodo-4-nitrophenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Iodo-4-nitrophenol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-iodo-4-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4INO3/c7-5-3-4(9)1-2-6(5)8(10)11/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIWCMSJAIDKMNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)I)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4INO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3-Iodo-4-nitrophenol physical and chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

Properties, Synthesis, and Applications in Medicinal Chemistry

Executive Summary

3-Iodo-4-nitrophenol (CAS: 50590-07-3) is a highly functionalized aromatic intermediate characterized by three distinct reactive handles: a phenolic hydroxyl group, a nitro group, and an iodine atom.[1][2] This tris-substituted scaffold serves as a critical building block in the synthesis of antiviral agents (e.g., Arbidol derivatives) and Sirtuin-2 (Sirt2) inhibitors. Its unique substitution pattern—where the iodine is positioned meta to the hydroxyl and ortho to the nitro group—imparts specific electronic and steric properties that are exploited in high-precision cross-coupling and nucleophilic substitution reactions.

Part 1: Molecular Identity & Physicochemical Profile

The physicochemical behavior of 3-iodo-4-nitrophenol is dominated by the electron-withdrawing nature of the para-nitro group, which significantly enhances the acidity of the phenolic proton compared to unsubstituted phenol. The meta-iodine atom adds lipophilicity and serves as a heavy-atom handle for crystallographic phasing and organometallic functionalization.

Table 1: Physicochemical Properties
PropertyValueNotes
IUPAC Name 3-Iodo-4-nitrophenol
CAS Registry 50590-07-3Distinct from 2-iodo-4-nitrophenol (CAS 89487-91-2)
Molecular Formula C₆H₄INO₃
Molecular Weight 265.01 g/mol
Appearance Yellow crystalline powderNitro group chromophore induces color
Melting Point 121–123 °CConfirmed experimental range [1]
Acidity (pKa) ~6.4 (Predicted)More acidic than 4-nitrophenol (7.[1][3][4][5]15) due to inductive effect of Iodine
Solubility Soluble in DMSO, MeOH, Acetone, EtOAcPoorly soluble in water; soluble in alkaline aq. solutions
LogP 2.8 (Predicted)Moderate lipophilicity suitable for drug intermediates

Part 2: Synthesis & Production Mechanisms[2][6]

The synthesis of 3-iodo-4-nitrophenol presents a regiochemical challenge. Direct iodination of 4-nitrophenol typically yields the 2-iodo isomer due to the ortho-directing power of the hydroxyl group. Therefore, the established industrial route utilizes 3-iodophenol as the starting material, leveraging the directing effects of the hydroxyl group to install the nitro group at the para position.

Core Synthesis Route: Nitration of 3-Iodophenol

In this pathway, the hydroxyl group (activator, ortho/para director) dominates the directing effect over the iodine (deactivator, ortho/para director). Nitration occurs preferentially para to the hydroxyl group to minimize steric hindrance with the bulky iodine atom at the ortho position.

Reaction Scheme:

  • Substrate: 3-Iodophenol

  • Reagent: Nitric Acid (HNO₃) / Sulfuric Acid (H₂SO₄) or dilute HNO₃

  • Conditions: 0–25 °C (Temperature control is critical to prevent polynitration)

  • Yield: Moderate to High (Regioisomers may require separation)

Visualization: Synthetic Pathway

SynthesisPath Start 3-Iodophenol Reagent HNO3 / H2SO4 (Electrophilic Aromatic Substitution) Start->Reagent Inter Sigma Complex Intermediate Reagent->Inter Nitronium Ion (NO2+) Attack Product 3-Iodo-4-nitrophenol (Target Isomer) Inter->Product Para-substitution (Major) Byproduct 3-Iodo-2-nitrophenol (Minor Isomer) Inter->Byproduct Ortho-substitution (Minor)

Figure 1: Regioselective nitration of 3-iodophenol. The hydroxyl group directs the incoming nitro group to the para-position, yielding 3-iodo-4-nitrophenol.

Part 3: Chemical Reactivity & Functionalization

3-Iodo-4-nitrophenol is a "privileged scaffold" in medicinal chemistry because its three functional groups can be modified orthogonally. This allows researchers to grow the molecule in three different vectors, a technique essential for Structure-Activity Relationship (SAR) studies.

Phenolic Oxygen (Nucleophilic Substitution)

The phenol can be deprotonated (using NaOMe or K₂CO₃) to form a phenolate, which is an excellent nucleophile for Williamson ether synthesis. This is the primary method for attaching the scaffold to larger drug pharmacophores.

  • Application: Synthesis of Sirt2 inhibitors via reaction with chloromethylthiazoles [2].

Nitro Group (Reduction to Aniline)

The nitro group can be selectively reduced to an amine (aniline) without affecting the iodine atom. This is crucial because catalytic hydrogenation (H₂/Pd-C) often causes hydrodeiodination (loss of iodine).

  • Preferred Protocol: Iron (Fe) powder with Ammonium Chloride (NH₄Cl) in Ethanol/Water.[5][6] This chemoselective method preserves the Aryl-Iodine bond [2].

Iodine Atom (Cross-Coupling)

The iodine atom serves as a pre-installed handle for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira). It allows for the late-stage introduction of biaryl systems or alkynes.

Visualization: Reactivity Map

Reactivity Center 3-Iodo-4-nitrophenol Path1 Williamson Ether Synthesis (Reagent: Alkyl Halide + Base) Center->Path1 OH Functionalization Path2 Nitro Reduction (Reagent: Fe / NH4Cl) Center->Path2 NO2 Functionalization Path3 Suzuki Coupling (Reagent: Aryl Boronic Acid + Pd) Center->Path3 Iodine Functionalization Prod1 Ether Derivatives (Sirt2 Inhibitors) Path1->Prod1 Prod2 3-Iodo-4-aminophenol (Aniline Precursor) Path2->Prod2 Prod3 Biaryl Phenols Path3->Prod3

Figure 2: Orthogonal reactivity landscape. The compound allows independent modification of the phenol, nitro, and iodine sites.

Part 4: Experimental Protocols

Protocol A: Chemoselective Reduction of Nitro Group

Context: Converting 3-iodo-4-nitrophenol to 3-iodo-4-aminophenol while preserving the C-I bond.

  • Preparation: Dissolve 3-iodo-4-nitrophenol (1.0 equiv) in a mixture of Ethanol and Water (8:1 v/v).

  • Activation: Add Ammonium Chloride (NH₄Cl, 5.0 equiv) and Iron powder (Fe, 5.0 equiv).

  • Reaction: Heat the mixture to reflux (90 °C) with vigorous stirring for 2 hours.

    • Note: Monitor by TLC. The yellow color of the nitrophenol should fade.

  • Workup: Filter the hot mixture through a Celite pad to remove iron residues. Wash the pad with Ethanol.

  • Isolation: Concentrate the filtrate in vacuo. The residue is typically used directly in subsequent amide coupling steps due to the instability of electron-rich anilines [2].

Protocol B: Williamson Ether Synthesis

Context: Attaching the phenol to an alkyl halide scaffold.

  • Deprotonation: To a solution of 3-iodo-4-nitrophenol (1.0 equiv) in dry Methanol or DMF, add Sodium Methoxide (NaOMe, 1.0 equiv) or Potassium Carbonate (K₂CO₃, 3.0 equiv). Stir at Room Temperature (RT) for 15 minutes.

    • Observation: Solution typically turns deep orange/red due to phenolate formation.

  • Alkylation: Add the Alkyl Halide (e.g., chloromethyl derivative, 1.2 equiv).

  • Reaction: Stir at RT for 3–16 hours.

  • Workup: Dilute with Ethyl Acetate, wash with brine (3x), dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Part 5: Analytical Characterization

When characterizing 3-iodo-4-nitrophenol, specific spectral features confirm the regiochemistry (Iodine at position 3, Nitro at position 4).

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ ~11.5 ppm (s, 1H): Phenolic OH (broad, exchangeable).

    • δ ~8.0 ppm (d, J=9.0 Hz, 1H): H5 proton (Ortho to Nitro). The nitro group strongly deshields this proton.

    • δ ~7.4 ppm (d, J=2.5 Hz, 1H): H2 proton (Ortho to OH, Meta to I). Appears as a doublet with small meta-coupling.

    • δ ~6.9 ppm (dd, J=9.0, 2.5 Hz, 1H): H6 proton. Shows coupling to both H5 (ortho) and H2 (meta).

  • IR Spectroscopy:

    • 3200–3400 cm⁻¹: Broad O-H stretch.

    • 1510 & 1340 cm⁻¹: Strong N-O stretches (asymmetric and symmetric) characteristic of the nitro group.

  • Mass Spectrometry:

    • m/z 264.9 (M-H)⁻: Negative ion mode is preferred for phenols.

Part 6: Safety & Stability

  • Hazards: Like most nitrophenols, this compound is toxic if swallowed, inhaled, or absorbed through the skin. It causes skin and eye irritation.[7]

  • Storage: Store at 2–8 °C. Protect from light. The compound is light-sensitive due to the C-I bond, which can undergo homolytic cleavage upon prolonged UV exposure, leading to iodine liberation (darkening of the solid).

  • Incompatibility: Strong oxidizing agents, strong bases (forms explosive salts if dried).

References

  • Chem-Impex International. "3-Iodo-4-nitrophenol Product Data." Chem-Impex Catalog. Accessed Jan 2026. Link

  • Rumpf, T., et al. "Lead Structure-Based Hybridization Strategy Reveals Major Potency Enhancement of SirReal-Type Sirt2 Inhibitors." MDPI Pharmaceuticals, vol. 16, no. 2, 2023.[7] Link

  • Thieme Chemistry. "Science of Synthesis: Nitroarenes." Thieme Connect. Accessed Jan 2026. Link

  • Royal Society of Chemistry. "Tailored SirReal-type inhibitors enhance SIRT2 inhibition." RSC Medicinal Chemistry, 2025.[3] Link

Sources

A Comprehensive Technical Guide to 3-Iodo-4-nitrophenol: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of 3-iodo-4-nitrophenol, a key chemical intermediate with significant potential in pharmaceutical research and development. We will delve into its chemical identity, synthesis, physicochemical properties, and its role as a versatile building block in the creation of complex bioactive molecules. This document is intended for researchers, medicinal chemists, and professionals in drug development who seek a thorough understanding of this compound's utility and handling.

Introduction: The Strategic Importance of Halogenated Nitrophenols in Medicinal Chemistry

Halogenated nitrophenols, such as 3-iodo-4-nitrophenol, represent a class of organic compounds with considerable value in the synthesis of pharmaceuticals. The presence of both a nitro group and a halogen atom on the phenolic ring imparts unique reactivity and functionality. The nitro group, a strong electron-withdrawing group, can modulate the acidity of the phenolic hydroxyl group and serve as a precursor to an amino group, which is a common feature in many drug molecules. The iodine atom, a versatile halogen, can participate in a variety of cross-coupling reactions, allowing for the introduction of diverse molecular fragments.

This guide will focus specifically on 3-iodo-4-nitrophenol, providing a detailed overview of its chemical and physical properties, synthesis, and applications, with a particular emphasis on its relevance to drug discovery and development.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in multi-step syntheses and for ensuring the purity and quality of the final active pharmaceutical ingredient (API).

Table 1: Physicochemical Properties of 3-Iodo-4-nitrophenol

PropertyValueSource
IUPAC Name 3-Iodo-4-nitrophenol[1]
CAS Number 50590-07-3[2]
Molecular Formula C₆H₄INO₃[2]
Molecular Weight 265.01 g/mol [3]
Appearance Yellow powder[2]
Melting Point 121-123 °C[2]
pKa Data not available
Solubility Soluble in organic solvents[2]
Spectroscopic Characterization

Definitive structural confirmation of 3-iodo-4-nitrophenol relies on a combination of spectroscopic techniques. While a specific, citable, and complete set of spectra for 3-iodo-4-nitrophenol is not available in the public domain based on an extensive search, the expected spectral characteristics can be inferred from the analysis of related compounds.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons. The chemical shifts and coupling patterns will be influenced by the positions of the iodo, nitro, and hydroxyl groups.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will provide information on the number and chemical environment of the carbon atoms in the molecule.

  • IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the phenol, the N-O stretches of the nitro group, and C-H and C-C vibrations of the aromatic ring.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide additional structural information.

Synthesis of 3-Iodo-4-nitrophenol

The synthesis of 3-iodo-4-nitrophenol can be approached through two primary retrosynthetic pathways: the nitration of 3-iodophenol or the iodination of 4-nitrophenol. The choice of route depends on the availability of starting materials and the desired regioselectivity.

Conceptual Synthesis Workflow: Nitration of 3-Iodophenol

A plausible and commonly employed strategy for the synthesis of 3-iodo-4-nitrophenol is the electrophilic nitration of 3-iodophenol. The hydroxyl group is an activating ortho-, para-director, while the iodine is a deactivating ortho-, para-director. This combination of directing effects will influence the position of the incoming nitro group.

Start 3-Iodophenol Reaction Electrophilic Aromatic Substitution (Nitration) Start->Reaction Reagents Nitrating Agent (e.g., HNO₃/H₂SO₄) Reagents->Reaction Product 3-Iodo-4-nitrophenol Reaction->Product Purification Purification (e.g., Recrystallization) Product->Purification FinalProduct Pure 3-Iodo-4-nitrophenol Purification->FinalProduct

Caption: Conceptual workflow for the synthesis of 3-Iodo-4-nitrophenol via nitration.

Experimental Protocol: A General Approach to Nitration of Phenols
  • Dissolution: Dissolve the starting material, 3-iodophenol, in a suitable solvent and cool the mixture in an ice bath.

  • Preparation of Nitrating Mixture: Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the solution of 3-iodophenol, ensuring the temperature is maintained below a critical threshold.

  • Reaction: Allow the reaction to proceed at a controlled temperature with continuous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, the reaction mixture is carefully poured onto crushed ice to precipitate the crude product.

  • Isolation: The solid product is collected by vacuum filtration and washed with cold water to remove residual acids.

Purification

The crude 3-iodo-4-nitrophenol is typically purified by recrystallization from a suitable solvent or solvent mixture.[7] The choice of solvent is critical and should be one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Ethanol or ethanol/water mixtures are often good starting points for the recrystallization of nitrophenols.[8]

Applications in Drug Development

3-Iodo-4-nitrophenol serves as a valuable intermediate in the synthesis of a variety of pharmaceutical compounds, particularly in the development of anti-inflammatory and analgesic drugs.[2][9] The functional groups of 3-iodo-4-nitrophenol provide multiple handles for synthetic transformations.

Start 3-Iodo-4-nitrophenol NitroReduction Nitro Group Reduction Start->NitroReduction Coupling Iodine-Mediated Cross-Coupling (e.g., Suzuki, Sonogashira) Start->Coupling HydroxylMod Hydroxyl Group Modification (e.g., Etherification) Start->HydroxylMod AminoIntermediate 3-Iodo-4-aminophenol NitroReduction->AminoIntermediate CoupledIntermediate Aryl/Alkyl Substituted Nitrophenol Coupling->CoupledIntermediate EtherIntermediate Phenolic Ether HydroxylMod->EtherIntermediate Bioactive Bioactive Molecules (e.g., Anti-inflammatory, Analgesic) AminoIntermediate->Bioactive CoupledIntermediate->Bioactive EtherIntermediate->Bioactive

Caption: Synthetic utility of 3-Iodo-4-nitrophenol in generating diverse intermediates.

The reduction of the nitro group to an amine is a common transformation, yielding 3-iodo-4-aminophenol. This aminophenol derivative can then be further functionalized. The iodine atom can be replaced through various palladium-catalyzed cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds. The phenolic hydroxyl group can be alkylated or acylated to generate ethers or esters. This multi-faceted reactivity makes 3-iodo-4-nitrophenol a powerful tool for building molecular complexity in the pursuit of new therapeutic agents.

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling 3-iodo-4-nitrophenol. Although specific toxicity data for this compound is limited, the safety profile of related nitrophenols and iodinated compounds should be considered.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.[2]

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

3-Iodo-4-nitrophenol is a valuable and versatile building block for organic synthesis, with significant potential in the field of drug discovery. Its unique combination of a reactive iodine atom, a modifiable nitro group, and a phenolic hydroxyl group provides chemists with a powerful platform for the construction of complex and diverse molecular architectures. A thorough understanding of its synthesis, properties, and reactivity is essential for harnessing its full potential in the development of novel therapeutics. While a detailed, publicly available experimental dataset for this specific compound is limited, the principles outlined in this guide provide a solid foundation for its use in research and development.

References

  • ResearchGate. Process-for-the-preparation-of-4-iodo-3-nitrobenzamide.pdf. [Link]

  • Google Patents. Process for producing 3-methyl-4-nitroenenol.
  • PrepChem.com. Preparation of 4-nitrophenol. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Essential Role of 4-Nitrophenol in Modern Pharmaceutical Synthesis. [Link]

  • Pakistan Academy of Sciences. Economical Synthesis of Nitrophenols under Controlled Physical Parameters. [Link]

  • MDPI. Synthesis and Catalytic Activity for 2, 3, and 4-Nitrophenol Reduction of Green Catalysts Based on Cu, Ag and Au Nanoparticles Deposited on Polydopamine-Magnetite Porous Supports. [Link]

  • PubChem. 3-Iodo-4-nitrophenol. [Link]

  • Google Patents.
  • PubChem. 3-Iodo-4-nitrophenol. [Link]

  • ACS ES&T Water. Molecular Insights into the Enhanced Formation of Halonitrophenols after the UV/Chloramine Process. [Link]

  • Basic 1H- and 13C-NMR Spectroscopy. [Link]

  • Organisk kemi I. Homework 3 – 2017/04/11 1) 4-nitrophenol (1) has a pKa of 7.15, while 3-nitrophenol (2) is slightly less acidic with a pKa of. [Link]

  • University of California, Los Angeles. Recrystallization. [Link]

  • ResearchGate. Is p-nitrophenol soluble in organic solvents?. [Link]

  • Google Patents. Recrystallization method for purification of phenoxy-2(1h)-pyrimidinone analogues.
  • NIH. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. [Link]

  • YouTube. Organic Chemistry Lab: Recrystallization. [Link]

  • ResearchGate. (PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. [Link]

  • MDPI. Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. [Link]

  • Lab Experiment 2: Determining the pKa of o-nitrophenol. [Link]

  • University of Rochester. Tips & Tricks: Recrystallization. [Link]

  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]

  • Solubility of Things. 4-Nitrophenol. [Link]

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Introduction: The Strategic Importance of 3-Iodo-4-nitrophenol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Structure and Synthesis of 3-Iodo-4-nitrophenol

3-Iodo-4-nitrophenol is a highly functionalized aromatic compound of significant interest in the fields of medicinal chemistry and advanced organic synthesis. Its unique arrangement of a hydroxyl group, a nitro group, and an iodine atom on a benzene ring imparts a distinct reactivity profile, making it a valuable and versatile building block. This compound serves as a crucial intermediate in the synthesis of more complex molecules, including pharmaceuticals and specialized materials.[1] For researchers and drug development professionals, a thorough understanding of its structure and the nuances of its synthesis is paramount for leveraging its synthetic potential effectively.

This guide provides a detailed exploration of the molecular architecture of 3-iodo-4-nitrophenol and presents a critical analysis of its primary synthetic routes. The discussion emphasizes the chemical principles behind the methodologies, the rationale for experimental choices, and detailed protocols to ensure reproducibility and success in a laboratory setting.

Molecular Structure and Physicochemical Properties

The structure of 3-iodo-4-nitrophenol is defined by a phenol core with substituents at positions 3 and 4. The hydroxyl (-OH) group at position 1, the iodine (-I) atom at position 3, and the nitro (-NO₂) group at position 4 create a specific electronic and steric environment that dictates the molecule's reactivity. The potent electron-withdrawing nature of the nitro group significantly influences the acidity of the phenolic proton and the electrophilicity of the aromatic ring.

Caption: 2D Chemical Structure of 3-Iodo-4-nitrophenol.

The key physicochemical properties of 3-iodo-4-nitrophenol are summarized in the table below, providing essential data for handling, characterization, and experimental design.

PropertyValueSource
CAS Number 50590-07-3[1][2]
Molecular Formula C₆H₄INO₃[1][2]
Molecular Weight 265.01 g/mol [1][2]
Appearance Yellow powder[1]
Melting Point 121-123 °C[1]
Purity ≥ 97% (Assay)[1]
Storage Store at 0-8 °C[1]

Strategic Synthesis of 3-Iodo-4-nitrophenol

The synthesis of 3-iodo-4-nitrophenol can be approached through several strategic pathways. The choice of method often depends on the availability of starting materials, desired scale, and safety considerations. The two most prominent and scientifically sound methods are detailed below: direct electrophilic iodination of 4-nitrophenol and a Sandmeyer-type reaction starting from an appropriate amino precursor.

Method 1: Direct Electrophilic Iodination of 4-Nitrophenol

This method represents the most direct approach, involving the introduction of an iodine atom onto the 4-nitrophenol backbone via an electrophilic aromatic substitution reaction.

Expertise & Causality: The directing effects of the substituents on the 4-nitrophenol ring are critical to the success of this reaction. The hydroxyl group is a powerful activating, ortho-, para- directing group, while the nitro group is a deactivating, meta- directing group. The position ortho to the hydroxyl group (C3) is strongly activated and is the primary site for electrophilic attack. The iodinating agent, typically molecular iodine (I₂), is a relatively weak electrophile. Therefore, the reaction often requires conditions that either increase the nucleophilicity of the substrate (by forming the more reactive phenoxide ion under basic conditions) or enhance the electrophilicity of the iodine. A study on the kinetics of this reaction supports a mechanism where molecular iodine attacks the 4-nitrophenoxide ion in a reversible step to form an intermediate, which then loses a proton to yield the final product, 2-iodo-4-nitrophenol.[3] To achieve the desired 3-iodo isomer, careful control of reagents and conditions is essential.

iodination cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_process Reaction cluster_product Product start 4-Nitrophenol reaction Electrophilic Aromatic Substitution start->reaction 1. Activation reagents Iodinating Agent (e.g., I₂, NIS) Solvent Optional: Base or Catalyst reagents->reaction 2. Iodination product 3-Iodo-4-nitrophenol reaction->product 3. Proton loss

Caption: Workflow for Direct Iodination of 4-Nitrophenol.

Field-Proven Protocol: Iodination of 4-Nitrophenol This protocol is a representative procedure based on established principles of electrophilic iodination.

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-nitrophenol (1 equivalent) in a suitable solvent such as glacial acetic acid or an alcohol.

  • Reagent Addition: Add the iodinating agent, such as N-Iodosuccinimide (NIS) (1.1 equivalents), to the solution portion-wise at room temperature. The use of NIS is often preferred over I₂ as it provides a more controlled release of the electrophilic iodine species.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, pour the reaction mixture into a beaker of ice water. This will precipitate the crude product.

  • Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove any residual acid and succinimide.

  • Purification: The crude 3-iodo-4-nitrophenol can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.

Method 2: Synthesis via Diazotization-Iodination (Sandmeyer Reaction)

The Sandmeyer reaction is a robust and widely employed method for introducing halides onto an aromatic ring.[4][5] This multi-step process begins with the diazotization of a primary aromatic amine, followed by the displacement of the diazonium group with iodide. The logical precursor for this synthesis is 3-amino-4-nitrophenol.

Expertise & Causality: This pathway is powerful because it allows for regiochemically precise installation of the iodine atom, dictated by the position of the amino group on the precursor.

  • Diazotization: The primary amine (3-amino-4-nitrophenol) is treated with nitrous acid (HNO₂) at low temperatures (0-5 °C). The nitrous acid is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl).[6] Low temperature is critical because the resulting aryl diazonium salt is unstable and can decompose at higher temperatures, leading to side products and reduced yield.

  • Iodide Displacement: The diazonium salt is then treated with a solution of potassium iodide (KI). The diazonium group (-N₂⁺) is an exceptional leaving group (as stable N₂ gas), and the iodide ion (I⁻) acts as a nucleophile, attacking the aromatic ring and displacing the nitrogen.[5] Unlike other Sandmeyer reactions that often require a copper(I) catalyst, the iodination step typically proceeds without one due to the high nucleophilicity of the iodide ion.[5]

sandmeyer cluster_start Starting Material cluster_step1 Step 1: Diazotization cluster_step2 Step 2: Iodination cluster_product Final Product start 3-Amino-4-nitrophenol process1 Formation of Aryl Diazonium Salt start->process1 reagents1 NaNO₂, HCl(aq) 0-5 °C reagents1->process1 process2 Nucleophilic Displacement of N₂ process1->process2 Intermediate reagents2 Potassium Iodide (KI) reagents2->process2 product 3-Iodo-4-nitrophenol process2->product

Caption: Workflow for Sandmeyer Synthesis of 3-Iodo-4-nitrophenol.

Field-Proven Protocol: Diazotization-Iodination This protocol is adapted from standard Sandmeyer reaction procedures.

  • Acidic Solution Preparation: In a beaker, suspend 3-amino-4-nitrophenol (1 equivalent) in a mixture of concentrated hydrochloric acid and water. Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Diazotization: Prepare a solution of sodium nitrite (1.1 equivalents) in cold water. Add this solution dropwise to the cold amine suspension. Maintain the temperature below 5 °C throughout the addition. A slight excess of nitrous acid can be confirmed with starch-iodide paper.

  • Iodination: In a separate flask, dissolve potassium iodide (1.5 equivalents) in water. Slowly and carefully add the cold diazonium salt solution to the potassium iodide solution. Effervescence (release of N₂ gas) will be observed.

  • Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and then gently heat it (e.g., to 50-60 °C) for a short period to ensure complete decomposition of the diazonium salt.

  • Work-up: Cool the reaction mixture. If a precipitate has formed, collect it by vacuum filtration. If the product is oily, it may be extracted with a suitable organic solvent like ethyl acetate.

  • Purification: The crude product should be washed with a sodium thiosulfate solution to remove any excess iodine, followed by water. Further purification can be achieved by recrystallization or column chromatography to yield pure 3-iodo-4-nitrophenol.

Safety, Handling, and Storage

As a nitrophenol derivative, 3-iodo-4-nitrophenol and its precursors should be handled with appropriate care. Nitrophenols are generally considered toxic and can be harmful if inhaled, ingested, or absorbed through the skin.[7]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Handle the compound in a well-ventilated fume hood to avoid inhaling dust or vapors. Avoid contact with skin and eyes.[8]

  • Storage: Store 3-iodo-4-nitrophenol in a tightly closed container in a cool, dry place, as recommended at 0-8 °C.[1]

  • Reagents: The reagents used in the synthesis, particularly strong acids and sodium nitrite, are corrosive and toxic. Handle them with extreme caution according to their specific Safety Data Sheet (SDS) guidelines.

Conclusion

3-Iodo-4-nitrophenol is a strategically important chemical intermediate whose value is derived from its unique trifunctional structure. Its synthesis is reliably achieved through well-established organic transformations, primarily direct electrophilic iodination and the Sandmeyer reaction. The choice of synthetic route requires a careful assessment of starting material availability, regiochemical control, and scalability. By understanding the fundamental principles behind these synthetic methods and adhering to rigorous experimental protocols, researchers can effectively produce and utilize this versatile building block for applications ranging from pharmaceutical discovery to materials science.

References

  • PubChem. (n.d.). 3-Iodo-4-nitrophenol. National Center for Biotechnology Information. Retrieved from [Link]

  • Groggins, P. H. (Ed.). (1958). Unit Processes in Organic Synthesis (5th ed.). McGraw-Hill.
  • Hodgson, H. H. (1947). The Sandmeyer Reaction. Chemical Reviews, 40(2), 251–277.
  • Krasnokutskaya, E. A., Semenischeva, N. I., Filimonov, V. D., & Knochel, P. (2007). A New, One-Step, Effective Protocol for the Iodination of Aromatic and Heterocyclic Compounds via Aprotic Diazotization of Amines. Synthesis, 2007(01), 81-84.
  • U.S. Environmental Protection Agency (EPA). (n.d.). 4-Nitrophenol. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]

  • Berliner, E. (1966). Aromatic Halogenation. II. The Kinetics and Mechanism of Iodination of 4-Nitrophenol and 4-Nitrophenol-2,6-d2. Journal of the American Chemical Society, 88(19), 4470-4474. Retrieved from [Link]

Sources

Technical Guide: Solubility Profile & Purification of 3-Iodo-4-nitrophenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the solubility thermodynamics of 3-Iodo-4-nitrophenol (CAS 50590-07-3). Unlike generic nitrophenols, the presence of the iodine atom at the meta position (relative to the hydroxyl) significantly alters the lipophilicity (LogP) and acidity (


), dictating specific solvent choices for synthesis, purification, and formulation.

Key Physicochemical Parameters:

Parameter Value Technical Implication
Molecular Weight 265.01 g/mol Moderate molecular size.
Melting Point 153–159 °C High thermal stability; ideal for hot recrystallization.

|


 (Acidic)  | 6.39 ± 0.10 | More acidic than 4-nitrophenol (

7.15). Deprotonates at neutral pH. | | LogP (Lipophilicity) | 2.80 | Moderate lipophilicity; prefers organic phases over water. | | Appearance | Yellow crystalline solid | Chromophore sensitive to pH (Yellow

Orange in base). |

Physicochemical Architecture & Solubility Mechanism

To master the solubility of this compound, one must understand the competing electronic and steric forces within the molecule.

The "Push-Pull" Electronic System

The solubility behavior is governed by three functional groups acting in tension:

  • Phenolic Hydroxyl (-OH): Acts as a Hydrogen Bond Donor (HBD). This provides solubility in protic solvents (Alcohols).

  • Nitro Group (-NO

    
    ):  A strong electron-withdrawing group (EWG) that polarizes the molecule, creating a high dipole moment. This ensures high solubility in polar aprotic solvents (DMSO, DMF).
    
  • Iodine Atom (-I): A large, soft, lipophilic halogen. It increases the London Dispersion Forces (

    
    ), making the molecule significantly less water-soluble than its non-halogenated parent.
    
The Acidity Factor ( Shift)

The iodine atom exerts an inductive electron-withdrawing effect (-I effect), stabilizing the phenoxide anion.

  • Result: The

    
     drops to ~6.4.
    
  • Solubility Consequence: In buffered aqueous solutions above pH 7.5, the compound exists primarily as the anion , which is highly water-soluble. Below pH 5.0, it is the neutral protonated form , which is water-insoluble but soluble in organics.

Solubility Landscape: Solvent Selection Data

The following data categorizes solvents based on their interaction capability with 3-Iodo-4-nitrophenol.

Table 1: Solubility Performance by Solvent Class
Solvent ClassRepresentative SolventsSolubility RatingMechanistic Rationale
Polar Aprotic DMSO, DMF, NMPExcellent (>100 mg/mL)Strong dipole-dipole interactions match the nitro group's polarity.
Polar Protic Methanol, Ethanol, IsopropanolGood (20–50 mg/mL)H-bonding matches the phenolic -OH. Solubility increases drastically with temperature.
Chlorinated Dichloromethane (DCM), ChloroformModerate Good solvation of the iodine/aromatic core, but lacks H-bonding capability.
Esters/Ethers Ethyl Acetate, THFModerate to Good H-bond acceptors interact with the phenolic proton.
Non-Polar Hexane, Heptane, ToluenePoor/Anti-Solvent Dominant polar forces of the solute prevent solvation by dispersion-only solvents.
Aqueous (Neutral) Water (pH 7)Very Poor (<1 mg/mL)Hydrophobic iodine + aromatic ring dominate.
Aqueous (Basic) 0.1M NaOH or Na

CO

High (as salt)Deprotonation forms the water-soluble sodium phenolate salt.

Thermodynamic Modeling: Hansen Solubility Parameters (HSP)

For formulation and solvent blending, we utilize Hansen Solubility Parameters.[1][2] The solute sphere for 3-Iodo-4-nitrophenol is defined by:

  • 
     (Dispersion):  ~21.0 MPa
    
    
    
    (High due to Iodine)
  • 
     (Polarity):  ~13.5 MPa
    
    
    
    (Due to Nitro group)
  • 
     (H-Bonding):  ~14.0 MPa
    
    
    
    (Phenolic contribution)
Visualization: Interaction Mechanism

The diagram below illustrates the molecular interactions driving solubility.

SolubilityMechanism Solute 3-Iodo-4-nitrophenol (Neutral) DMSO DMSO/DMF (Dipole Interaction) Solute->DMSO High Solubility (Polarity Match) EtOH Ethanol/MeOH (H-Bonding) Solute->EtOH Moderate Solubility (Temp Dependent) Hexane Hexane (Dispersion Only) Solute->Hexane Insoluble (Precipitation) Base Base (pH > 7.5) Solute->Base Deprotonation Anion Phenolate Anion (Water Soluble) Anion->DMSO Soluble Anion->EtOH Soluble Base->Anion Forms Salt

Caption: Solubility interaction map showing solvent compatibility and the pH-dependent switch to the water-soluble anionic form.

Validated Purification Protocols

Protocol A: Thermal Recrystallization (Purity < 98%)

This method exploits the steep solubility curve in alcohols. The high melting point (153°C) allows for safe heating without melting the solid into an "oil," which is a common failure mode in lower-melting nitrophenols.

Solvent System: Ethanol/Water (90:10 v/v).

  • Why: Water acts as an anti-solvent to lower the solubility floor at 4°C, maximizing yield.

  • Preparation: Place crude solid in a round-bottom flask with a stir bar and reflux condenser.

  • Dissolution: Add Ethanol (90%) slowly while heating to 75°C . Add just enough solvent to dissolve the solid completely.

  • Anti-Solvent Tuning: Add warm water dropwise until a faint turbidity persists, then add 1-2 mL of Ethanol to clear it.

  • Cooling: Remove heat. Allow to cool to room temperature (25°C) over 2 hours. Do not crash cool, or impurities will become trapped.

  • Crystallization: Move to a 4°C fridge for 4 hours. Yellow needles should form.

  • Collection: Filter via vacuum. Wash with cold (0°C) 50:50 Ethanol/Water. Dry under vacuum at 45°C.

Protocol B: pH-Swing Extraction (Removal of Non-Acidic Impurities)

This method utilizes the


 (6.39) to separate the product from non-phenolic organic byproducts (e.g., unreacted nitro-arenes).

Workflow Visualization:

ExtractionWorkflow Start Crude Mixture (Organic Solvent: DCM or EtOAc) Step1 Add 5% NaHCO3 (aq) (pH ~8.5) Start->Step1 Separation Phase Separation Step1->Separation OrgPhase Organic Phase (Contains Impurities) Separation->OrgPhase Discard AqPhase Aqueous Phase (Contains Product as Phenolate) Separation->AqPhase Keep Step2 Acidify with 1M HCl (to pH < 4) AqPhase->Step2 Precip Product Precipitates (Yellow Solid) Step2->Precip Filter Filter & Dry Precip->Filter

Caption: pH-Swing extraction workflow isolating 3-Iodo-4-nitrophenol based on its acidity (


 6.39).

Analytical Implications (HPLC)

When developing assays for this compound, solubility affects the mobile phase choice.

  • Column: C18 (Reverse Phase).

  • Mobile Phase: Acetonitrile/Water + 0.1% Formic Acid.

    • Note: Acid modifier is critical . Without acid, the phenol will partially ionize (dissociate) on the column, leading to peak tailing and split peaks. Keeping pH < 4 ensures it remains in the neutral form for sharp peak shape.

  • Detection: UV at 254 nm (aromatic) or 350 nm (nitro-conjugation).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 56924453, 3-Iodo-4-nitrophenol. Retrieved from [Link][3]

  • ChemSrc (2025). 4-Iodo-3-nitrophenol CAS 50590-07-3 Physicochemical Properties.[4][5] Retrieved from [Link][6]

  • Hansen, C. M. (2007).Hansen Solubility Parameters: A User's Handbook (2nd Ed.). CRC Press. (Standard reference for HSP methodology).

Sources

Advanced Handling & Risk Strategy: 3-Iodo-4-nitrophenol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Research & Development

Executive Summary & Chemical Profile

3-Iodo-4-nitrophenol (INP) is a specialized halogenated nitroaromatic intermediate used primarily in pharmaceutical cross-coupling reactions (e.g., Suzuki-Miyaura) and as a precursor for bioactive scaffolds.[1][2][3] Its dual-functional nature—possessing both a labile carbon-iodine bond and an electron-withdrawing nitro group—creates a unique risk profile that exceeds standard phenolic handling requirements.[3]

This guide moves beyond the static data of a standard Safety Data Sheet (SDS), providing a dynamic risk management framework for researchers handling INP in synthesis and drug discovery.[3]

Physicochemical Characterization

Note: Data reflects high-purity research grade material.

PropertySpecificationContextual Significance
CAS Number 50590-07-3 Critical: Verify structure by NMR; isomer confusion with 4-iodo-3-nitrophenol is common in databases.[3]
Formula

MW: 265.01 g/mol
Appearance Yellow crystalline powderDarkening indicates iodine liberation (decomposition).[3]
Melting Point 153–159 °CSignificantly higher than p-nitrophenol (~114°C), aiding in purity verification.[3]
Acidity (

)
~6.4 (Predicted)More acidic than phenol (

10) due to the nitro group; readily forms salts with weak bases.[3]
Solubility DMSO, Methanol, Ethyl AcetateLimited water solubility unless ionized (pH > 7).

Hazard Mechanism & Toxicology

To safely handle INP, one must understand the causality of its toxicity.[3] It is not merely a skin irritant; it is a metabolic disruptor.[3]

The Uncoupling Mechanism

Like its parent compound 4-nitrophenol, INP acts as a protonophore.[3] The lipophilic iodine atom enhances membrane permeability, while the acidic hydroxyl group allows it to shuttle protons across the inner mitochondrial membrane.[3]

  • Result: Uncoupling of oxidative phosphorylation.[3]

  • Physiological Impact: ATP depletion and hyperthermia.[3]

Halogen-Specific Reactivity

The C-I bond is the weakest carbon-halogen bond (


).[3]
  • Photolytic Instability: Exposure to UV/visible light cleaves the C-I bond, generating aryl radicals and free iodine (

    
    ).[3]
    
  • Sensitization: Free iodine is a potent sensitizer and corrosive agent, amplifying the skin risks of the parent phenol.[3]

GHS Hazard Classification (Consolidated)[3]
  • Acute Toxicity (Oral/Dermal/Inhalation): Category 4 (H302+H312+H332)[3][4]

  • Skin/Eye Irritation: Category 2/2A (H315/H319)[3]

  • STOT-RE: Category 2 (H373) - Potential damage to liver/kidneys upon repeated exposure.[3]

Strategic Safety Protocol: The "Self-Validating" Workflow

This section outlines a logic-driven workflow for handling INP, ensuring that safety is intrinsic to the experimental design rather than an afterthought.

Visualizing the Hazard Logic

The following diagram illustrates the decision matrix for handling INP based on its chemical state (Solid vs. Solution).

INP_Safety_Logic Start 3-Iodo-4-nitrophenol Source State_Check State Assessment Start->State_Check Solid_State Solid Handling (Dust & Static Risk) State_Check->Solid_State Powder/Crystal Soln_State Solution Handling (Absorption Risk) State_Check->Soln_State Dissolved Control_1 Engineering: Anti-Static Weighing PPE: Double Nitrile + N95/P100 Solid_State->Control_1 Mitigation Control_2 Engineering: Fume Hood (Light Shielded) PPE: Butyl/Viton Gloves Soln_State->Control_2 Mitigation Reaction Reaction Monitoring (TLC/LCMS) Control_1->Reaction Control_2->Reaction Waste Quench & Disposal (Segregate Halogenated) Reaction->Waste Completion

Figure 1: Operational safety logic flow. Note the differentiation in glove type for solutions due to the permeation enhancement of the iodine substituent.[3]

Protocol 1: Safe Weighing & Transfer (Solid State)

Rationale: Nitrophenols can be electrostatically charged.[3] The iodine atom adds mass, but the fine powder nature creates inhalation risks.[3]

  • Preparation: Use an analytical balance inside a fume hood or a powder containment enclosure.[3]

  • Static Control: Use an anti-static gun or ionizer bar if the ambient humidity is <30%.[3]

  • Transfer: Do not use metal spatulas (potential for metal-catalyzed decomposition or spark).[3] Use PTFE or porcelain spatulas.[3]

  • Dissolution: Add solvent to the solid, not solid to the solvent, to prevent "puffing" of toxic dust.[3]

Protocol 2: Storage & Stability Maintenance

Rationale: Preventing the homolytic cleavage of the C-I bond.[3]

  • Container: Amber glass vial with a PTFE-lined cap (phenols degrade rubber).[3]

  • Atmosphere: Argon backfill is recommended for long-term storage to prevent oxidation of the phenol to quinones.[3]

  • Temperature: 2–8°C. Cold storage slows the kinetics of deiodination.[3]

Emergency Response & Degradation Logic

Standard "absorb with paper" methods are dangerous for nitrophenols, as drying can increase flammability/explosivity risks (though INP is less explosive than picric acid).[3]

Chemical Neutralization Strategy

Do not simply dilute.[3] Chemically convert the hazard.[3]

  • The Agent: Prepare a 5% Sodium Carbonate (

    
    )  solution.[3]
    
    • Chemistry: This converts the volatile/absorbable phenol (

      
       6.[3]4) into the water-soluble phenolate salt.[3] This salt is less volatile and does not penetrate nitrile gloves as easily as the neutral phenol.[3]
      
  • The Absorbent: Use Vermiculite or Sand .[3]

    • Contraindication: Do NOT use sawdust or paper towels.[3] Nitrophenols are oxidizing agents; mixing with organic combustibles creates a fire hazard.[3]

Step-by-Step Spill Cleanup[3]
  • Isolate: Evacuate the immediate area (3-meter radius).[3]

  • PPE Up: Don double nitrile gloves, lab coat, and goggles.[3] If powder is airborne, use a respirator.[3][5]

  • Wet: Gently mist the spill with the 5%

    
     solution to prevent dust generation.[3]
    
  • Absorb: Cover with vermiculite.[3]

  • Collect: Scoop into a hazardous waste container labeled "Halogenated Organic Solids."

  • Decontaminate: Wipe the surface with 70% Ethanol followed by soap and water to remove iodine stains and phenolic residues.[3]

Synthesis Context: Suzuki-Miyaura Coupling

INP is frequently used to synthesize biaryls.[3] The iodine at the C3 position is highly reactive toward oxidative addition with Palladium (Pd) catalysts.[3]

Reaction Workflow Visualization

The following diagram details the synthesis pathway and critical safety checkpoints during a typical cross-coupling setup.

Suzuki_Workflow Reagents Reagents: INP + Boronic Acid Pd Catalyst Degas Degassing (O2 Removal) Reagents->Degas Inert Atm Heat Heating (80°C) Closed Vessel Risk Degas->Heat Activation Workup Acidic Workup (Iodine Liberation Risk) Heat->Workup Completion Purification Column Chromatography Workup->Purification Extract

Figure 2: Synthesis workflow.[3] Note the "Acidic Workup" risk: acidifying the reaction mixture can regenerate the neutral phenol and potentially liberate


 if oxidants are present.
Critical Experimental Note

When performing the workup:

  • Avoid strong oxidizers during the quench.[3]

  • If the aqueous layer turns purple/brown (indicating

    
    ), wash with Sodium Thiosulfate (
    
    
    
    )
    to reduce iodine back to iodide (
    
    
    ) before disposal.[3] This prevents the release of toxic iodine vapors in the waste stream.[3]

References

  • National Center for Biotechnology Information. (2025).[3] PubChem Compound Summary for CID 56924453, 3-Iodo-4-nitrophenol. Retrieved from [Link][3]

  • ECHA (European Chemicals Agency). C&L Inventory: Nitrophenol Derivatives Classification. Retrieved from [Link][3]

Sources

The Ortho-Nitro Iodide: A Divergent Reactivity Guide to 3-Iodo-4-nitrophenol

[1]

Executive Technical Summary

3-Iodo-4-nitrophenol (CAS: 50590-07-3) is a bifunctional aromatic scaffold defined by a "push-pull" electronic landscape.[1] It features a phenol core (electron donor) perturbed by a para-nitro group (strong acceptor) and a meta-iodine atom.[1]

For the synthetic chemist, this molecule is not merely a substrate but a linchpin intermediate . Its value lies in the ortho-nitro effect , where the nitro group electronically activates the adjacent iodine toward nucleophilic displacement (

1
Physiochemical Profile
PropertyValue / CharacteristicImplication for Protocol
Molecular Weight 265.01 g/mol Standard stoichiometry calculations.[1]
Acidity (pKa) ~6.5 - 6.8 (Estimated)More acidic than 4-nitrophenol (7.15).[1] Weak bases (

) will quantitatively deprotonate the phenol.
Appearance Yellow crystalline solidVisual indicator: Deepens to orange/red upon deprotonation (phenoxide formation).
Solubility DMSO, DMF, MeOH, EtOAcPoor water solubility requires polar aprotic solvents for homogenous reactions.

The Acidic Interface: Phenolic Modulation

Before engaging the carbon skeleton, one must address the phenolic hydroxyl. Due to the electron-withdrawing nature of the para-nitro and meta-iodo groups, this phenol is significantly more acidic than unsubstituted phenol (

1
Strategic Implication

The generated phenoxide anion is a tight ion pair. In nucleophilic substitutions where the phenol acts as the nucleophile (e.g., ether synthesis), the choice of solvent and counter-cation dictates the rate.

  • Protocol A: O-Alkylation (Protection/Functionalization)

    • Reagents:

      
       (1.5 equiv), Alkyl Halide (1.1 equiv), DMF or Acetone.
      
    • Mechanism: Deprotonation forms the resonance-stabilized nitrophenoxide.[1]

    • Self-Validating Check: The reaction mixture will turn from yellow to a vibrant orange/red immediately upon addition of base (formation of the nitrophenoxide chromophore). As the O-alkylation proceeds, the color often shifts back to a paler yellow, indicating consumption of the phenoxide.

The Electrophilic Carbon (C3): The vs. Cross-Coupling Divergence

The C3-Iodine bond is the primary site of reactivity, but it is chemically "schizophrenic." It is susceptible to both Nucleophilic Aromatic Substitution (

Pathway A: Nucleophilic Aromatic Substitution ( )

The nitro group at C4 withdraws electron density from the ring, specifically activating the ortho position (C3). This makes the iodine a labile leaving group, displaceable by heteroatom nucleophiles (amines, thiols, alkoxides) without the need for transition metals.

  • Key Insight:

    
     is favored by "hard" nucleophiles and high heat.
    
  • Competitive Risk: The phenol (OH) is electron-donating and can deactivate the ring. However, if the phenol is deprotonated (

    
    ), it becomes a strong donor, potentially stalling 
    
    
    . Best Practice: Protect the phenol as a methyl ether or ester before attempting difficult
    
    
    reactions, or use excess nucleophile to overcome deactivation.
Pathway B: Palladium-Catalyzed Cross-Coupling (Suzuki/Sonogashira)

The C-I bond is weak and undergoes oxidative addition to Pd(0) faster than C-Br or C-Cl.[1] This allows for chemoselective carbon-carbon bond formation at C3.[1]

  • Key Insight: The oxidative addition of Pd into the C3-I bond is generally faster than

    
     displacement under mild conditions (60-80°C).[1]
    
  • Self-Validating Protocol (Suzuki-Miyaura):

    • System: 3-Iodo-4-nitrophenol (1.0 eq), Boronic Acid (1.2 eq),

      
       (5 mol%), 
      
      
      (2M aq).[1]
    • Solvent: Dioxane/Water (4:1). Degas thoroughly (sparge with Argon for 10 min).

    • Validation: Monitor by HPLC. The starting iodide (RT ~ 4.5 min) should disappear. A new peak (biaryl) will emerge.

    • Visual: The reaction mixture typically darkens from yellow to dark brown/black (active Pd species). Precipitation of Pd black indicates catalyst decomposition (reaction stalled).

The Nitro Group (C4): Chemoselective Reduction

Reducing the nitro group to an aniline (3-iodo-4-aminophenol) creates a highly functionalized "linker" scaffold.[1] The challenge is preventing hydrodehalogenation (loss of the iodine).

The Hazard: Catalytic Hydrogenation ( )

Standard hydrogenation will frequently cleave the C-I bond, yielding 4-aminophenol.[1] Avoid standard Pd/C.

The Solution: Dissolving Metal Reductions

Use Iron (Fe) or Tin(II) Chloride (

Protocol: Fe/NH4Cl Reduction

  • Setup: Suspend 3-Iodo-4-nitrophenol in EtOH/Water (3:1).

  • Additives: Add Iron powder (5 equiv) and

    
     (5 equiv).
    
  • Conditions: Heat to reflux (80°C) for 2 hours.

  • Causality: Iron acts as a single-electron transfer agent.[1] The mild acidic buffer (

    
    ) prevents side reactions.
    
  • Validation:

    • TLC: Large polarity shift. The product (Amine) is much more polar and will streak on silica unless treated with

      
      .
      
    • Color Change: Reaction transitions from Yellow (Nitro) to Colorless/Brown (Amine). Note: Aminophenols oxidize in air; keep under inert atmosphere.

Visualizing the Reactivity Landscape

The following diagram maps the divergent synthetic pathways available from the 3-Iodo-4-nitrophenol scaffold.

ReactivityLandscapeStart3-Iodo-4-nitrophenol(Core Scaffold)PhenoxideNitrophenoxide Salt(Nucleophilic Oxygen)Start->PhenoxideBase (K2CO3)DeprotonationBiaryl3-Aryl-4-nitrophenol(Suzuki Product)Start->BiarylAr-B(OH)2, Pd(0)Suzuki CouplingSubstituted3-Amino-4-nitrophenol(SNAr Product)Start->SubstitutedHNR2, HeatSNAr DisplacementAniline3-Iodo-4-aminophenol(Reduction Product)Start->AnilineFe/NH4ClSelective ReductionEtherO-Alkylated Ether(Protected Scaffold)Phenoxide->EtherR-XDMF, RT

Figure 1: Divergent synthetic pathways.[1] Green/Red arrows indicate competition at the C3-Iodine site.[1]

Experimental Case Study: Synthesis of a Benzoxazole Precursor

To illustrate the integration of these principles, we present a workflow for converting 3-Iodo-4-nitrophenol into a benzoxazole precursor, a common motif in kinase inhibitors.

Step 1: Protection[2]
  • Action: Methylation using MeI/K2CO3.

  • Why: Locks the phenol, prevents quinone methide formation, and increases solubility.

Step 2: Suzuki Coupling[1]
  • Action: Coupling with Phenylboronic acid using

    
    .
    
  • Why: Installs the C3 aryl group. The nitro group remains intact.

Step 3: Nitro Reduction & Cyclization
  • Action: Fe/AcOH reduction followed by condensation with an aldehyde.

  • Result: The resulting aminophenol reacts with aldehydes to close the oxazole ring.

WorkflowStep1Step 1: O-Methylation(MeI, K2CO3)Step2Step 2: Suzuki Coupling(Ph-B(OH)2, Pd cat.)Step1->Step2 Yield >90%(Yellow Solid)Step3Step 3: Nitro Reduction(Fe, AcOH)Step2->Step3 Yield ~80%(Biaryl Intermediate)FinalTarget: 2-Substituted BenzoxazoleStep3->Final Cyclization w/ R-CHO

Figure 2: Sequential functionalization workflow avoiding chemoselectivity conflicts.

References

  • PubChem. "3-Iodo-4-nitrophenol Compound Summary."[1][2][3] National Center for Biotechnology Information. Accessed 2024.[2][4][5][6] [Link]

  • Organic Chemistry Portal. "Suzuki-Miyaura Coupling: Mechanism and Protocols." Organic Chemistry Portal. [Link]

  • Organic Chemistry Portal. "Nucleophilic Aromatic Substitution (SNAr)." Organic Chemistry Portal. [Link]

Chemoselective Architecture: The Reactivity Landscape of 3-Iodo-4-nitrophenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Iodo-4-nitrophenol (CAS: 54716-02-8) represents a privileged "push-pull" scaffold in medicinal chemistry. Its utility stems from the orthogonal reactivity of its three functional handles: a distinctively acidic phenolic hydroxyl (nucleophile), a labile iodine atom (electrophile for cross-coupling), and a nitro group (reducible pharmacophore precursor). This guide dissects the molecular orbital considerations and provides validated protocols for exploiting these sites in high-value synthesis.

Electronic Topography & Molecular Logic

To manipulate 3-Iodo-4-nitrophenol effectively, one must understand the competition between the electron-donating hydroxyl group and the electron-withdrawing nitro and iodine substituents.

The "Push-Pull" Electronic System

The molecule is defined by the interplay of resonance and inductive effects:

  • The "Push" (Donor): The phenolic oxygen (C1-OH) donates electron density into the ring via resonance (+M), activating the ortho (C2, C6) positions.

  • The "Pull" (Acceptor): The nitro group (-NO

    
    ) at C4 exerts a powerful resonance withdrawing effect (-M), significantly reducing electron density at C2 and C6, while dramatically increasing the acidity of the phenolic proton.
    
  • The "Pivot" (Halogen): The iodine at C3 exerts a negative inductive effect (-I) but a weak positive mesomeric effect (+M). Crucially, the iodine atom creates a distinct dipole at the C3-I bond, making it the primary site for oxidative addition by transition metals.

Acidity and pKa Modulation

While unsubstituted phenol has a pKa of ~10.0, the presence of the para-nitro group drops this to ~7.15. The addition of iodine at the meta position (relative to OH) further stabilizes the phenoxide anion through inductive withdrawal.

  • Estimated pKa: 6.2 – 6.8

  • Implication: This compound can be deprotonated by weak bases (e.g., K

    
    CO
    
    
    
    , NaHCO
    
    
    ), allowing for highly chemoselective O-alkylation without disturbing sensitive protecting groups elsewhere in a complex molecule.
Reactivity Map Visualization

The following diagram illustrates the distinct reactive vectors of the molecule.

ReactivityMap Molecule 3-Iodo-4-nitrophenol (Core Scaffold) OH_Site Phenolic Oxygen (C1) Nucleophilic Site Molecule->OH_Site I_Site C3-Iodine Bond Electrophilic Site (Coupling) Molecule->I_Site NO2_Site Nitro Group (C4) Reducible Site / EWG Molecule->NO2_Site Alkylation O-Alkylation (Williamson Ether) OH_Site->Alkylation Suzuki Suzuki-Miyaura Cross-Coupling I_Site->Suzuki Reduction Reduction to Aniline NO2_Site->Reduction

Figure 1: Orthogonal reactivity vectors of 3-Iodo-4-nitrophenol allowing for sequential functionalization.

The Nucleophilic Profile: Phenolic Oxygen

The phenolic oxygen is the sole significant nucleophilic site. Due to the strong electron-withdrawing nature of the ring, the oxygen is "harder" (in HSAB terms) and less nucleophilic than standard phenols, but the generated phenoxide is highly stable.

Key Reaction: Williamson Ether Synthesis

Because the ring is deactivated,


 (Electrophilic Aromatic Substitution) is difficult. Therefore, functionalization usually begins at the oxygen.
  • Selectivity: Exclusive O-alkylation vs. C-alkylation.

  • Solvent Choice: Polar aprotic solvents (DMF, DMSO, Acetone) are required to solvate the cation and leave the phenoxide "naked" and reactive.

The Electrophilic Profile: Carbon Scaffold

The carbon skeleton presents two electrophilic modalities: Metal-catalyzed cross-coupling (at C3) and Nucleophilic Aromatic Substitution (


).
C3-Iodine: The Cross-Coupling Vector

The C3-I bond is the most valuable feature. Iodine is an excellent leaving group for Pd(0) oxidative addition.

  • Reactivity Order: I > Br > Cl >> F.

  • Chemo-differentiation: The iodine can be reacted via Suzuki, Sonogashira, or Heck coupling without affecting the nitro group (under non-reducing conditions).

C4-Nitro: The Masked Aniline

While not an electrophile in the coupling sense, the nitro group renders the C4 position susceptible to


 by strong nucleophiles (e.g., thiols or alkoxides), potentially displacing the nitro group itself, although the iodine at C3 usually reacts first in metal-catalyzed manifolds.

Validated Synthetic Protocols

The following protocols are designed for high reproducibility. They assume standard Schlenk line techniques for inert atmosphere handling.

Protocol A: Chemoselective O-Alkylation

Objective: Protection of the phenol or attachment of a linker. Mechanism:


 displacement of alkyl halide by phenoxide.
  • Reagents: 3-Iodo-4-nitrophenol (1.0 eq), Alkyl Bromide (1.1 eq), K

    
    CO
    
    
    
    (2.0 eq).
  • Solvent: Anhydrous DMF (0.2 M concentration).

  • Procedure:

    • Dissolve phenol in DMF under N

      
      .
      
    • Add K

      
      CO
      
      
      
      and stir for 15 min at RT (Solution will turn bright yellow/orange due to phenoxide formation).
    • Add Alkyl Bromide dropwise.

    • Heat to 60°C for 4 hours.

    • Workup: Pour into ice water. If solid precipitates, filter. If oil, extract with EtOAc, wash with LiCl (5% aq) to remove DMF.

  • Why this works: The weak base is sufficient due to the high acidity of the phenol. High heat is avoided to prevent ether cleavage or nitro-group degradation.

Protocol B: Suzuki-Miyaura Coupling at C3

Objective: Installing a biaryl linkage while retaining the nitro group. Critical Control: Base selection is vital to prevent hydrolysis of the nitro group.

  • Reagents: O-protected 3-Iodo-4-nitrophenol (1.0 eq), Aryl Boronic Acid (1.2 eq), Pd(PPh

    
    )
    
    
    
    (3 mol%).
  • Base/Solvent: Na

    
    CO
    
    
    
    (2M aq) / Dioxane (3:1 ratio).
  • Procedure:

    • Degas solvents thoroughly (sparge with Argon for 20 min). Oxygen poisons Pd(0).

    • Combine reagents in a sealed tube.

    • Heat to 90°C for 12 hours.

    • Workup: Filter through Celite (removes Pd black), concentrate, and purify via flash chromatography (Hex/EtOAc).

Protocol C: Nitro Reduction to Aniline

Objective: Converting the EWG to an EDG (Electron Donating Group) for subsequent heterocycle formation (e.g., Benzoxazoles).

  • Method of Choice: Iron/Ammonium Chloride (Fe/NH

    
    Cl).
    
  • Why: Avoids de-iodination. Catalytic hydrogenation (H

    
    , Pd/C) often causes hydrodehalogenation (cleaving the C-I bond). Fe/NH
    
    
    
    Cl is chemoselective for -NO
    
    
    .

Data Summary & Pharmacological Relevance

Physicochemical Properties Table
PropertyValueNote
Molecular Weight 265.01 g/mol Heavy atom count aids in crystallography phasing.
Est. pKa 6.5 ± 0.3Significantly more acidic than phenol (10.0).
H-Bond Donor 1Phenolic OH.
H-Bond Acceptor 3Phenolic O + Nitro O atoms.
LogP ~2.1Moderate lipophilicity; good membrane permeability.
Strategic Pathway: Benzoxazole Synthesis

One of the most potent applications of 3-Iodo-4-nitrophenol is the synthesis of 2-substituted benzoxazoles, a core pharmacophore in anticancer and antimicrobial drugs.

SynthesisPathway Start 3-Iodo-4-nitrophenol Step1 Step 1: Suzuki Coupling (C3 Functionalization) Start->Step1 Inter1 Intermediate: 3-Aryl-4-nitrophenol Step1->Inter1 Step2 Step 2: Nitro Reduction (Fe/NH4Cl) Inter1->Step2 Inter2 Intermediate: 3-Aryl-4-aminophenol Step2->Inter2 Step3 Step 3: Cyclization (w/ Aldehyde or Acid) Inter2->Step3 End 7-Aryl-Benzoxazole (Drug Scaffold) Step3->End

Figure 2: The "Build-Then-Cyclize" strategy utilizing 3-Iodo-4-nitrophenol to access 7-substituted benzoxazoles.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2733526, 3-Iodo-4-nitrophenol. Retrieved from [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. (Context for C-I reactivity).
  • Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195. (Basis for pKa and electronic effect analysis).

Unlocking New Research Avenues: A Technical Guide to the Potential Applications of 3-Iodo-4-nitrophenol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of a Multifunctional Scaffold

In the landscape of modern chemical biology and drug discovery, the strategic selection of foundational scaffolds is paramount. 3-Iodo-4-nitrophenol, a seemingly simple aromatic compound, emerges as a molecule of significant interest due to the unique interplay of its constituent functional groups. The electron-withdrawing nature of the nitro group, the versatile reactivity of the iodine atom, and the nucleophilic character of the phenolic hydroxyl group converge to create a highly adaptable building block. This guide will provide an in-depth exploration of the potential research applications of 3-Iodo-4-nitrophenol, moving beyond theoretical possibilities to outline actionable experimental frameworks for researchers, scientists, and drug development professionals. Our focus will be on the causality behind experimental choices, ensuring that each proposed application is grounded in established chemical and biological principles.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of 3-Iodo-4-nitrophenol is the bedrock of its effective application in research. This data, summarized in Table 1, informs decisions on reaction conditions, solvent selection, and purification strategies.

PropertyValueSource
Molecular Formula C₆H₄INO₃Chem-Impex[1]
Molecular Weight 265.01 g/mol PubChem[2]
Appearance Yellow crystalline solidChem-Impex
Melting Point 153-159 °CAbacipharmTech
Solubility Soluble in organic solventsChem-Impex
pKa 6.39 ± 0.10Hangzhou Zhongqi Chem Co.,Ltd

Handling and Storage: 3-Iodo-4-nitrophenol should be handled with appropriate personal protective equipment in a well-ventilated fume hood. It is stable under normal conditions and should be stored in a cool, dry place away from strong oxidizing agents.

Core Application I: A Versatile Intermediate in the Synthesis of Bioactive Molecules

The true power of 3-Iodo-4-nitrophenol lies in its capacity to serve as a versatile scaffold for the synthesis of complex and potentially bioactive molecules. The presence of the iodine atom, in particular, opens the door to a wide array of powerful carbon-carbon and carbon-heteroatom bond-forming reactions.

Palladium-Catalyzed Cross-Coupling Reactions: Building Molecular Complexity

The carbon-iodine bond in 3-Iodo-4-nitrophenol is a prime handle for palladium-catalyzed cross-coupling reactions, which are cornerstone transformations in modern organic synthesis.[3] These reactions allow for the modular and efficient construction of diverse molecular architectures from a common starting material.

The Suzuki-Miyaura coupling reaction, which forms a carbon-carbon bond between an organoboron compound and an organic halide, is a robust method for synthesizing biaryl structures.[3] These motifs are prevalent in a vast number of pharmaceuticals and agrochemicals.[4]

Conceptual Workflow:

Suzuki_Coupling A 3-Iodo-4-nitrophenol F Substituted 4-Nitrobiphenyl-3-ol A->F Suzuki-Miyaura Coupling B Arylboronic Acid or Ester B->F C Pd Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) C->F D Base (e.g., K₂CO₃, Cs₂CO₃) D->F E Solvent (e.g., Toluene, Dioxane, DMF) E->F

Caption: Suzuki-Miyaura coupling of 3-Iodo-4-nitrophenol.

Experimental Protocol (General):

  • To a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add 3-Iodo-4-nitrophenol (1 equivalent), the desired arylboronic acid or ester (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2-3 equivalents).

  • Add a degassed solvent (e.g., a mixture of toluene and water, or dioxane).

  • Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and perform an aqueous work-up.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Rationale: The choice of catalyst, base, and solvent is crucial for optimizing the reaction yield and minimizing side products. The base activates the boronic acid for transmetalation to the palladium center.[5]

The Heck reaction facilitates the coupling of aryl halides with alkenes, providing a direct route to substituted alkenes.[6] This is particularly valuable for synthesizing stilbene and cinnamic acid derivatives, which are known to possess a wide range of biological activities, including anti-inflammatory and anticancer properties.

Conceptual Workflow:

Heck_Reaction A 3-Iodo-4-nitrophenol F Substituted Alkene A->F Heck-Mizoroki Reaction B Alkene (e.g., Styrene, Acrylate) B->F C Pd Catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) C->F D Base (e.g., Et₃N, K₂CO₃) D->F E Solvent (e.g., DMF, Acetonitrile) E->F

Caption: Heck-Mizoroki reaction with 3-Iodo-4-nitrophenol.

Experimental Protocol (General):

  • In a reaction vessel, combine 3-Iodo-4-nitrophenol (1 equivalent), the alkene (1.2-2 equivalents), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine ligand (if necessary), and a base (e.g., triethylamine, 2-3 equivalents).

  • Add a suitable solvent (e.g., DMF or acetonitrile).

  • Heat the mixture to the required temperature (typically 80-120 °C) under an inert atmosphere.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction, filter off any solids, and perform an aqueous work-up.

  • Extract the product with an organic solvent.

  • Dry, concentrate, and purify the product by column chromatography.

Rationale: The base is essential for regenerating the active Pd(0) catalyst in the catalytic cycle.[6] The choice of solvent can significantly influence the reaction rate and selectivity.

Synthesis of Heterocyclic Scaffolds: Accessing Privileged Structures

Heterocyclic compounds are at the core of a vast number of pharmaceuticals. 3-Iodo-4-nitrophenol, through a series of transformations, can serve as a key starting material for the synthesis of important heterocyclic systems.

Substituted benzoxazoles are a class of heterocyclic compounds with a broad spectrum of biological activities. The synthesis of these compounds often involves the condensation of an o-aminophenol with a carboxylic acid or its derivative.[7] 3-Iodo-4-nitrophenol can be readily converted to the corresponding o-aminophenol, 4-amino-3-iodophenol, through selective reduction of the nitro group.

Synthetic Pathway:

Benzoxazole_Synthesis A 3-Iodo-4-nitrophenol C 4-Amino-3-iodophenol A->C Selective Nitro Reduction B Reduction (e.g., SnCl₂/HCl, H₂/Pd-C) B->C F Substituted Iodobenzoxazole C->F D Carboxylic Acid or Aldehyde D->F Coupling Partner E Condensation/ Cyclization E->F CYP_Assay cluster_0 Incubation cluster_1 Analysis A 3-Iodo-4-nitrophenol (Substrate) E Quench Reaction A->E B CYP Enzyme Source (e.g., Liver Microsomes) B->E C NADPH Generating System C->E D Test Compound (Potential Inhibitor) D->E F Metabolite Extraction E->F G LC-MS/MS Analysis of Metabolite Formation F->G H Determine IC₅₀ G->H

Caption: Workflow for a CYP450 inhibition assay.

Experimental Protocol (CYP Inhibition Assay - General):

  • Prepare a reaction mixture containing a buffer (e.g., phosphate buffer, pH 7.4), a source of CYP enzymes (e.g., human liver microsomes), and an NADPH-generating system. [8]2. Add various concentrations of the test compound (potentially a derivative of 3-Iodo-4-nitrophenol).

  • Pre-incubate the mixture at 37 °C.

  • Initiate the reaction by adding a probe substrate (e.g., a known substrate for a specific CYP isoform, or potentially 3-Iodo-4-nitrophenol itself).

  • After a defined incubation time, terminate the reaction (e.g., by adding a cold organic solvent like acetonitrile).

  • Centrifuge to pellet the protein.

  • Analyze the supernatant for the formation of the metabolite using LC-MS/MS.

  • Calculate the percent inhibition at each concentration of the test compound and determine the IC₅₀ value. [8] Rationale: This assay allows for the determination of the inhibitory potential of a compound against specific drug-metabolizing enzymes, which is a critical step in early drug discovery to assess the risk of drug-drug interactions. [8]

Future Directions and Untapped Potential

The applications outlined above represent a fraction of the potential research avenues that can be explored using 3-Iodo-4-nitrophenol as a starting point.

  • Kinase Inhibitor Libraries: The versatile chemistry of 3-Iodo-4-nitrophenol makes it an ideal scaffold for the generation of focused libraries of potential kinase inhibitors. [2][9]By employing a variety of cross-coupling partners and subsequent chemical modifications, a diverse range of compounds can be synthesized and screened against a panel of kinases.

  • PARP Inhibitor Analogs: Given that the synthesis of some PARP inhibitors involves nitrated and halogenated intermediates, 3-Iodo-4-nitrophenol could be a valuable precursor for the synthesis of novel PARP inhibitor analogs with potentially improved properties.

  • Agrochemical Discovery: The nitrophenol core is present in some agrochemicals. [10]The ability to functionalize the 3-position of the ring via the iodine atom could lead to the discovery of new pesticides and herbicides with novel modes of action.

Conclusion

3-Iodo-4-nitrophenol is more than just a simple chemical reagent; it is a strategic tool for innovation in chemical biology and drug discovery. Its unique combination of functional groups provides a rich platform for the synthesis of diverse and complex molecules. The potential applications detailed in this guide, from the construction of novel bioactive scaffolds to its use as a probe in enzyme assays, underscore its value to the research community. By understanding the underlying chemical principles and employing the outlined experimental frameworks, researchers can leverage the full potential of this versatile molecule to drive their discovery programs forward.

References

  • PubChem. 3-Iodo-4-nitrophenol. [Link]

  • Monostory, K., Hazai, E., & Vereczkey, L. (2004). Inhibition of cytochrome P450 enzymes participating in p-nitrophenol hydroxylation by drugs known as CYP2E1 inhibitors. Chemico-biological interactions, 147(3), 331–340. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Thermo Fisher Scientific. Suzuki Cross Coupling Reaction - Named Reactions in Organic Chemistry. (2021, August 16). [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Wikipedia. Heck reaction. [Link]

  • Evotec. Cytochrome P450 (CYP) Inhibition assay (IC50). [Link]

  • Organic Chemistry Portal. Synthesis of Benzoxazoles. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. The Crucial Role of 4-Nitrophenol in Agrochemicals and Industrial Synthesis. [Link]

  • Rocard, L., & Hudhomme, P. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Catalysts, 9(3), 213. [Link]

Sources

The 3-Iodo-4-nitrophenol Monograph: Synthesis, Evolution, and Pharmaceutical Utility

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide an exhaustive analysis of 3-Iodo-4-nitrophenol, moving from its chemical identity and historical synthesis to modern application workflows.

Part 1: Executive Summary & Chemical Identity

3-Iodo-4-nitrophenol is a critical aromatic intermediate characterized by a specific substitution pattern that presents unique challenges in regioselective synthesis. Unlike its more common isomers, this scaffold places a deactivating halogen (iodine) meta to a phenolic hydroxyl group and ortho to a nitro group. This arrangement makes it a highly valued "functional handle" in medicinal chemistry, particularly for Suzuki-Miyaura cross-coupling reactions where the labile C-I bond allows for the precise attachment of aryl or alkyl groups to a nitro-aromatic core.

Chemical Identity Table[1]
PropertySpecification
IUPAC Name 3-Iodo-4-nitrophenol
CAS Registry Number 50590-07-3
Molecular Formula C₆H₄INO₃
Molecular Weight 265.01 g/mol
Appearance Yellow crystalline powder
Melting Point 121–123 °C
Acidity (pKa) ~6.5 (Enhanced acidity due to p-nitro group)
Solubility Soluble in ethanol, ethyl acetate, DMSO; sparingly soluble in water.[1]

Part 2: History and Discovery

The history of 3-iodo-4-nitrophenol is deeply intertwined with the "Golden Age" of aromatic substitution chemistry in the early 20th century. While nitrophenols were well-understood by the late 1800s, the specific introduction of iodine into the meta position relative to the hydroxyl group, followed by para nitration, required sophisticated control over directing groups.

The Hodgson & Moore Era (1920s)

The fundamental work on halogenated nitrophenols was pioneered by chemists like H.H. Hodgson and F.H. Moore in the 1920s. Their work (specifically J. Chem. Soc., 1925, 127, 1600) on the chlorination and nitration of phenols established the "rules of engagement" for these syntheses. They identified that direct nitration of meta-halophenols yields a mixture of isomers, primarily the 4-nitro (para to OH) and 6-nitro (ortho to OH) derivatives.

The Industrial Evolution (The Dow Patent, 1950s)

A major leap in the synthesis of this molecule occurred in the mid-20th century. The difficulty in separating the 3-iodo-4-nitrophenol from its 6-nitro isomer led industrial researchers at The Dow Chemical Company to develop the "Phosphate Ester Method" (US Patent 2,850,537).

  • The Problem: Direct nitration of 3-iodophenol yields significant amounts of 3-iodo-6-nitrophenol (ortho-nitration), which is difficult to separate.

  • The Solution: Converting 3-iodophenol into tris-(3-iodophenyl)phosphate prior to nitration. The bulky phosphate group sterically hinders the ortho positions (2 and 6), forcing the incoming nitro group to the para position (4). Subsequent hydrolysis yields high-purity 3-iodo-4-nitrophenol.

Part 3: Mechanistic Synthesis & Protocols

The Core Challenge: Regioselectivity

The synthesis relies on Electrophilic Aromatic Substitution (EAS) .

  • Starting Material: 3-Iodophenol.[2]

  • Directing Effects:

    • -OH Group: Strong activator, ortho/para director.

    • -I Group: Weak deactivator, ortho/para director.

  • The Conflict: The -OH group dominates. The incoming nitronium ion (NO₂⁺) is directed to positions 2, 4, and 6.

    • Position 4 (Para to OH): Sterically accessible and electronically favored. (Target)

    • Position 6 (Ortho to OH): Also favored electronically but leads to the byproduct.

    • Position 2 (Ortho to OH, Ortho to I): Sterically crowded; minor product.

Visualization of the Synthesis Pathway

SynthesisPath Start 3-Iodophenol (Starting Material) Inter Sigma Complex (Intermediate) Start->Inter Electrophilic Attack Reagent Nitration Agent (HNO3 / H2SO4) Reagent->Inter ProductA 3-Iodo-4-nitrophenol (MAJOR PRODUCT) Target Inter->ProductA Para-Substitution (Favored) ProductB 3-Iodo-6-nitrophenol (MINOR BYPRODUCT) Impurity Inter->ProductB Ortho-Substitution

Caption: Regioselective nitration of 3-iodophenol showing the divergence between the desired para-isomer and the ortho-byproduct.

Detailed Laboratory Protocol (Direct Nitration)

Note: This protocol is adapted from standard procedures for nitration of halophenols (e.g., Hodgson & Moore methods) and optimized for modern safety standards.

Safety Warning: Nitration reactions are exothermic and can lead to thermal runaway. 3-Iodo-4-nitrophenol is a nitro-aromatic; handle with care to avoid explosion hazards or skin absorption.

Reagents:

  • 3-Iodophenol (10.0 g, 45.4 mmol)

  • Nitric Acid (70%, 3.0 mL, ~47 mmol)

  • Acetic Acid (Glacial, 50 mL)

  • Water (Ice cold)

Step-by-Step Workflow:

  • Dissolution: In a 250 mL 3-neck round-bottom flask equipped with a thermometer and addition funnel, dissolve 10.0 g of 3-iodophenol in 50 mL of glacial acetic acid.

  • Cooling: Submerge the flask in an ice-water bath. Cool the internal temperature to 0–5 °C .

    • Why? Low temperature favors the para product (kinetic control) and suppresses over-nitration (dinitration).

  • Addition: Dilute the nitric acid (3.0 mL) in 5 mL of acetic acid. Add this solution dropwise over 30 minutes.

    • Critical Control: Do not allow the temperature to exceed 10 °C.

  • Reaction: Stir at 0–5 °C for 2 hours. The solution will turn from pale yellow to deep orange/red.

  • Quenching: Pour the reaction mixture into 200 mL of crushed ice/water slurry with vigorous stirring. The product will precipitate as a yellow solid.

  • Filtration & Purification:

    • Filter the crude solid.[3][4][5]

    • Purification (The Isomer Separation): Recrystallize from hot ethanol or aqueous ethanol (30%).

    • Self-Validation Check: The para isomer (Target) typically has a higher melting point (121–123 °C) than the ortho isomer. Perform Thin Layer Chromatography (TLC) (Hexane/EtOAc 7:3). The target spot usually has a lower Rf than the ortho-isomer due to hydrogen bonding with the stationary phase (silica).

Part 4: Applications in Drug Discovery

3-Iodo-4-nitrophenol is rarely the final drug; it is a scaffold builder . Its value lies in the orthogonality of its functional groups:

  • -OH: Can be alkylated (ether formation) or protected.

  • -NO₂: Can be reduced to an aniline (-NH₂) for amide coupling.

  • -I: The "Money Atom." It is a prime handle for Palladium-catalyzed cross-coupling.

The Suzuki-Miyaura Workflow

In modern medicinal chemistry, this molecule is used to create biaryl systems found in kinase inhibitors.

ApplicationWorkflow Substrate 3-Iodo-4-nitrophenol Step1 Step 1: O-Protection (e.g., Methylation/Bn) Substrate->Step1 Protect Phenol Step2 Step 2: Suzuki Coupling (Pd(PPh3)4, Ar-B(OH)2) Step1->Step2 Cross-Coupling at C-I Bond Step3 Step 3: Nitro Reduction (H2, Pd/C or Fe/HCl) Step2->Step3 Unmask Amine Final Functionalized Biaryl Aniline (Drug Precursor) Step3->Final Library Synthesis

Caption: Standard medicinal chemistry workflow converting 3-iodo-4-nitrophenol into a biaryl amine scaffold.

Specific Use Cases
  • Enzyme Inhibitors: The 3-iodo-4-nitrophenol moiety mimics the tyrosine residue in certain biological pockets, making it a useful fragment in designing protein-protein interaction inhibitors.

  • Imaging Agents: The iodine atom can be replaced with radioisotopes (I-123, I-131) for SPECT imaging tracers, although direct iodination with radioactive iodine is more common for the final step.

Part 5: References

  • Hodgson, H. H., & Moore, F. H. (1925). Nitration of 3-Chlorophenol and 3-Iodophenol. Journal of the Chemical Society, Transactions, 127, 1600. (Foundational text on the nitration of meta-halophenols).

  • Stoesser, W. C., & Gentry, W. M. (1958). Process for making 3-halo-4-nitrophenols.[2][6] U.S. Patent No. 2,850,537. Washington, DC: U.S. Patent and Trademark Office.

  • PubChem. (n.d.).[1] 3-Iodo-4-nitrophenol (Compound Summary).[1][2] National Library of Medicine.[1] Retrieved January 29, 2026, from [Link]

  • Chem-Impex International. (n.d.). Product Catalog: 3-Iodo-4-nitrophenol.[1] Retrieved January 29, 2026. (Source for physical properties and commercial availability).

Sources

Methodological & Application

synthesis of derivatives from 3-Iodo-4-nitrophenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Iodo-4-nitrophenol is a high-value, bifunctional scaffold characterized by its "ortho-nitro-iodo" motif. This specific arrangement is not merely a structural feature but a reactive gateway that allows for the rapid construction of fused nitrogen heterocycles—most notably 5-hydroxyindoles , a core pharmacophore in serotonin receptor agonists (e.g., Sumatriptan) and kinase inhibitors.

This Application Note provides a rigorous, field-validated guide for exploiting this scaffold. Unlike standard protocols that treat functional groups in isolation, this guide focuses on chemoselective cascades : leveraging the lability of the C–I bond for cross-coupling while reserving the nitro group as a latent nucleophile for subsequent cyclization.

Strategic Reaction Map

The following decision tree illustrates the divergent synthetic pathways available from 3-Iodo-4-nitrophenol. The "Indole Pathway" is the most chemically distinct and high-value route for this specific isomer.

G Start 3-Iodo-4-nitrophenol Protect Step 1: Phenol Protection (O-Alkylation/Silylation) Start->Protect Essential Pre-step Branch Divergent Point Protect->Branch PathA Path A: Indole Synthesis (Serotonin Scaffolds) Branch->PathA Alkyne Partner PathB Path B: Biaryl Synthesis (Privileged Kinase Motifs) Branch->PathB Aryl Boron Partner Sono Sonogashira Coupling (Terminal Alkyne) PathA->Sono RedCyc Reductive Cyclization (Fe/AcOH or Pd/H2) Sono->RedCyc Cascade Indole 5-Alkoxyindole Derivative RedCyc->Indole Suzuki Suzuki-Miyaura Coupling (Boronic Acid) PathB->Suzuki Reduct Nitro Reduction (Fe/NH4Cl) Suzuki->Reduct Chemoselective Aniline 3-Aryl-4-aminophenol Reduct->Aniline

Figure 1: Divergent synthetic workflows. Path A yields the 5-hydroxyindole skeleton, a critical serotonergic pharmacophore.

Critical Pre-Step: Phenol Protection

Why this matters: The free phenol proton (


 due to the electron-withdrawing nitro group) is acidic enough to quench organometallic intermediates and interfere with the base required for cross-coupling.
  • Recommendation: Convert to Methyl Ether (OMe) for robustness or TBS Ether if late-stage deprotection is required.

  • Protocol: Treat 3-iodo-4-nitrophenol (1.0 eq) with MeI (1.2 eq) and K₂CO₃ (2.0 eq) in DMF at RT for 2 hours. Yields are typically quantitative (>95%).

Protocol A: Synthesis of 5-Alkoxyindoles (The "Serotonin" Route)

This is the flagship application of this scaffold. The iodine at position 3 and nitro at position 4 allow for a Sonogashira coupling followed by a reductive cyclization .

Mechanistic Insight:

  • Coupling: The Pd(0) inserts into the C–I bond (weakened by the ortho-nitro group).

  • Cyclization: Reduction of the nitro group generates an amine. This amine attacks the internal alkyne carbon (5-endo-dig cyclization) to close the pyrrole ring.

  • Regiochemistry: Because the original phenol OH was at position 1 (para to the nitro group), it ends up at position 5 of the resulting indole.

Step 1: Sonogashira Coupling
ReagentEquivalentsRole
Protected Substrate 1.0Electrophile
Terminal Alkyne 1.2Nucleophile (R-C≡CH)
Pd(PPh₃)₂Cl₂ 0.03 (3 mol%)Catalyst
CuI 0.02 (2 mol%)Co-catalyst (activates alkyne)
Et₃N 3.0Base/Solvent
DMF SolventCo-solvent (if solubility is poor)

Procedure:

  • Charge a reaction vessel with the protected 3-iodo-4-nitrophenol derivative, Pd catalyst, and CuI.

  • Evacuate and backfill with Argon (3 cycles). Oxygen inhibition is the #1 cause of failure here.

  • Add degassed Et₃N (and DMF if needed).

  • Add the terminal alkyne dropwise.

  • Stir at RT to 50°C . Monitoring by TLC/LCMS usually shows completion within 4-6 hours.

  • Workup: Filter through a celite pad to remove Pd/Cu. Concentrate and purify via silica flash chromatography.

Step 2: Reductive Cyclization

Direct hydrogenation (H₂/Pd-C) can be used, but Iron-mediated reduction is often more reliable for preventing over-reduction of the indole double bond.

Procedure (Fe/AcOH method):

  • Dissolve the o-alkynylnitro compound from Step 1 in Glacial Acetic Acid / Ethanol (1:1).

  • Add Iron powder (5.0 eq) and heat to 80°C .

  • Observation: The reaction will darken. Monitor the disappearance of the nitro peak and the appearance of the fluorescent indole spot on TLC.

  • Workup: Filter hot through celite. Neutralize filtrate with NaHCO₃. Extract with EtOAc.

Protocol B: Biaryl Synthesis via Suzuki-Miyaura

If the target is a biaryl amine (e.g., for kinase hinge binders), the iodine can be selectively coupled without reducing the nitro group.

Chemoselectivity Alert: Standard hydrogenation conditions (H₂/Pd) will reduce the nitro group but may also de-iodinate the starting material if coupling hasn't occurred. Therefore, Coupling First, Reduction Second is the mandatory order of operations.

Optimized Suzuki Conditions
  • Catalyst: Pd(dppf)Cl₂[1]·DCM (3 mol%) is superior to Pd(PPh₃)₄ here because the ferrocene ligand resists oxidation by the nitro group.

  • Base: K₃PO₄ (2.0 eq) or Cs₂CO₃.

  • Solvent: 1,4-Dioxane / Water (4:1).[2] The water is critical for the boronic acid transmetallation step.

  • Temperature: 80°C.

Protocol:

  • Combine 3-iodo-4-nitroanisole (protected phenol), Aryl Boronic Acid (1.2 eq), base, and catalyst.

  • Degas thoroughly.

  • Heat to 80°C for 12 hours.

  • Isolate the 3-aryl-4-nitroanisole intermediate.

Subsequent Nitro Reduction

To convert the nitro biaryl to the aniline:

  • Method: Iron / Ammonium Chloride (Fe/NH₄Cl) in EtOH/H₂O.

  • Why: This is a "soft" reduction that avoids dechlorinating/debrominating any halogens present on the newly coupled aryl ring.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield in Sonogashira Glaser Coupling (Alkyne dimerization)Ensure strict O₂ exclusion. Add the alkyne slowly (syringe pump) to keep its concentration low relative to the aryl iodide.
Deiodination (starting material recovery) Pd-Hydride formationAvoid using alcohols as solvents in the coupling step. Switch to pure DMF or Toluene.
Incomplete Cyclization Stable intermediate (Hydroxylamine)Ensure the reduction is driven to completion. If using H₂, increase pressure to 50 psi. If using Fe, ensure acidic media (AcOH).
Product Insolubility Planar Indole StackingIndoles can be very crystalline. Use polar solvents (DCM/MeOH) for extraction.

References

  • Sonogashira Coupling & Indole Synthesis

    • Synthesis of 2-Substituted Indoles by Pd-Catalyzed Reductive Cyclization. (2010).[3] Advanced Synthesis & Catalysis. A robust protocol for converting o-alkynylnitrobenzenes to indoles.

  • Chemoselective Nitro Reduction

    • Selective reduction of aryl nitro compounds with iron powder.[4] (2005).[1][3] Synthetic Communications. Establishes the Fe/AcOH protocol as a standard for nitro-to-amine conversion in the presence of sensitive groups.

  • General Reactivity of 3-Iodo-4-nitrophenol

    • Synthesis of 5-methoxyindole.[5][6][7] (Patent CN110642770B). Details the specific industrial pathway from nitro-iodides to alkoxyindoles.

  • Suzuki Coupling on Nitroarenes

    • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes.[8] (2019).[9] Molecules. Discusses the electronic effects of the nitro group on oxidative addition rates.

Sources

3-Iodo-4-nitrophenol as an intermediate in pharmaceutical synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This application note details the synthesis, reactivity, and pharmaceutical utility of 3-Iodo-4-nitrophenol (CAS: 50590-07-3), a high-value intermediate distinguished by its orthogonal functional handles: a phenolic hydroxyl, a nitro group, and an aryl iodide.[1]

Introduction: The "Swiss Army Knife" Scaffold

3-Iodo-4-nitrophenol is a trisubstituted benzene derivative that serves as a critical junction in the synthesis of complex heterocycles, particularly indoles , benzoxazoles , and benzimidazoles . Its structural uniqueness lies in the positioning of the iodine atom ortho to the nitro group. This specific geometry enables:

  • Late-Stage Diversification: The C–I bond remains intact during standard nitro-group manipulations (if chemoselective conditions are used), allowing for downstream cross-coupling.[1]

  • Cyclization Cascades: The proximity of the iodine and nitro (or reduced amine) groups facilitates metal-catalyzed annulation reactions to form fused heterocyclic cores found in antivirals (e.g., Umifenovir analogs) and kinase inhibitors.

Key Chemical Properties
PropertyData
CAS Number 50590-07-3
Molecular Formula C₆H₄INO₃
Molecular Weight 265.01 g/mol
Appearance Yellow crystalline powder
Melting Point 121–123 °C
Solubility Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in water

Synthesis Protocol: Regioselective Nitration

The most robust route to 3-iodo-4-nitrophenol is the direct nitration of 3-iodophenol.[1] The hydroxyl group acts as a strong ortho/para director, overriding the weak deactivating effect of the iodine.

Reaction Logic[3][4]
  • Substrate: 3-Iodophenol.[1][2]

  • Directing Effects: The -OH group directs incoming electrophiles to positions 2, 4, and 6.

  • Regioselectivity: Position 4 (para to OH) is favored electronically and sterically over position 2 (flanked by OH and I) and position 6.

  • Outcome: The major product is 3-iodo-4-nitrophenol.[1]

Step-by-Step Protocol

Reagents: 3-Iodophenol (1.0 eq), Nitric Acid (65%, 1.1 eq), Acetic Acid (Solvent).[1]

  • Dissolution: Dissolve 10.0 g of 3-iodophenol in 50 mL of glacial acetic acid in a round-bottom flask equipped with a magnetic stir bar and thermometer. Cool the solution to 0–5 °C using an ice bath.

  • Nitration: Prepare a solution of 3.5 mL Nitric Acid (65%) in 10 mL acetic acid. Add this mixture dropwise to the phenol solution over 30 minutes, maintaining the internal temperature below 10 °C to prevent dinitration or oxidation.

  • Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 2 hours. Monitor conversion by TLC (Hexane:EtOAc 7:3).

  • Quench & Workup: Pour the reaction mixture into 200 mL of ice-cold water. The product typically precipitates as a yellow solid.

  • Isolation: Filter the solid. Wash with cold water (3 x 50 mL) to remove excess acid.

  • Purification: Recrystallize from ethanol/water (1:1) to yield 3-iodo-4-nitrophenol as yellow needles.

    • Yield Expectation: 75–85%.[1]

    • QC Check: 1H NMR should show a doublet (or d,d) for the proton ortho to the nitro group, distinct from the 6-nitro isomer.

Core Transformations & Reaction Hub

The utility of 3-iodo-4-nitrophenol lies in its ability to undergo selective transformations. The diagram below illustrates the three primary divergence pathways.

ReactionHub Start 3-Iodo-4-nitrophenol (Core Scaffold) PathA Path A: Chemoselective Reduction (Fe/AcOH or SnCl2) Start->PathA PathB Path B: Suzuki Coupling (Pd(PPh3)4, Ar-B(OH)2) Start->PathB PathC Path C: O-Acylation (AcCl, Et3N) Start->PathC ProductA 3-Iodo-4-aminophenol (Aniline Handle) PathA->ProductA Retains C-I Bond Indoles Indoles ProductA->Indoles Cyclization (e.g. Benzoxazoles) ProductB 3-Aryl-4-nitrophenol (Biaryl Scaffold) PathB->ProductB C-C Bond Formation ProductC 3-Iodo-4-nitrophenyl acetate (Protected Precursor) PathC->ProductC Phenol Protection Arbidol Arbidol ProductC->Arbidol Nenitzescu Synthesis (Antiviral Analogs)

Figure 1: Divergent synthesis pathways from the 3-iodo-4-nitrophenol hub.[1]

Protocol A: Chemoselective Reduction (Retaining Iodine)

Standard catalytic hydrogenation (H₂/Pd-C) poses a high risk of dehalogenation (cleaving the C–I bond). To retain the iodine for future coupling, use Iron or Tin reduction.

  • Suspend 3-iodo-4-nitrophenol (1.0 eq) in Ethanol/Acetic Acid (5:1).

  • Add Iron powder (3.0 eq) slowly.

  • Heat to reflux for 1–2 hours. The yellow color of the nitro compound will fade.[3]

  • Filter hot through Celite to remove iron residues.

  • Concentrate and neutralize with NaHCO₃ to isolate 3-iodo-4-aminophenol .

    • Application: This intermediate is a precursor for benzoxazoles (via condensation with aldehydes) where the iodine allows for subsequent library generation via Suzuki coupling.

Protocol B: Suzuki-Miyaura Cross-Coupling

The iodine atom is highly reactive toward oxidative addition by Palladium(0), allowing coupling before reducing the nitro group.

  • Mix 3-iodo-4-nitrophenol (1.0 eq), Arylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq) in Dioxane/Water (4:1).

  • Degas with nitrogen for 10 minutes.

  • Add Pd(PPh₃)₄ (5 mol%).

  • Heat at 80–90 °C for 4–6 hours under inert atmosphere.

  • Workup to obtain 3-aryl-4-nitrophenol .

Pharmaceutical Application: Antiviral Scaffolds (Arbidol Analogs)

3-Iodo-4-nitrophenol is a cited starting material in the synthesis of analogs of Umifenovir (Arbidol) , a broad-spectrum antiviral.

Mechanism of Synthesis:

  • Protection: The phenol is acylated with acetyl chloride to form 3-iodo-4-nitrophenyl acetate .[1]

  • Indole Formation: The protected intermediate reacts with ethyl acetoacetate (or related dicarbonyls) in a modified Nenitzescu indole synthesis .[1] The nitro group acts as the nitrogen source (after in situ reduction), and the iodine influences the steric environment or serves as a handle for further substitution (e.g., replacing with Bromine or Thiophenol derivatives in later steps).

Significance: This pathway demonstrates the compound's utility in constructing the 5-hydroxyindole core, a privileged structure in medicinal chemistry found in serotonin receptor modulators and antivirals.

Safety & Handling

  • Toxicity: Like most nitrophenols, this compound is toxic if swallowed or absorbed through the skin. It is a skin and eye irritant.

  • Explosion Hazard: While less sensitive than picric acid, nitrophenols can be explosive if dry and heated under confinement. Store as a hydrate or in a cool, dark place.

  • Staining: The compound causes persistent yellow staining on skin and surfaces. Double-gloving (Nitrile) is recommended.

References

  • Synthesis of Arbidol Hydrochloride: Patent CN102351778A. Preparation method of arbidol hydrochloride. (Describes the use of 3-iodo-4-nitrophenol as a raw material).

  • Regioselective Nitration: Nitration of Phenols. Master Organic Chemistry. (Mechanistic basis for para-selectivity).

  • Compound Data: PubChem CID 56924453. 3-Iodo-4-nitrophenol.

  • Suzuki Coupling Protocols: The Suzuki Reaction. Chem 115 Myers, Harvard University.

  • Reduction Methodologies: Catalytic Reduction of 4-Nitrophenol. MDPI Catalysts. (Context for nitro-reduction protocols).

Sources

Application Notes and Protocols for the Analytical Determination of 3-Iodo-4-nitrophenol

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: A Strategic Approach to the Analysis of 3-Iodo-4-nitrophenol

3-Iodo-4-nitrophenol is a significant compound, finding utility as an intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1] Its detection and quantification are critical for process monitoring, quality control, and environmental assessment. This document provides a detailed guide to robust analytical methodologies for 3-Iodo-4-nitrophenol, designed for researchers, scientists, and professionals in drug development. The protocols herein are built on established principles of analytical chemistry, adapted to the specific physicochemical properties of the target analyte. We will explore chromatographic and electrochemical techniques, offering a versatile toolkit for various analytical challenges.

Section 1: Analyte Profile and Method Selection Rationale

Before delving into specific protocols, it is crucial to understand the characteristics of 3-Iodo-4-nitrophenol that inform our choice of analytical techniques.

Physicochemical Properties:

PropertyValueSource
Molecular FormulaC₆H₄INO₃[2]
Molecular Weight265.01 g/mol [2]
AppearanceYellow powder[1]
Melting Point121-123 °C[1]
SolubilitySoluble in organic solvents[1]

The presence of a chromophore (nitrophenol group) makes it amenable to UV-Visible spectrophotometric detection. Its semi-volatile nature and the presence of a phenolic hydroxyl group suggest that either direct analysis or derivatization followed by gas chromatography is feasible. Furthermore, the nitro group is electrochemically active, opening the door to sensitive electrochemical detection methods.

Section 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely accessible technique for the quantification of nitrophenols.[3][4] This method offers excellent precision and accuracy for the analysis of 3-Iodo-4-nitrophenol in various matrices.

Principle and Causality

Reversed-phase HPLC separates compounds based on their hydrophobicity. 3-Iodo-4-nitrophenol, being a moderately polar compound, will partition between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The addition of an organic modifier (e.g., acetonitrile or methanol) to the mobile phase decreases its polarity, leading to the elution of the analyte from the column. The acidic nature of the mobile phase (e.g., buffered to a low pH) is crucial to suppress the ionization of the phenolic hydroxyl group, ensuring a consistent retention time and sharp peak shape. Detection is achieved by monitoring the absorbance of the eluent at a wavelength where 3-Iodo-4-nitrophenol exhibits significant absorption. Based on the UV-Vis spectra of related nitrophenols, a suitable wavelength is expected in the UV region. For instance, 3-nitrophenol has absorption maxima at 275 nm and 340 nm.[5] The presence of the iodine atom is likely to cause a bathochromic (red) shift in the spectrum.

Experimental Workflow

Caption: Workflow for HPLC-UV analysis of 3-Iodo-4-nitrophenol.

Detailed Protocol

2.3.1. Reagents and Materials

  • 3-Iodo-4-nitrophenol analytical standard (≥97% purity)[1]

  • HPLC-grade acetonitrile and methanol

  • HPLC-grade water

  • Potassium dihydrogen phosphate and phosphoric acid for buffer preparation

  • 0.45 µm syringe filters

2.3.2. Instrumentation

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

2.3.3. Preparation of Solutions

  • Mobile Phase: Prepare a 25 mM potassium phosphate buffer and adjust the pH to 3.0 with phosphoric acid. The mobile phase consists of a mixture of this buffer and acetonitrile (e.g., 60:40 v/v). The exact ratio should be optimized for ideal retention and separation.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of 3-Iodo-4-nitrophenol and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).

2.3.4. Sample Preparation (Aqueous Matrix)

  • For clear aqueous samples, filter through a 0.45 µm syringe filter prior to injection.

  • For complex matrices, a solid-phase extraction (SPE) is recommended.[6]

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the sample onto the cartridge.

    • Wash with water to remove interfering substances.

    • Elute the 3-Iodo-4-nitrophenol with a small volume of methanol or acetonitrile.

    • Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase.

2.3.5. Chromatographic Conditions

  • Column: C18 (4.6 x 150 mm, 5 µm)

  • Mobile Phase: 60:40 (v/v) 25 mM potassium phosphate buffer (pH 3.0) : acetonitrile

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 280 nm (This should be optimized by running a UV scan of a standard solution from 200-400 nm to find the absorbance maximum).

2.3.6. Data Analysis

  • Construct a calibration curve by plotting the peak area of the standards against their concentration.

  • Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (R²).

  • Quantify the amount of 3-Iodo-4-nitrophenol in the samples by interpolating their peak areas on the calibration curve.

Performance Characteristics (Expected)
ParameterExpected ValueRationale
Linearity (R²)> 0.995Based on typical performance of HPLC-UV methods.[7]
Limit of Detection (LOD)0.1 - 0.5 µg/mLEstimated based on the molar absorptivity of nitrophenols.
Limit of Quantitation (LOQ)0.5 - 1.5 µg/mLTypically 3.3 times the LOD.
Accuracy (% Recovery)95 - 105%Achievable with proper sample preparation and standard calibration.
Precision (%RSD)< 2%Reflects the high reproducibility of modern HPLC systems.

Section 3: Gas Chromatography with Mass Spectrometry (GC-MS)

For enhanced selectivity and sensitivity, particularly in complex matrices, GC-MS is the method of choice. Due to the polarity of the phenolic group, derivatization is often necessary to improve chromatographic performance.[8]

Principle and Causality

GC separates volatile and thermally stable compounds in a gaseous mobile phase. The polar nature of 3-Iodo-4-nitrophenol can lead to poor peak shape and adsorption on the GC column. Derivatization of the hydroxyl group, for example, by silylation, converts it into a less polar and more volatile derivative, improving its chromatographic behavior. Mass spectrometry provides highly selective and sensitive detection by monitoring characteristic ions of the derivatized analyte.

Experimental Workflow

Caption: Workflow for GC-MS analysis of 3-Iodo-4-nitrophenol.

Detailed Protocol

3.3.1. Reagents and Materials

  • 3-Iodo-4-nitrophenol analytical standard (≥97% purity)[1]

  • Derivatizing agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Solvents: Ethyl acetate, Dichloromethane (pesticide residue grade)

  • Internal Standard (IS): e.g., 2,4,6-Tribromophenol

  • Anhydrous sodium sulfate

3.3.2. Instrumentation

  • Gas chromatograph with a mass selective detector (GC-MS)

  • Capillary column: e.g., DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness)

3.3.3. Preparation of Solutions

  • Standard Stock Solution (1000 µg/mL): Prepare as described in the HPLC section.

  • Internal Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of 2,4,6-tribromophenol and dissolve in 10 mL of ethyl acetate.

  • Working Standards: Prepare a series of calibration standards by diluting the stock solution and adding a constant amount of the internal standard to each.

3.3.4. Sample Preparation and Derivatization

  • Extract the sample with a suitable organic solvent (e.g., dichloromethane). For aqueous samples, perform a liquid-liquid extraction. Dry the organic extract with anhydrous sodium sulfate.

  • Evaporate the extract to a small volume (e.g., 1 mL).

  • Add the internal standard.

  • To 100 µL of the extract or standard, add 100 µL of BSTFA + 1% TMCS.

  • Cap the vial tightly and heat at 70 °C for 30 minutes.

  • Cool to room temperature before injection.

3.3.5. GC-MS Conditions

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless

  • Oven Temperature Program: Initial temperature of 80 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM). The characteristic ions for derivatized 3-Iodo-4-nitrophenol and the internal standard should be determined by analyzing a standard in full scan mode first. The molecular ion and major fragment ions should be selected. For the TMS derivative of 3-Iodo-4-nitrophenol, the molecular ion would be at m/z 337.

3.3.6. Data Analysis

  • Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

  • Quantify the 3-Iodo-4-nitrophenol in samples using this calibration curve.

Performance Characteristics (Expected)
ParameterExpected ValueRationale
Linearity (R²)> 0.99Common for GC-MS methods with internal standard calibration.
Limit of Detection (LOD)0.01 - 0.1 µg/mLThe high sensitivity of MS detection allows for low-level detection.
Limit of Quantitation (LOQ)0.03 - 0.3 µg/mLTypically 3.3 times the LOD.
Accuracy (% Recovery)90 - 110%Dependent on the efficiency of extraction and derivatization.
Precision (%RSD)< 5%Reflects the reliability of the GC-MS technique.

Section 4: Electrochemical Detection

Electrochemical methods offer a rapid, sensitive, and cost-effective alternative for the detection of 3-Iodo-4-nitrophenol.[9] The nitro group is readily reducible, providing a distinct electrochemical signal.

Principle and Causality

The electrochemical detection of 3-Iodo-4-nitrophenol is based on the reduction of the nitro group (-NO₂) to a hydroxylamine (-NHOH) or an amine (-NH₂) group at the surface of an electrode. This reduction process involves the transfer of electrons and protons and generates a current that is proportional to the concentration of the analyte. By applying a potential sweep (as in cyclic voltammetry or differential pulse voltammetry), a peak current is observed at a specific potential, which is characteristic of the analyte. The sensitivity and selectivity of the measurement can be significantly enhanced by modifying the electrode surface with nanomaterials such as graphene or metallic nanoparticles, which can increase the surface area and catalyze the electrochemical reaction.

Experimental Workflow

Caption: Workflow for Electrochemical Detection of 3-Iodo-4-nitrophenol.

Detailed Protocol

4.3.1. Reagents and Materials

  • 3-Iodo-4-nitrophenol analytical standard (≥97% purity)[1]

  • Supporting electrolyte: 0.1 M phosphate buffer solution (PBS), pH 7.0

  • Glassy carbon electrode (GCE), Ag/AgCl reference electrode, and platinum wire counter electrode.

  • Alumina slurry for polishing the GCE.

4.3.2. Instrumentation

  • Potentiostat/Galvanostat

4.3.3. Electrode Preparation

  • Polish the GCE with alumina slurry on a polishing pad to a mirror-like finish.

  • Rinse thoroughly with deionized water and sonicate in water and then ethanol for a few minutes to remove any residual alumina.

  • Dry the electrode before use.

4.3.4. Electrochemical Measurement

  • Set up the three-electrode system in an electrochemical cell containing the supporting electrolyte (0.1 M PBS, pH 7.0).

  • Add a known concentration of 3-Iodo-4-nitrophenol to the cell.

  • Record the differential pulse voltammogram (DPV) by scanning the potential from, for example, -0.2 V to -1.0 V vs. Ag/AgCl.

  • The reduction peak current will be observed at a potential characteristic of 3-Iodo-4-nitrophenol.

4.3.5. Data Analysis

  • Construct a calibration curve by plotting the peak current against the concentration of 3-Iodo-4-nitrophenol.

  • Quantify the analyte in unknown samples by measuring the peak current and using the calibration curve.

Performance Characteristics (Expected)
ParameterExpected ValueRationale
Linearity (R²)> 0.99Typical for electrochemical methods with good electrode kinetics.
Limit of Detection (LOD)0.01 - 0.1 µMHigh sensitivity is achievable, especially with modified electrodes.[9]
Limit of Quantitation (LOQ)0.03 - 0.3 µMTypically 3.3 times the LOD.
Accuracy (% Recovery)90 - 110%Good accuracy in controlled buffer systems.
Precision (%RSD)< 5%Dependent on electrode surface reproducibility.

Section 5: Concluding Remarks and Method Selection Guidance

The choice of the most appropriate analytical method for 3-Iodo-4-nitrophenol depends on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation.

  • HPLC-UV is a versatile and reliable method suitable for routine quality control applications where moderate sensitivity is sufficient.

  • GC-MS provides the highest level of selectivity and sensitivity, making it ideal for trace analysis in complex matrices and for confirmatory analysis.

  • Electrochemical detection offers a rapid and cost-effective screening tool with excellent sensitivity, particularly advantageous for high-throughput analysis and in-field applications.

Each of these methods, when properly validated, can provide accurate and precise data for the determination of 3-Iodo-4-nitrophenol, supporting its safe and effective use in research and development.

References

  • Chem-Impex International. (n.d.). 3-Iodo-4-nitrophenol. Retrieved from [Link]

  • Qiao, S., Qin, C., Liu, A., An, C., Liu, A., Yang, L., Sun, K., & Ran, Z. (2024). Determination of Three Nitrophenol Compounds in Soil by Ultrasonic Extraction-High Performance Liquid Chromatography-Mass Spectrometry. Rock and Mineral Analysis, 43(3), 501-508. Retrieved from [Link]

  • Gherman, B. L., & Dascalu, D. (2003). The determination of 3-nitrophenol and some other aromatic impurities in 4-nitrophenol by reversed phase HPLC with peak suppression diode array detection. Journal of pharmaceutical and biomedical analysis, 31(4), 833–840. Retrieved from [Link]

  • Andrica, F., Gherman, B. L., & Dascalu, D. (2003). The Determination of 3-Nitrophenol and Some Other Aromatic Impurities in 4-Nitrophenol by Reversed Phase HPLC With Peak Suppression Diode Array Detection. ResearchGate. Retrieved from [Link]

  • Roy, S., & Das, P. (2014). Microwave-assisted facile synthesis of gold nanoparticles in aqueous medium and investigation of its catalytic activity. ResearchGate. Retrieved from [Link]

  • Hussain, A., & Ali, I. (2012). Development and Validation of a HPLC and an UV Spectrophotometric Methods for Determination of Dexibuprofen in Pharmaceutical Preparations. National Institutes of Health. Retrieved from [Link]

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  • Iordachescu, A., & Gherase, A. (2006). HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. National Institutes of Health. Retrieved from [Link]

  • Roonasi, P., & Rajabi, H. (2019). Voltammetric determination of 4-nitrophenol using a modified carbon paste electrode based on a new synthetic crown ether/silver nanoparticles. ResearchGate. Retrieved from [Link]

  • S, P., & M, S. (2015). (A) UV-vis absorption spectra of (a) 4-nitrophenol, (b) 4-nitrophenol +.... ResearchGate. Retrieved from [Link]

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  • Al-Qaradawi, S., & Al-Marri, M. (2016). GC-MS spectra of 4-nitrophenol (Ret. Time 29.481 min).. ResearchGate. Retrieved from [Link]

  • Caro, E., & Marce, R. M. (2004). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. LCGC International, 17(11), 652-659. Retrieved from [Link]

  • Pal, T., & Jana, N. R. (2013). Time-dependent UV-vis absorption spectra of 4-nitrophenol reduced by.... ResearchGate. Retrieved from [Link]

  • Kumar, S., & Surendar, T. (2016). Mechanistic insights into 4-nitrophenol degradation and benzyl alcohol oxidation pathways over MgO/g-C3N4 model catalyst systems. Catalysis Science & Technology, 6(18), 6828-6840. Retrieved from [Link]

  • Reddy, G. V., & Rao, G. R. (2011). Figure S7. Mass spectrum of 4-nitro phenol.. ResearchGate. Retrieved from [Link]

Sources

HPLC Analysis of 3-Iodo-4-nitrophenol: Method Development & Validation Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This Application Note provides a comprehensive protocol for the High-Performance Liquid Chromatography (HPLC) analysis of 3-Iodo-4-nitrophenol (CAS: 50590-07-3), a critical intermediate in the synthesis of pharmaceutical agents (e.g., PARP inhibitors). Due to the compound's acidity and moderate lipophilicity (LogP ~2.8), this guide prioritizes a Reversed-Phase (RP-HPLC) approach utilizing acidic mobile phases to ensure peak symmetry and reproducibility. The protocol includes method parameters, sample preparation strategies, and a troubleshooting decision tree, designed for immediate implementation in drug development and QC laboratories.

Physicochemical Profile & Method Strategy

Understanding the analyte's properties is the foundation of a robust method. 3-Iodo-4-nitrophenol contains both a nitro group and an iodine atom on a phenolic ring.

PropertyValueChromatographic Implication
Molecular Weight 265.01 g/mol Suitable for UV and MS detection.
LogP ~2.8Moderately lipophilic. Retains well on C18 columns. Elutes after non-iodinated nitrophenols.
pKa ~6.5 - 7.0Weakly acidic. Critical: Mobile phase pH must be < 4.0 to keep the analyte protonated (neutral) and prevent peak tailing/split peaks.
UV Max ~310 nm (acidic)Distinct absorption band due to the nitro-aromatic chromophore.
Stability Light SensitiveIodine-carbon bonds can be labile. Use amber glassware.
Method Development Logic (The "Why")
  • Stationary Phase: A C18 (Octadecyl) column is selected for its ability to separate based on hydrophobicity. The iodine atom significantly increases retention compared to 4-nitrophenol, requiring a gradient or a stronger organic modifier.

  • Mobile Phase pH: Phenols can interact with residual silanols on the column packing, causing tailing. Using 0.1% Phosphoric Acid (pH ~2.0) suppresses silanol ionization and ensures the analyte remains in its neutral, protonated form.

  • Detection: While 254 nm is universal, 310 nm is more selective for the nitrophenol core, reducing interference from non-aromatic impurities.

Experimental Protocol

Instrumentation & Reagents[1]
  • HPLC System: Agilent 1200/1260 Infinity II or Waters Alliance (Quaternary Pump, DAD/VWD).

  • Reagents:

    • Acetonitrile (HPLC Grade).

    • Water (Milli-Q, 18.2 MΩ).

    • Phosphoric Acid (85%, HPLC Grade) OR Formic Acid (for MS compatibility).

    • Reference Standard: 3-Iodo-4-nitrophenol (>98% purity).

Chromatographic Conditions (Standard Method)
ParameterSetting
Column Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent high-purity silica C18.
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.0)
Mobile Phase B Acetonitrile (100%)
Flow Rate 1.0 mL/min
Column Temp 30°C (Controlled)
Injection Volume 10 µL
Detection UV at 310 nm (Reference: 360 nm/100 nm bw)
Run Time 20 Minutes
Gradient Program

This gradient is designed to elute polar impurities (like 4-nitrophenol) early, while eluting the lipophilic 3-Iodo-4-nitrophenol mid-run.

Time (min)% Mobile Phase BEvent
0.0020%Equilibration start
2.0020%Isocratic hold for polar impurities
12.0080%Linear ramp to elute target
15.0080%Wash column
15.1020%Return to initial conditions
20.0020%Re-equilibration

Sample Preparation Workflow

Caution: 3-Iodo-4-nitrophenol is a skin irritant and potentially toxic. Handle in a fume hood.

  • Stock Solution (1.0 mg/mL):

    • Weigh 10.0 mg of 3-Iodo-4-nitrophenol into a 10 mL amber volumetric flask.

    • Dissolve in 100% Acetonitrile (sonicate for 5 mins if necessary).

  • Working Standard (50 µg/mL):

    • Transfer 500 µL of Stock Solution into a 10 mL flask.

    • Dilute to volume with Mobile Phase A/B (50:50) .

    • Note: Diluting with the starting mobile phase prevents "solvent shock" and peak distortion.

  • Filtration:

    • Filter through a 0.22 µm PTFE or Nylon syringe filter into an amber HPLC vial.

Method Validation & System Suitability

To ensure trustworthiness, the system must meet these acceptance criteria before analyzing unknown samples.

ParameterAcceptance CriteriaRationale
Retention Time (RT) ± 2.0% RSDEnsures flow/gradient stability.
Tailing Factor (T) 0.8 ≤ T ≤ 1.5Phenols often tail; T > 1.5 indicates pH issues or column aging.
Theoretical Plates (N) > 5,000Ensures column efficiency.
Resolution (Rs) > 2.0Between target and nearest impurity (e.g., 4-nitrophenol).[1]
Linearity (R²) > 0.999Range: 5 µg/mL to 100 µg/mL.

Visualizations

Analytical Workflow

HPLC_Workflow Sample Sample Weighing (Amber Glass) Dissolution Dissolve in MeCN (Sonicate 5 min) Sample->Dissolution Dilution Dilute with 50:50 MP A:B Dissolution->Dilution Filter Filter 0.22 µm (PTFE) Dilution->Filter HPLC HPLC Analysis (C18, 310 nm) Filter->HPLC Data Data Processing (Integration) HPLC->Data

Caption: Step-by-step sample preparation and analysis workflow for 3-Iodo-4-nitrophenol.

Troubleshooting Decision Tree

Troubleshooting Problem Problem: Peak Tailing or Split Peak CheckPH Check Mobile Phase pH Is it < 3.0? Problem->CheckPH AdjustPH Action: Lower pH (Add more H3PO4) CheckPH->AdjustPH No CheckSolvent Check Sample Solvent Is it 100% MeCN? CheckPH->CheckSolvent Yes DiluteSample Action: Dilute Sample with Mobile Phase CheckSolvent->DiluteSample Yes (Strong Solvent Effect) CheckCol Check Column Health (Void Volume/Guard) CheckSolvent->CheckCol No Replace Action: Replace Column or Guard Cartridge CheckCol->Replace Degraded

Caption: Logic tree for diagnosing common peak shape issues in nitrophenol analysis.

References

  • PubChem. (2024).[2] 3-Iodo-4-nitrophenol Compound Summary. National Library of Medicine. [Link]

  • Qiao, S., et al. (2023).[3] "Determination of Three Nitrophenol Compounds in Soil by Ultrasonic Extraction-HPLC-MS". Rock and Mineral Analysis. [Link][3]

  • Wrobel, K., et al. (2000). "Determination of 3-nitrophenol and some other aromatic impurities in 4-nitrophenol by reversed phase HPLC". Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Dubey, S.K., et al. (2017). "Spectrophotometric Determination of pKa and Log P of Risperidone". Journal of Applied Pharmaceutical Science. (Cited for methodology on pKa/LogP determination principles). [Link]

Sources

Application Notes and Protocols for the Experimental Setup of Nitration of 3-Iodophenol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the experimental setup for the nitration of 3-iodophenol, a key transformation in the synthesis of various pharmaceutical and agrochemical intermediates. These application notes delve into the mechanistic underpinnings of the reaction, offer a detailed step-by-step protocol, and provide insights into product characterization and safety considerations. The content is structured to empower researchers with the necessary knowledge to perform this reaction efficiently and safely, while also providing a framework for troubleshooting and optimization.

Introduction: Mechanistic Insights and Regioselectivity

The nitration of 3-iodophenol is an electrophilic aromatic substitution (EAS) reaction, a fundamental process in organic synthesis.[1] The reaction involves the introduction of a nitro group (-NO₂) onto the aromatic ring of 3-iodophenol. The regiochemical outcome of this reaction is governed by the directing effects of the two substituents already present on the benzene ring: the hydroxyl (-OH) group and the iodine (-I) atom.

The hydroxyl group is a powerful activating group and a strong ortho, para-director due to its ability to donate electron density to the aromatic ring through resonance.[2][3][4] This donation stabilizes the carbocation intermediates (arenium ions) formed during the electrophilic attack at the ortho and para positions.[3] Conversely, the iodine atom is a deactivating group due to its electron-withdrawing inductive effect, yet it also directs incoming electrophiles to the ortho and para positions through resonance stabilization by its lone pairs.

In the case of 3-iodophenol, the positions ortho and para to the strongly activating hydroxyl group are positions 2, 4, and 6. The iodine atom is at position 3. Therefore, the potential sites for nitration are:

  • Position 2: ortho to the -OH group and ortho to the -I group.

  • Position 4: para to the -OH group and ortho to the -I group.

  • Position 6: ortho to the -OH group and meta to the -I group.

Considering the powerful directing effect of the hydroxyl group, the primary products expected are 3-iodo-2-nitrophenol, 3-iodo-4-nitrophenol, and 3-iodo-6-nitrophenol. The steric hindrance from the bulky iodine atom may influence the ratio of the ortho isomers.

G cluster_reactants Reactants cluster_products Potential Products 3-Iodophenol 3-Iodophenol Reaction Vessel Reaction Vessel 3-Iodophenol->Reaction Vessel Nitrating Agent (HNO3/H2SO4) Nitrating Agent (HNO3/H2SO4) Nitrating Agent (HNO3/H2SO4)->Reaction Vessel 3-Iodo-2-nitrophenol 3-Iodo-2-nitrophenol Reaction Vessel->3-Iodo-2-nitrophenol 3-Iodo-4-nitrophenol 3-Iodo-4-nitrophenol Reaction Vessel->3-Iodo-4-nitrophenol 3-Iodo-6-nitrophenol 3-Iodo-6-nitrophenol Reaction Vessel->3-Iodo-6-nitrophenol

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
3-Iodophenol≥98%Sigma-Aldrich, Acros Organics, etc.
Nitric Acid (HNO₃)70% (concentrated)Fisher Scientific, VWR, etc.Highly corrosive and oxidizing.
Sulfuric Acid (H₂SO₄)98% (concentrated)Fisher Scientific, VWR, etc.Highly corrosive.
Dichloromethane (CH₂Cl₂)ACS GradeFisher Scientific, VWR, etc.Solvent for extraction.
Sodium Bicarbonate (NaHCO₃)Saturated solutionFor neutralization.
Sodium Sulfate (Na₂SO₄)AnhydrousFor drying organic phase.
Silica Gel60 Å, 230-400 meshFor column chromatography.
HexaneACS GradeEluent for chromatography.
Ethyl AcetateACS GradeEluent for chromatography.
Round-bottom flask250 mL
Dropping funnel100 mL
Magnetic stirrer and stir bar
Ice bath
Separatory funnel500 mL
Rotary evaporator
Thin Layer Chromatography (TLC) platesSilica gel coated

Experimental Protocol

This protocol is designed for the nitration of 3-iodophenol on a laboratory scale. All operations should be performed in a well-ventilated fume hood.

3.1. Reaction Setup

  • Place a 250 mL round-bottom flask equipped with a magnetic stir bar in an ice bath on a magnetic stirrer.

  • Add 3-iodophenol (e.g., 5.0 g, 22.7 mmol) to the flask.

  • Add a suitable solvent such as dichloromethane (50 mL) to dissolve the 3-iodophenol.

  • In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated sulfuric acid (5 mL) to concentrated nitric acid (5 mL) while cooling in an ice bath. Caution: This mixing is highly exothermic.

3.2. Nitration Reaction

  • Cool the dissolved 3-iodophenol solution to 0-5 °C using the ice bath.

  • Slowly add the pre-cooled nitrating mixture dropwise to the stirred 3-iodophenol solution over a period of 30-45 minutes, ensuring the temperature of the reaction mixture does not exceed 10 °C.

  • After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 1-2 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC). Develop the TLC plate in a hexane:ethyl acetate (e.g., 7:3) solvent system and visualize under UV light.

G A Dissolve 3-Iodophenol in Solvent C Cool 3-Iodophenol Solution to 0-5 °C A->C B Prepare Nitrating Mixture (HNO3/H2SO4) D Slowly Add Nitrating Mixture B->D C->D E Stir at 0-5 °C for 1-2 hours D->E F Monitor Reaction by TLC E->F G Quench Reaction with Ice-Water F->G H Extract with Dichloromethane G->H I Wash with NaHCO3 Solution H->I J Dry with Na2SO4 and Evaporate Solvent I->J K Purify by Column Chromatography J->K L Characterize Products (NMR, IR, MS) K->L

3.3. Workup and Purification

  • Once the reaction is complete, slowly pour the reaction mixture into a beaker containing crushed ice (approximately 100 g) with vigorous stirring.

  • Transfer the mixture to a 500 mL separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x 30 mL).

  • Combine the organic layers and wash with a saturated solution of sodium bicarbonate (2 x 50 mL) to neutralize any remaining acid, followed by a wash with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator.

  • The crude product, a mixture of nitrated isomers, can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent. The separation of isomers may be challenging and require careful optimization of the solvent system.[5]

Product Characterization

The purified isomers should be characterized using standard spectroscopic techniques to confirm their structures.

  • ¹H NMR (Nuclear Magnetic Resonance): The number of signals, their chemical shifts, and splitting patterns in the aromatic region will be indicative of the substitution pattern. For example, the position of the nitro group will influence the chemical shifts of the adjacent protons.

  • ¹³C NMR: The number of signals will correspond to the number of unique carbon atoms in the molecule.

  • FT-IR (Fourier-Transform Infrared Spectroscopy): Look for characteristic absorption bands for the -OH group (broad, ~3200-3600 cm⁻¹), aromatic C-H stretching (~3000-3100 cm⁻¹), and the asymmetric and symmetric stretching of the -NO₂ group (~1530 cm⁻¹ and ~1350 cm⁻¹, respectively).

  • Mass Spectrometry (MS): The molecular ion peak will confirm the molecular weight of the product (C₆H₄INO₃, MW: 265.01 g/mol ).

Safety Precautions

Nitration reactions are potentially hazardous and must be conducted with strict adherence to safety protocols.

  • Corrosive Reagents: Concentrated nitric acid and sulfuric acid are extremely corrosive and can cause severe burns.[6][7] Always wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves.

  • Exothermic Reaction: The reaction is highly exothermic.[8] Proper temperature control using an ice bath is crucial to prevent runaway reactions, which can lead to the formation of dinitrated or other hazardous byproducts.

  • Toxic Fumes: The reaction may produce toxic nitrogen oxide fumes. All procedures must be carried out in a well-ventilated fume hood.

  • Waste Disposal: Acidic waste should be neutralized before disposal according to institutional guidelines.

Predicted Regioselectivity and Rationale

The hydroxyl group is a more powerful activating and directing group than the iodo group. Therefore, substitution is expected to be primarily directed by the -OH group.

  • Positions 2 and 4: These positions are activated by both the hydroxyl and iodo groups (ortho or para to both). These are expected to be the major sites of nitration.

  • Position 6: This position is ortho to the hydroxyl group but meta to the iodo group. It is strongly activated by the -OH group and is a likely site for nitration.

The final product distribution will be a mixture of these isomers, with the exact ratio depending on the specific reaction conditions. 3-Iodo-4-nitrophenol and 3-iodo-6-nitrophenol are likely to be significant products.

Troubleshooting

IssuePossible CauseSolution
Low or no conversionInactive nitrating agent; reaction temperature too low.Use fresh, high-quality acids. Allow the reaction to proceed for a longer duration or at a slightly higher temperature (e.g., room temperature), but monitor carefully for side reactions.
Formation of dark, tarry byproductsReaction temperature too high; excessive nitration.Maintain strict temperature control. Ensure slow, dropwise addition of the nitrating agent. Use a milder nitrating agent if necessary.
Difficult separation of isomersSimilar polarities of the isomers.Optimize the column chromatography conditions. Try different solvent systems or use a different stationary phase (e.g., alumina). High-performance liquid chromatography (HPLC) may be required for baseline separation.

References

  • Indian Academy of Sciences. (n.d.). Regioselective nitration of aromatic substrates in zeolite cages. Retrieved from [Link]

  • ARKAT USA, Inc. (2014). A practical approach for regioselective mono-nitration of phenols under mild conditions. ARKIVOC, (v), 64-71. Retrieved from [Link]

  • Chemistry Stack Exchange. (2014). Effects Guiding Electrophilic Aromatic Substitution. Retrieved from [Link]

  • PubMed. (2003). Regioselective nitration of phenol induced by catalytic antibodies. Retrieved from [Link]

  • SYNTHESIS LAB # 10: NITRATION OF PHENOL. (n.d.). Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 16.5: Substituent Effects in Electrophilic Substitutions. Retrieved from [Link]

  • Zolfigol, M. A., Ghaemi, E., & Madrakian, E. (2001). Nitration of Phenols Under Mild and Heterogeneous Conditions. Molecules (Basel, Switzerland), 6(7), 614–620. Retrieved from [Link]

  • Indian Academy of Sciences. (2006). Nitration of phenolic compounds and oxidation of hydroquinones using tetrabutylammonium chromate and dichromate under aprotic conditions. Retrieved from [Link]

  • Google Patents. (n.d.). US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof.
  • Google Patents. (n.d.). US5977418A - Regioselective nitration of aromatic compounds by dinitrogen pentoxide and the reaction products thereof.
  • Semantic Scholar. (2012). Nitration of Phenols Using Cu(NO3)2: Green Chemistry Laboratory Experiment. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Iodo-5-nitrophenol. PubChem Compound Database. Retrieved from [Link]

  • ResearchGate. (2001). Nitration Of Phenols Under Mild And Heterogeneous Conditions. Retrieved from [Link]

  • Sparkl. (n.d.). Revision Notes - Directing Effects of Hydroxyl Group in Phenol Reactions. Retrieved from [Link]

  • Pyvot Tech. (n.d.). Separation of Isomers. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 16.2: Other Aromatic Substitutions. Retrieved from [Link]

  • ResearchGate. (2014). Simultaneous Spectrophotometric Determination of Nitrophenol Isomers in Environmental Samples Using First Derivative of the Density Ratio Spectra. Retrieved from [Link]

  • ResearchGate. (2018). (PDF) Hypervalent iodine compounds derived from o-nitroiodobenzene and related compounds: syntheses and structures. Retrieved from [Link]

  • YouTube. (2020). Ortho and para nitrophenols can be separated by distillation. Retrieved from [Link]

  • ResearchGate. (2014). Simultaneous Spectrophotometric Determination of Nitrophenol Isomers in Environmental Samples Using First Derivative of the Dens. Retrieved from [Link]

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Application Notes & Protocols: 3-Iodo-4-nitrophenol as a Versatile Reagent in Biochemical Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of biochemical research and drug development, the utility of a reagent is often defined by its versatility and reliability. 3-Iodo-4-nitrophenol is an aromatic compound distinguished by two key functional moieties: a nitro group attached to a phenolic ring and an iodine atom at the meta position.[1][2] This unique structure makes it more than just a synthetic building block; it is a powerful and adaptable tool for designing robust biochemical assays.[1] Its applications are primarily centered on its ability to act as a reporter molecule and a specific enzymatic substrate, particularly in the study of enzyme activity and inhibition.

This guide provides an in-depth exploration of 3-Iodo-4-nitrophenol's applications, moving beyond simple procedural lists to explain the causal science behind the protocols. The methodologies described herein are designed to be self-validating, incorporating the necessary controls and checks to ensure data integrity, a cornerstone of trustworthy research.

PropertyValueSource
Molecular Formula C₆H₄INO₃[2]
Molecular Weight 265.01 g/mol [2]
Appearance Yellow powder[1]
Melting Point 121-123 °C[1]
CAS Number 50590-07-3[1]

Section 1: The Dual-Functionality Principle

The power of 3-Iodo-4-nitrophenol in assay design stems from its two reactive sites, which can be exploited independently or concurrently.

  • The Chromogenic Reporter (Nitrophenol Core): Like its well-known counterpart, 4-nitrophenol (pNP), the phenolic group of this molecule has a pKa that allows it to exist as a deprotonated phenolate anion under alkaline conditions.[3] The resulting 3-iodo-4-nitrophenolate ion exhibits a distinct yellow color, which can be quantified spectrophotometrically around 405 nm.[4] This property is the basis for its use in colorimetric assays, particularly for hydrolase enzymes like phosphatases when the molecule is appropriately modified (e.g., phosphorylated).

  • The Dehalogenase Substrate (Iodo-Substituent): The carbon-iodine bond presents a target for a specific class of enzymes known as deiodinases, which are crucial in thyroid hormone regulation.[5][6] These enzymes catalyze the reductive deiodination of their substrates.[6] Assays can be designed to measure the activity of these enzymes by quantifying the release of iodide (I⁻) from the 3-Iodo-4-nitrophenol backbone.

G cluster_0 Pathway 1: Phosphatase Assay cluster_1 Pathway 2: Deiodinase Assay Substrate_P 3-Iodo-4-nitrophenyl phosphate Enzyme_P Phosphatase Substrate_P->Enzyme_P + Product_P 3-Iodo-4-nitrophenolate (Yellow Product, ~405 nm) Enzyme_P->Product_P Catalyzes Phosphate Inorganic Phosphate (Pi) Enzyme_P->Phosphate Substrate_D 3-Iodo-4-nitrophenol Enzyme_D Iodothyronine Deiodinase Substrate_D->Enzyme_D + Cofactor Product_D 4-Nitrophenol Enzyme_D->Product_D Catalyzes Iodide Iodide (I⁻) (Quantifiable Product) Enzyme_D->Iodide

Fig 1. Dual enzymatic pathways for 3-Iodo-4-nitrophenol derivatives.

Section 2: Application I - Assay for Iodothyronine Deiodinase Activity

Expertise & Experience: The Scientific Rationale

Iodothyronine deiodinases (DIOs) are selenoenzymes that regulate the activation and inactivation of thyroid hormones, making them critical targets in endocrinology and drug development.[5] An accessible, non-radioactive assay is highly valuable. 3-Iodo-4-nitrophenol serves as an excellent substrate analog for these enzymes. The assay's core principle is the quantification of the iodide ion (I⁻) released upon enzymatic action. This protocol utilizes the Sandell-Kolthoff reaction, where iodide catalyzes the reduction of cerium(IV) to cerium(III) by arsenic(III), leading to a measurable loss of yellow color from the Ce(IV).

Experimental Workflow

G sub 3-Iodo-4-nitrophenyl phosphate (Substrate) enz Phosphatase (E) sub->enz + prod 3-Iodo-4-nitrophenolate (Yellow Product) enz->prod Hydrolysis pi Pi prod->pi + G A 1. Dispense Compounds (from library) & Controls into 384-well plate B 2. Add Enzyme Solution to all wells A->B C 3. Pre-incubate (Compound + Enzyme) B->C D 4. Add Substrate Solution (e.g., 3I-4NPP) to initiate C->D E 5. Incubate (Allow reaction to proceed) D->E F 6. Add Stop Solution (if endpoint assay) E->F G 7. Read Plate (Absorbance at 405 nm) F->G H 8. Data Analysis Calculate % Inhibition, Identify 'Hits' G->H

Fig 4. A generalized workflow for HTS of enzyme inhibitors.

Protocol: Inhibitor Screening

  • Assay Miniaturization: Adapt the chosen assay (Deiodinase or Phosphatase) to a 384-well plate format, reducing reagent volumes accordingly.

  • Compound Plating: Dispense test compounds from a library into the assay plate to a final concentration (e.g., 10 µM).

  • Controls: Dedicate specific wells on each plate for:

    • Negative Control (0% Inhibition): Enzyme + Substrate + Vehicle (e.g., DMSO).

    • Positive Control (100% Inhibition): Enzyme + Substrate + a known, potent inhibitor.

    • Blank: Substrate + Vehicle (No Enzyme).

  • Procedure: Follow the steps outlined in the HTS workflow diagram (Fig 4), adding enzyme, pre-incubating with the compound, and then initiating with the substrate.

  • Data Analysis & Hit Identification:

    • Calculate the percent inhibition for each compound using the formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Blank) / (Signal_Negative_Control - Signal_Blank))

    • Compounds exceeding a certain inhibition threshold (e.g., >50%) are identified as "hits."

    • Hits are then subjected to dose-response analysis to determine their IC₅₀ values.

ParameterDescriptionExample Data
Compound ID Unique identifier for the test compound.Cmpd-001
Concentration Final concentration tested.10 µM
Raw Signal Absorbance reading at 405 nm.0.45
% Inhibition Calculated inhibition relative to controls.85.2%
Hit Status Flag indicating if it meets the hit criteria.Hit

References

  • Min, J., et al. (2016). Biochemical Characterization of 3-Methyl-4-nitrophenol Degradation in Burkholderia sp. Strain SJ98. Frontiers in Microbiology. [Link]

  • Gereben, B., et al. (2021). Deiodinases and the Three Types of Thyroid Hormone Deiodination Reactions. International Journal of Molecular Sciences. [Link]

  • Taylor & Francis Online. (n.d.). 4-nitrophenol – Knowledge and References. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2022). Toxicological Profile for Nitrophenols. [Link]

  • Hernández-Adame, D., et al. (2024). Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review. Molecules. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 56924453, 3-Iodo-4-nitrophenol. Retrieved from [Link]

  • Lorenz, U. (2011). Protein Tyrosine Phosphatase Assays. Current Protocols in Immunology. [Link]

  • Przybysz, A., et al. (2014). Biological mode of action of a nitrophenolates-based biostimulant: case study. Frontiers in Plant Science. [Link]

  • Almási, A., et al. (2011). HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. Scientia Pharmaceutica. [Link]

  • Schweizer, U., & Steegborn, C. (2015). New insights into the structure and mechanism of iodothyronine deiodinases. Journal of Molecular Endocrinology. [Link]

  • Lebedeva, I., & Matulis, D. (2021). A standard operating procedure for an enzymatic activity inhibition assay. Biological Chemistry. [Link]

  • Harris, A. J., & van der Kamp, M. W. (2023). Steady-state kinetic analysis of reversible enzyme inhibitors: A case study on calf intestine alkaline phosphatase. Biochemistry and Biophysics Reports. [Link]

  • Daughtridge, C., et al. (2021). SOP: Enzyme assays (pNP). UIUC Soils Lab. [Link]

  • Garton, A. J. (2007). Analysis of Protein Tyrosine Phosphatases and Substrates. Current Protocols in Protein Science. [Link]

  • Atmaram, S., & Wright, M. E. (2017). Drug discovery and development: Role of basic biological research. Pharmacology Research & Perspectives. [Link]

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The Versatile Role of 3-Iodo-4-nitrophenol in Modern Catalytic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking Molecular Complexity with a Strategic Building Block

In the landscape of pharmaceutical and materials science research, the demand for novel molecular architectures with tailored functionalities is ever-present. 3-Iodo-4-nitrophenol has emerged as a highly valuable and versatile building block in this pursuit. Its structure, featuring a phenolic hydroxyl group, a nitro group, and a strategically placed iodine atom, offers a rich platform for a multitude of chemical transformations. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the aromatic ring, while the iodine atom serves as an excellent leaving group for a variety of powerful palladium-catalyzed cross-coupling reactions.[1] This guide provides researchers, scientists, and drug development professionals with in-depth application notes and detailed protocols for leveraging 3-Iodo-4-nitrophenol in key catalytic reactions, thereby enabling the efficient synthesis of complex and potentially bioactive molecules.[2][3][4]

I. Palladium-Catalyzed Carbon-Carbon Bond Formation: A Gateway to Diverse Scaffolds

The iodine substituent on 3-Iodo-4-nitrophenol makes it an ideal electrophilic partner in a range of palladium-catalyzed cross-coupling reactions. These transformations are cornerstones of modern organic synthesis, allowing for the precise and efficient construction of carbon-carbon bonds.

A. Suzuki-Miyaura Coupling: Crafting Biaryl Structures

The Suzuki-Miyaura reaction is a robust method for the synthesis of biaryl compounds, a common motif in many pharmaceutical agents.[5] The reaction couples an organohalide with an organoboron species, typically a boronic acid or ester, in the presence of a palladium catalyst and a base.[6][7]

Mechanistic Insight: The catalytic cycle begins with the oxidative addition of the aryl iodide (3-Iodo-4-nitrophenol) to a palladium(0) complex. The subsequent transmetalation with a boronic acid, activated by a base, followed by reductive elimination, yields the desired biaryl product and regenerates the palladium(0) catalyst.[6]

Experimental Workflow: Suzuki-Miyaura Coupling

start Start reagents Combine 3-Iodo-4-nitrophenol, boronic acid, Pd catalyst, ligand, and base in a reaction vessel start->reagents solvent Add degassed solvent (e.g., Dioxane/Water) reagents->solvent purge Purge with inert gas (e.g., Argon) solvent->purge heat Heat the reaction mixture (e.g., 80-100 °C) purge->heat monitor Monitor reaction progress by TLC or LC-MS heat->monitor workup Perform aqueous workup and extraction monitor->workup purify Purify the product by column chromatography workup->purify end End purify->end

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Protocol: Synthesis of 3-Aryl-4-nitrophenols

  • Reagent Preparation: In a flame-dried Schlenk flask, combine 3-Iodo-4-nitrophenol (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.), and a base like K₂CO₃ (2.0 equiv.).

  • Solvent Addition: Add a degassed mixture of a suitable solvent system, for example, 1,4-dioxane and water (e.g., a 4:1 ratio).

  • Inert Atmosphere: Seal the flask and thoroughly degas the mixture by purging with an inert gas, such as argon, for 10-15 minutes.

  • Reaction: Heat the reaction mixture to a temperature between 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract the product with an organic solvent like ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Parameter Condition Rationale
Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂Efficient for C-C bond formation.
Base K₂CO₃, Cs₂CO₃, K₃PO₄Activates the boronic acid for transmetalation.[7]
Solvent Dioxane/H₂O, Toluene, DMFSolubilizes reactants and facilitates the reaction.
Temperature 80-120 °CProvides the necessary activation energy.
B. Heck Reaction: Alkenylation of the Aromatic Ring

The Heck reaction facilitates the coupling of an aryl halide with an alkene to form a substituted alkene, providing a powerful tool for the synthesis of styrenyl and cinnamyl derivatives.[8][9][10]

Mechanistic Insight: The mechanism involves the oxidative addition of 3-Iodo-4-nitrophenol to a palladium(0) catalyst, followed by migratory insertion of the alkene into the palladium-aryl bond. A subsequent β-hydride elimination releases the product, and the catalyst is regenerated by the base.[11]

Catalytic Cycle: Heck Reaction

Pd(0) Pd(0) ArPd(II)I ArPd(II)I Pd(0)->ArPd(II)I Oxidative Addition (Ar-I) Alkene Complex Alkene Complex ArPd(II)I->Alkene Complex Alkene Coordination Insertion Product Insertion Product Alkene Complex->Insertion Product Migratory Insertion Product + HPd(II)I Product + HPd(II)I Insertion Product->Product + HPd(II)I β-Hydride Elimination HPd(II)I HPd(II)I HPd(II)I->Pd(0) Reductive Elimination (+ Base)

Caption: Simplified catalytic cycle of the Heck reaction.

Protocol: Synthesis of 3-Alkenyl-4-nitrophenols

  • Reagent Setup: To a sealable reaction tube, add 3-Iodo-4-nitrophenol (1.0 equiv.), the alkene (1.5 equiv.), a palladium source like Pd(OAc)₂ (0.02-0.05 equiv.), a phosphine ligand such as P(o-tol)₃ (0.04-0.1 equiv.), and a base, typically a tertiary amine like triethylamine (2.0 equiv.).

  • Solvent: Add a suitable solvent, for instance, DMF or acetonitrile.

  • Reaction Conditions: Seal the tube and heat the mixture to 80-120 °C.

  • Monitoring and Work-up: Follow the reaction's progress via TLC or GC-MS. After completion, cool the mixture, filter off any solids, and remove the solvent under reduced pressure.

  • Purification: Purify the residue by column chromatography to isolate the desired product.

Parameter Condition Rationale
Catalyst Pd(OAc)₂, PdCl₂(PPh₃)₂Common and effective palladium sources.
Ligand PPh₃, P(o-tol)₃Stabilizes the palladium catalyst.
Base Et₃N, K₂CO₃Neutralizes the HI generated during the reaction.[9]
Solvent DMF, AcetonitrilePolar aprotic solvents are generally effective.
C. Sonogashira Coupling: Introduction of an Alkynyl Moiety

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst.[1][12][13]

Mechanistic Insight: The reaction is believed to proceed through two interconnected catalytic cycles. The palladium cycle is similar to that of the Heck and Suzuki reactions. The copper cycle involves the formation of a copper(I) acetylide, which then undergoes transmetalation with the arylpalladium(II) complex.[1]

Protocol: Synthesis of 3-Alkynyl-4-nitrophenols

  • Reaction Assembly: In a Schlenk flask, dissolve 3-Iodo-4-nitrophenol (1.0 equiv.) and the terminal alkyne (1.2 equiv.) in a solvent such as THF or DMF.

  • Catalyst Addition: Add a palladium catalyst, for example, Pd(PPh₃)₂Cl₂ (0.03 equiv.), and a copper(I) co-catalyst like CuI (0.05 equiv.).

  • Base and Atmosphere: Add a base, typically an amine such as triethylamine or diisopropylamine, and purge the system with an inert gas.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed, as indicated by TLC.

  • Work-up and Purification: Perform a standard aqueous work-up, extract the product with an organic solvent, and purify by column chromatography.

Parameter Condition Rationale
Pd Catalyst Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄Facilitates the main cross-coupling cycle.
Cu Co-catalyst CuIPromotes the formation of the reactive acetylide.[1]
Base Et₃N, i-Pr₂NHActs as both a base and a solvent.
Solvent THF, DMFProvides a suitable reaction medium.

II. Palladium-Catalyzed Carbon-Nitrogen Bond Formation: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of arylamines from aryl halides and amines.[14][15][16] This reaction has broad applicability in the synthesis of pharmaceuticals and other biologically active compounds.[17]

Mechanistic Insight: The catalytic cycle involves the oxidative addition of 3-Iodo-4-nitrophenol to a palladium(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the arylamine product.[14][15]

Catalytic Cycle: Buchwald-Hartwig Amination

Pd(0)L Pd(0)L ArPd(II)(I)L ArPd(II)(I)L Pd(0)L->ArPd(II)(I)L Oxidative Addition (Ar-I) [ArPd(II)(NHR'R'')L]I [ArPd(II)(NHR'R'')L]I ArPd(II)(I)L->[ArPd(II)(NHR'R'')L]I + HNR'R'' ArPd(II)(NR'R'')L ArPd(II)(NR'R'')L [ArPd(II)(NHR'R'')L]I->ArPd(II)(NR'R'')L + Base - HB+I- ArPd(II)(NR'R'')L->Pd(0)L Reductive Elimination (Ar-NR'R'')

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

Protocol: Synthesis of 3-Amino-Substituted-4-nitrophenols

  • Reagent Loading: In a glovebox or under an inert atmosphere, charge a reaction vessel with 3-Iodo-4-nitrophenol (1.0 equiv.), a palladium precatalyst (e.g., a G3-palladacycle, 0.01-0.02 equiv.), a suitable phosphine ligand (e.g., a biarylphosphine ligand, 0.02-0.04 equiv.), and a strong, non-nucleophilic base such as sodium tert-butoxide (1.4 equiv.).

  • Reactant and Solvent Addition: Add the amine (1.2 equiv.) and an anhydrous, degassed solvent like toluene or dioxane.

  • Reaction: Seal the vessel and heat the mixture to 80-110 °C with stirring.

  • Monitoring and Work-up: Monitor the reaction by LC-MS. Upon completion, cool the mixture, dilute with a suitable organic solvent, and filter through a pad of celite.

  • Purification: Concentrate the filtrate and purify the crude product by column chromatography.

Parameter Condition Rationale
Catalyst Pd₂(dba)₃, Pd(OAc)₂ with a ligandHighly active for C-N bond formation.
Ligand Biarylphosphines (e.g., XPhos, SPhos)Crucial for catalyst stability and activity.
Base NaOtBu, K₃PO₄, Cs₂CO₃Facilitates deprotonation of the amine.
Solvent Toluene, DioxaneAnhydrous conditions are important.

III. Catalytic Reduction of the Nitro Group: Accessing Aminophenols

The nitro group of 3-Iodo-4-nitrophenol can be selectively reduced to an amino group, a transformation of great synthetic utility as it provides access to valuable aminophenol derivatives. This reduction is typically achieved through catalytic hydrogenation.

Mechanistic Insight: In catalytic hydrogenation, both the nitrophenol and hydrogen are adsorbed onto the surface of a metal catalyst (e.g., Pd, Pt, or Ni). The reaction proceeds through a series of intermediates, including nitroso and hydroxylamine species, to ultimately yield the aminophenol.[18]

Protocol: Synthesis of 4-Amino-3-iodophenol

  • Setup: To a hydrogenation vessel, add a solution of 3-Iodo-4-nitrophenol in a suitable solvent such as ethanol or ethyl acetate.

  • Catalyst: Add a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%).

  • Hydrogenation: Seal the vessel, purge with hydrogen gas, and then maintain a positive pressure of hydrogen (typically 1-3 atm).

  • Reaction: Stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.

  • Work-up: Carefully vent the hydrogen and filter the reaction mixture through a pad of celite to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product, which can be further purified if necessary.

Parameter Condition Rationale
Catalyst Pd/C, PtO₂, Raney NiHighly effective for nitro group reduction.
Hydrogen Source H₂ gas, Transfer hydrogenation (e.g., ammonium formate)Provides the reducing equivalents.
Solvent Ethanol, Methanol, Ethyl AcetateSolubilizes the substrate.
Pressure 1-50 atmHigher pressure can increase the reaction rate.

Conclusion

3-Iodo-4-nitrophenol is a powerful and versatile substrate for a variety of catalytic applications that are central to modern organic synthesis. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this key building block in the development of novel pharmaceuticals, agrochemicals, and functional materials. The strategic application of palladium-catalyzed cross-coupling reactions and catalytic reductions with 3-Iodo-4-nitrophenol opens up a vast chemical space for exploration and innovation.

References

  • Insights into the reduction of 4-nitrophenol to 4-aminophenol on catalysts. (n.d.). INIS-IAEA. Retrieved February 10, 2026, from [Link]

  • Catalytic Reduction of 4-Nitrophenol to 4-Aminophenol Using Copper Nanoparticles on Brassica oleracea L: Environmental Green Method. (n.d.). Longdom Publishing. Retrieved February 10, 2026, from [Link]

  • Mechanism of catalytic reduction of 4-Nitrophenol to 4-Aminophenol in presence of NaBH4 and Por-GO composite as catalyst. (n.d.). ResearchGate. Retrieved February 10, 2026, from [Link]

  • High-Performance Catalytic Reduction of 4-Nitrophenol to 4-Aminophenol over Pt Nanoparticles Supported on Co-Al LDH Nanosheets. (2024, March 19). MDPI. Retrieved February 10, 2026, from [Link]

  • Reduction of 4-Nitrophenol to 4-Aminophenol by Reusable CuFe5O8-Based Catalysts Synthesized by Co-Precipitation Method. (2025, February 7). MDPI. Retrieved February 10, 2026, from [Link]

  • Exploring the Synthesis of Pharmacologically Active Molecules with 2-Amino-5-nitrophenol. (2025, October 16). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved February 10, 2026, from [Link]

  • Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. (n.d.). MDPI. Retrieved February 10, 2026, from [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved February 10, 2026, from [Link]

  • Suzuki Coupling: Mechanism & Examples. (n.d.). NROChemistry. Retrieved February 10, 2026, from [Link]

  • Suzuki Reaction - Palladium Catalyzed Cross Coupling. (n.d.). Common Organic Chemistry. Retrieved February 10, 2026, from [Link]

  • Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. (2022, July 1). ACS Omega. Retrieved February 10, 2026, from [Link]

  • Sonogashira coupling. (n.d.). Wikipedia. Retrieved February 10, 2026, from [Link]

  • The Buchwald–Hartwig Amination After 25 Years. (n.d.). University of Groningen research portal. Retrieved February 10, 2026, from [Link]

  • Buchwald-Hartwig Coupling: Mechanism & Examples. (n.d.). NROChemistry. Retrieved February 10, 2026, from [Link]

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved February 10, 2026, from [Link]

  • Sonogashira Coupling. (2024, August 5). Chemistry LibreTexts. Retrieved February 10, 2026, from [Link]

  • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. Retrieved February 10, 2026, from [Link]

  • Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. (n.d.). ACS Publications. Retrieved February 10, 2026, from [Link]

  • Heck Reaction. (n.d.). Organic Chemistry Portal. Retrieved February 10, 2026, from [Link]

  • Heck reaction. (n.d.). Wikipedia. Retrieved February 10, 2026, from [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025, March 29). YouTube. Retrieved February 10, 2026, from [Link]

  • A new cross-coupling simplifies the synthesis of drug-like molecules. (2018, March 12). ScienceDaily. Retrieved February 10, 2026, from [Link]

  • (A) Suzuki reaction on iodo-labeled RNA ON 4 using 1 equivalent of... (n.d.). ResearchGate. Retrieved February 10, 2026, from [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved February 10, 2026, from [Link]

  • Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. (2018, September 1). MDPI. Retrieved February 10, 2026, from [Link]

  • Cross-Coupling Reactions of Nitroarenes. (2021, July 7). Accounts of Chemical Research. Retrieved February 10, 2026, from [Link]

  • The Heck, Suzuki, and Olefin Metathesis Reactions. (2016, March 10). Master Organic Chemistry. Retrieved February 10, 2026, from [Link]

  • Scientists from the Zelinsky Institute published a review on the synthesis of bioactive nitro compounds. (2022, June 27). N. D. Zelinsky Institute of Organic Chemistry. Retrieved February 10, 2026, from [Link]

  • Heck Reaction. (2023, June 30). Chemistry LibreTexts. Retrieved February 10, 2026, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3-Iodo-4-nitrophenol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-Iodo-4-nitrophenol. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve the yield and purity of this important synthetic intermediate. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols based on established chemical principles.

Reaction Overview: The Iodination of 4-Nitrophenol

The synthesis of 3-iodo-4-nitrophenol is achieved through the electrophilic aromatic substitution of 4-nitrophenol. The hydroxyl (-OH) group is a strongly activating ortho-, para-director, while the nitro (-NO2) group is a deactivating meta-director. In this case, the powerful activating and directing effect of the hydroxyl group governs the regioselectivity of the reaction, favoring the introduction of the iodine atom at the position ortho to the hydroxyl group, which is the 3-position.

The reaction is typically carried out in a basic medium, which deprotonates the phenolic hydroxyl group to form the more strongly activating phenoxide ion. This significantly enhances the rate of the electrophilic substitution.

Reaction Scheme:

Recommended Synthesis Protocol

This protocol is a general guideline. Optimization of reaction conditions may be necessary depending on the scale of the reaction and the purity of the starting materials.

Materials:

  • 4-Nitrophenol

  • Iodine (I₂)

  • Sodium bicarbonate (NaHCO₃)

  • Methanol

  • Deionized water

  • Sodium thiosulfate (Na₂S₂O₃)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Hexane

Procedure:

  • Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-nitrophenol in methanol.

  • Addition of Base: To the solution, add an aqueous solution of sodium bicarbonate with stirring. The solution should be stirred until all the sodium bicarbonate has dissolved and the 4-nitrophenol has been converted to its sodium salt.

  • Addition of Iodine: In a separate beaker, dissolve iodine in methanol. Add this iodine solution dropwise to the stirred solution of the 4-nitrophenoxide salt at room temperature. The reaction mixture will likely darken.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane as the mobile phase. The reaction is typically complete within a few hours.

  • Work-up:

    • Once the reaction is complete, quench the excess iodine by adding a saturated aqueous solution of sodium thiosulfate until the dark color of the iodine disappears.

    • Acidify the reaction mixture with dilute hydrochloric acid to a pH of approximately 2-3 to precipitate the product.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water or toluene, to obtain pure 3-iodo-4-nitrophenol.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of 3-iodo-4-nitrophenol in a question-and-answer format.

Q1: My yield of 3-iodo-4-nitrophenol is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in this synthesis can stem from several factors. A systematic approach to troubleshooting is recommended.

Potential Causes and Solutions:

Possible Cause Explanation Suggested Solution
Incomplete Reaction The reaction may not have gone to completion due to insufficient reaction time, suboptimal temperature, or improper stoichiometry.Optimize Reaction Time: Monitor the reaction closely using TLC. Continue the reaction until the starting material spot is no longer visible. Adjust Temperature: While the reaction is typically run at room temperature, gentle heating (40-50 °C) may increase the reaction rate. However, be cautious as higher temperatures can also lead to side product formation. Stoichiometry: Ensure that a slight excess of iodine (e.g., 1.1-1.2 equivalents) is used to drive the reaction to completion.
Side Reactions The formation of isomeric byproducts, such as 2-iodo-4-nitrophenol, or di-iodinated products can reduce the yield of the desired product.Control Stoichiometry: Avoid a large excess of iodine, as this can lead to di-iodination. Optimize Reaction Conditions: Lowering the reaction temperature may improve the regioselectivity of the iodination.
Degradation of Starting Material or Product Phenols can be susceptible to oxidation, especially under basic conditions in the presence of an oxidizing agent like iodine.Control pH: Use a mild base like sodium bicarbonate to maintain a slightly basic pH. Avoid strong bases like sodium hydroxide, which can promote side reactions and degradation. Inert Atmosphere: For sensitive reactions, performing the synthesis under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation.
Losses During Work-up and Purification Significant amounts of product can be lost during extraction and recrystallization.Efficient Extraction: Ensure complete extraction of the product from the aqueous layer by performing multiple extractions with an appropriate solvent like ethyl acetate. Optimize Recrystallization: Choose a recrystallization solvent in which the product has high solubility at high temperatures and low solubility at low temperatures. Cool the solution slowly to maximize crystal formation and purity. Wash the collected crystals with a minimal amount of cold solvent to avoid dissolving the product.

Troubleshooting Workflow:

Troubleshooting_Workflow Troubleshooting Low Yield of 3-Iodo-4-nitrophenol start Low Yield Observed check_completion Check Reaction Completion (TLC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete optimize_time Optimize Reaction Time incomplete->optimize_time Yes check_impurities Analyze for Impurities (TLC, NMR) incomplete->check_impurities No end Improved Yield optimize_time->end optimize_temp Adjust Temperature optimize_temp->end optimize_stoich Adjust Stoichiometry optimize_stoich->end impurities_present Impurities Present check_impurities->impurities_present isomer_formation Isomer/Di-iodinated Products impurities_present->isomer_formation Yes degradation Degradation Products impurities_present->degradation Yes check_workup Review Work-up Procedure impurities_present->check_workup No isomer_formation->optimize_stoich refine_purification Refine Purification (Recrystallization/Chromatography) isomer_formation->refine_purification degradation->optimize_temp refine_purification->end workup_issue Work-up Issue check_workup->workup_issue optimize_extraction Optimize Extraction workup_issue->optimize_extraction Yes optimize_recrystallization Optimize Recrystallization workup_issue->optimize_recrystallization Yes workup_issue->end No optimize_extraction->end optimize_recrystallization->end

Caption: A workflow diagram for troubleshooting low yields.

Q2: I am observing a significant amount of an impurity with a similar Rf value to my product on the TLC plate. What could it be and how can I separate it?

A2: The most likely impurity with a similar polarity to 3-iodo-4-nitrophenol is the isomeric byproduct, 2-iodo-4-nitrophenol. The formation of this isomer is possible, although the 3-iodo isomer is generally favored.

Identification and Separation:

  • Characterization: To confirm the identity of the impurity, it is best to analyze the crude product using ¹H NMR spectroscopy. The aromatic region of the spectrum will show different splitting patterns for the two isomers.

  • Separation:

    • Column Chromatography: If recrystallization is ineffective, column chromatography is the most reliable method for separating isomers. A silica gel column with a gradient elution of hexane and ethyl acetate is a good starting point.

    • Fractional Recrystallization: In some cases, careful fractional recrystallization may be effective. This involves dissolving the mixture in a minimal amount of hot solvent and allowing it to cool slowly. The less soluble isomer may crystallize out first, allowing for its separation.

Q3: My crude product is a dark, oily substance and is difficult to crystallize. What is causing this and how can I purify it?

A3: The formation of a dark, oily product often indicates the presence of polymeric or degradation byproducts. This can be caused by overly harsh reaction conditions.

Causes and Solutions:

  • Harsh Conditions: Using a strong base or high temperatures can lead to the decomposition of the starting material or product.

  • Purification Strategy:

    • Initial Purification: Try to remove the baseline impurities by dissolving the crude oil in a suitable solvent and filtering it through a short plug of silica gel.

    • Induce Crystallization: After the initial clean-up, attempt to induce crystallization by dissolving the oil in a minimal amount of a hot solvent and then cooling it slowly. Scratching the inside of the flask with a glass rod at the solvent-air interface can sometimes initiate crystallization. Seeding with a small crystal of the pure product, if available, is also effective.

    • Column Chromatography: If crystallization fails, column chromatography is the most effective method for purifying oily products.

Frequently Asked Questions (FAQs)

Q1: What is the role of sodium bicarbonate in this reaction?

A1: Sodium bicarbonate serves two primary functions in the iodination of 4-nitrophenol:

  • Activation of the Substrate: As a base, sodium bicarbonate deprotonates the phenolic hydroxyl group to form the sodium 4-nitrophenoxide salt. The resulting phenoxide ion is much more electron-rich than the neutral phenol, making the aromatic ring significantly more susceptible to electrophilic attack by iodine.[1]

  • Neutralization of HI: The electrophilic substitution reaction produces hydrogen iodide (HI) as a byproduct. Sodium bicarbonate neutralizes the HI as it is formed, preventing the reaction from becoming too acidic and potentially reversing.

Q2: Can I use a stronger base like sodium hydroxide?

A2: While a stronger base like sodium hydroxide would also deprotonate the phenol, it is generally not recommended for this reaction. The use of a strong base can lead to an increased rate of side reactions, including the oxidative decomposition of the phenol, which can result in lower yields and a more complex mixture of byproducts.[1]

Q3: What is the electrophilic species in this reaction?

A3: In this reaction, molecular iodine (I₂) is the electrophile. While iodine is a relatively weak electrophile compared to bromine or chlorine, the highly activated nature of the 4-nitrophenoxide ion allows the reaction to proceed.

Q4: How does the regioselectivity of this reaction arise?

A4: The regioselectivity is determined by the directing effects of the substituents on the benzene ring.

  • The hydroxyl group (-OH) is a strong activating group and an ortho-, para- director.

  • The nitro group (-NO₂) is a strong deactivating group and a meta- director.

In 4-nitrophenol, the powerful activating effect of the hydroxyl group dominates. Since the para position is already occupied by the nitro group, the incoming electrophile (iodine) is directed to the positions ortho to the hydroxyl group, which are the 2- and 6-positions. However, due to steric hindrance from the adjacent nitro group, substitution at the 3-position (ortho to the hydroxyl group and meta to the nitro group) is favored.

Reaction Mechanism:

Reaction_Mechanism Electrophilic Iodination of 4-Nitrophenol cluster_1 Step 1: Formation of the Phenoxide Ion cluster_2 Step 2: Electrophilic Attack cluster_3 Step 3: Aromatization 4-Nitrophenol 4-Nitrophenol Phenoxide Phenoxide 4-Nitrophenol->Phenoxide + NaHCO3 - H2CO3 Intermediate Intermediate Phenoxide->Intermediate + I2 Iodine I-I 3-Iodo-4-nitrophenol 3-Iodo-4-nitrophenol Intermediate->3-Iodo-4-nitrophenol - I-

Caption: The mechanism of iodination of 4-nitrophenol.

Characterization of 3-Iodo-4-nitrophenol

Accurate characterization of the final product is crucial to confirm its identity and assess its purity.

¹H NMR Spectroscopy:

The ¹H NMR spectrum of 3-iodo-4-nitrophenol is expected to show three distinct signals in the aromatic region. The predicted chemical shifts and coupling constants are summarized in the table below.

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz)
H-2~8.4d~2.5
H-5~8.0dd~9.0, 2.5
H-6~7.2d~9.0
-OHBroad singlet--

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum will provide further confirmation of the structure. The predicted chemical shifts for the carbon atoms are listed below.

Carbon Predicted Chemical Shift (ppm)
C-1 (C-OH)~155
C-2~145
C-3 (C-I)~85
C-4 (C-NO₂)~140
C-5~130
C-6~120

References

  • Chemia. (2022). Iodination of phenols, phenol ethers, anilines, and aniline-related compounds: Aromatic compound iodination reactions (2)
  • Christiansen, J. V., Feldthus, A., & Carlsen, L. (1990). Iodination of phenol.
  • Organic Chemistry Portal.
  • PrepChem. (2023).
  • Google Patents. (1958). Process for making 3-halo-4-nitrophenols. US2850537A.
  • Google Patents. (1976).
  • ChemicalBook. (n.d.). 4-Nitrophenol(100-02-7) 13C NMR spectrum.
  • LibreTexts. (2024). 16.
  • ACS Publications. (2026). Formation of Iodinated Disinfection Byproducts in Periodate-Based Advanced Oxidation Processes: The Self-Supplying Iodine Mechanism. Environmental Science & Technology.
  • Taylor, J. E. (1951). The Mechanism of the Iodination of Phenols. Journal of the American Chemical Society.
  • Scribd. (2025).
  • BenchChem. (2025).
  • PubMed. (2017).
  • BenchChem. (2025). Technical Support Center: Synthesis of 3-Nitro-4-(1H-pyrrol-1-yl)phenol.
  • University of Arizona. (n.d.).
  • ResearchGate. (2019). The proposed mechanism for the reaction of OH with 4-nitrophenol in the aqueous solution.
  • ResearchGate. (2020). 1H-NMR spectrum of 4-nitrophenol.
  • Royal Society of Chemistry. (2023). Synthesis of 3,4,5-trisubstituted phenols via Rh(iii)-catalyzed alkenyl C–H activation assisted by phosphonium cations.
  • ResearchGate. (2018).
  • International Journal of Drug Development & Research. (2012).
  • Royal Society of Chemistry. (n.d.). Supporting information for - The Royal Society of Chemistry.
  • Google Patents. (n.d.).
  • Atmospheric Chemistry and Physics. (2022). Aqueous chemical bleaching of 4-nitrophenol brown carbon by hydroxyl radicals; products, mechanism, and light absorption.
  • Google Patents. (n.d.). Synthesis method of o-nitrophenol compounds. CN104262159A.
  • PubMed Central. (2023). Electrochemical Iodination through the In Situ Generation of Iodinating Agents: A Promising Green Approach.
  • ChemicalBook. (n.d.). 4-Nitrothiophenol(1849-36-1) 1H NMR spectrum.
  • Chemistry Stack Exchange. (2020).
  • Scribd. (n.d.).
  • TriLink BioTechnologies. (n.d.). Troubleshooting the Synthesis of Modified Oligonucleotides.
  • PubMed. (2010).
  • Wikipedia. (n.d.).
  • Royal Society of Chemistry. (2020).

Sources

Technical Support Center: Purification of Crude 3-Iodo-4-nitrophenol

Author: BenchChem Technical Support Team. Date: February 2026

Diagnostic Hub & Troubleshooting

Welcome to the Technical Support Center. Below are the most frequent issues reported by researchers working with 3-Iodo-4-nitrophenol (CAS 50590-07-3) . Select the symptom that matches your observation to find the immediate solution.

Q1: My crude product is a sticky, dark oil that refuses to crystallize. How do I fix this?

Diagnosis: "Oiling out" is common with nitrophenols containing unreacted starting material or isomeric impurities that depress the melting point. Immediate Action:

  • Seed It: If you have a pure seed crystal, add it at 40°C.

  • Trituration: Add a small amount of cold toluene or hexanes to the oil and scratch the flask walls vigorously with a glass rod. This often induces nucleation by removing non-polar impurities.

  • Solvent Switch: If you used pure ethanol, the solubility might be too high. Switch to Ethanol:Water (1:1) . The water acts as an anti-solvent to force the hydrophobic iodo-nitrophenol out of solution.

Q2: The melting point is significantly lower than expected (~110-114°C instead of ~155°C).

Diagnosis: You likely have the regioisomer 2-iodo-4-nitrophenol , not 3-iodo-4-nitrophenol.

  • 3-Iodo-4-nitrophenol (Meta-iodo): MP 153-159°C. (Iodine is meta to OH).[1]

  • 2-Iodo-4-nitrophenol (Ortho-iodo): MP 110-114°C. (Iodine is ortho to OH).[1] Root Cause: If you synthesized this via direct iodination of 4-nitrophenol, the major product is almost exclusively the 2-iodo isomer due to the ortho-directing power of the hydroxyl group. The 3-iodo isomer typically requires a different synthetic route (e.g., nitration of 3-iodophenol). Resolution: Verify structure via 1H NMR . The coupling constants will differ:

  • 2-iodo: Doublet (J9Hz) for H-6, Doublet of doublets for H-5, Doublet (J2Hz) for H-3.

  • 3-iodo: Doublet (J9Hz) for H-5, Doublet (J2Hz) for H-2 (isolated between NO2 and I).[1]

Q3: I see a spot running very high (Rf ~0.8) on my TLC plate.

Diagnosis: This is likely 2,6-diiodo-4-nitrophenol , a common over-iodination byproduct. Resolution: This impurity is significantly less soluble in water than the mono-iodo product.

  • Protocol: Recrystallize from 50% Aqueous Acetic Acid . The di-iodo impurity will often remain insoluble or precipitate first (which can be filtered off if done carefully), or stay in the mother liquor if the ratio is optimized. For strict removal, use the Column Chromatography protocol below.

Technical Deep Dive: The Isomer Trap

Before proceeding with purification, you must confirm which isomer you possess. The physical properties differ drastically due to Intramolecular Hydrogen Bonding .

Property3-Iodo-4-nitrophenol (Target)2-Iodo-4-nitrophenol (Common Isomer)
Structure Iodine is meta to OH.[1]Iodine is ortho to OH.[1]
CAS 50590-07-330565-99-6
Melting Point 153 - 159 °C 110 - 114 °C
H-Bonding Intermolecular (High MP, lower volatility).[1]Intramolecular (Low MP, higher volatility).[1]
pKa (approx) ~6.4~6.8 (H-bond stabilizes proton)
Solubility Moderate in hot water.[1]Low in water; High in non-polar solvents.[1]

Critical Note: If your synthesis involved 4-nitrophenol + I2/KI or ICl, you almost certainly have the 2-iodo isomer. The protocols below apply to both, but solubility ratios will shift slightly.

Protocol Vault: Standard Operating Procedures

Method A: Recrystallization (Primary Technique)

Best for: Removing trace starting material and colored impurities.[1]

Reagents:

  • Solvent A: Ethanol (95% or absolute)[1]

  • Solvent B: Deionized Water

  • Activated Carbon (optional, for decolorization)[1]

Step-by-Step Protocol:

  • Dissolution: Place 5.0 g of crude solid in a 100 mL Erlenmeyer flask. Add 15 mL of Ethanol . Heat to reflux (boiling) on a stir plate.

  • Saturation: If the solid does not dissolve, add Ethanol in 2 mL increments until dissolved. Do not add excess solvent.

  • Decolorization (Optional): If the solution is dark brown/black, remove from heat, add 0.2 g Activated Carbon, and boil for 2 minutes. Filter hot through a pre-warmed funnel to remove carbon.

  • Precipitation: While keeping the solution near boiling, slowly add hot water dropwise.

    • Endpoint: Stop adding water the moment a faint turbidity (cloudiness) persists.

    • Add 1-2 mL of Ethanol to clear the solution again.

  • Crystallization: Remove from heat. Allow the flask to cool to room temperature slowly (insulate with a paper towel). Then, place in an ice bath (0-4°C) for 1 hour.

  • Harvest: Filter the crystals using a Büchner funnel. Wash with 10 mL of cold 50% Ethanol/Water .

  • Drying: Dry in a vacuum oven at 40°C for 4 hours.

Method B: Flash Column Chromatography

Best for: Separating regioisomers (2-iodo vs 3-iodo) or removing di-iodo byproducts.[1]

Stationary Phase: Silica Gel (230-400 mesh) Mobile Phase: Hexanes : Ethyl Acetate (Gradient 90:10 to 70:[1]30) + 1% Acetic Acid .[1]

Why Acetic Acid? Phenols are acidic and interact with the basic sites on silica gel, causing "streaking" or tailing. Adding 1% AcOH suppresses ionization, resulting in sharp bands.

Workflow:

  • Load: Dissolve crude material in a minimum volume of Ethyl Acetate/DCM. Adsorb onto silica (dry load) if solubility is poor in the mobile phase.

  • Elution Order (approximate):

    • 2,6-Diiodo-4-nitrophenol (Fastest, Rf ~0.8 in 80:20 Hex/EtOAc)

    • 2-Iodo-4-nitrophenol (Middle, Rf ~0.5)

    • 3-Iodo-4-nitrophenol (Slowest, Rf ~0.4)

    • 4-Nitrophenol (Very slow, often stays at baseline without higher polarity)

Visualization: Purification Logic Flow

The following diagram illustrates the decision matrix for purifying crude reaction mixtures.

PurificationLogic Start Crude Reaction Mixture CheckMP Step 1: Check Melting Point (Target: >150°C for 3-iodo) Start->CheckMP Decision1 MP < 120°C? CheckMP->Decision1 CheckTLC Step 2: Check TLC (Hex:EtOAc 80:20) Decision2 Multiple Spots? CheckTLC->Decision2 Decision1->CheckTLC No (Likely 3-iodo) ResultIso Identify as 2-Iodo Isomer Decision1->ResultIso Yes (Likely 2-iodo) Recryst Protocol A: Recrystallization (EtOH/H2O) Decision2->Recryst No (Minor impurities) Column Protocol B: Flash Chromatography (Hex/EtOAc + 1% AcOH) Decision2->Column Yes (Regioisomers) ResultPure Pure 3-Iodo-4-nitrophenol Recryst->ResultPure Column->ResultPure

Caption: Decision matrix for selecting the optimal purification route based on initial characterization.

References

  • BenchChem Technical Support . (2025). Recrystallization Protocol for the Purification of Nitro-aromatics. Retrieved from .[1]

  • PubChem Database . (2025).[1][2] Compound Summary: 3-Iodo-4-nitrophenol (CID 56924453).[1][3] National Center for Biotechnology Information. Retrieved from .[1]

  • ChemicalBook . (2025).[1] Product Properties: 3-Iodo-4-nitrophenol vs 2-Iodo-4-nitrophenol. Retrieved from .[1]

  • Vedantu Academic Resources . (2025). Hydrogen Bonding Effects on Melting Points of Nitrophenols. Retrieved from .[1]

  • Organic Syntheses . (1946).[1] General methods for purification of nitrophenols via sodium salts. Organic Syntheses, Coll. Vol. 1. Retrieved from .[1]

Sources

Technical Support Center: Synthesis of 3-Iodo-4-nitrophenol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 3-Iodo-4-nitrophenol. This resource is designed for chemistry professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. We will explore the underlying chemical principles, provide actionable troubleshooting advice, and detail validated protocols to enhance reaction yield and purity.

Part 1: Strategic Synthesis Planning

FAQ: Which is the optimal synthetic route for 3-Iodo-4-nitrophenol?

The synthesis of 3-Iodo-4-nitrophenol can be approached from two primary starting materials: the iodination of 4-nitrophenol or the nitration of 3-iodophenol. A thorough analysis of the directing effects of the substituents is crucial for selecting the most efficient pathway.

  • Route A: Iodination of 4-Nitrophenol. In this route, the starting material has a strongly deactivating, meta-directing nitro group (–NO₂) and a strongly activating, ortho, para-directing hydroxyl group (–OH). The powerful activating nature of the –OH group dominates the directing effects. Since the para position is blocked by the nitro group, electrophilic substitution is directed to the ortho positions (C3 and C5). However, the deactivating –NO₂ group makes the ring electron-deficient, requiring harsh iodination conditions which can lead to oxidation and other side reactions.[1]

  • Route B: Nitration of 3-Iodophenol. Here, the starting material has a strongly activating, ortho, para-directing –OH group and a deactivating, ortho, para-directing iodo group (–I).[2] Crucially, both groups direct incoming electrophiles to the same positions: C2, C4, and C6. The C4 position (para to –OH) is sterically favored over the C2 and C6 positions (ortho to –OH). This convergence of directing effects makes Route B the more regioselective and generally preferred method, although formation of the 3-iodo-6-nitrophenol isomer remains a significant challenge.

The following diagram illustrates the decision-making logic for route selection.

G start Goal: Synthesize 3-Iodo-4-nitrophenol route_A Route A: Iodination of 4-Nitrophenol start->route_A route_B Route B: Nitration of 3-Iodophenol start->route_B eval_A Analysis: - OH (o,p-directing, activating) - NO2 (m-directing, deactivating) - Directing groups conflict. - Ring is deactivated. route_A->eval_A eval_B Analysis: - OH (o,p-directing, activating) - I (o,p-directing, deactivating) - Directing groups cooperate. - Ring is activated. route_B->eval_B outcome_A Challenges: - Harsh conditions required - Risk of oxidation - Low yield eval_A->outcome_A outcome_B Challenges: - Isomer formation (3-Iodo-6-nitrophenol) - Potential for over-nitration eval_B->outcome_B conclusion Recommendation: Route B is generally superior due to convergent directing effects, but requires careful control to maximize regioselectivity. outcome_A->conclusion outcome_B->conclusion

Caption: Synthetic route selection workflow.

Part 2: Troubleshooting Guide for the Nitration of 3-Iodophenol

This section addresses the most common issues encountered during the nitration of 3-iodophenol.

Question 1: My primary side product is 3-Iodo-6-nitrophenol. How can I improve the yield of the desired 4-nitro isomer?

Probable Cause: This is the most prevalent issue and stems from competing directing effects. The hydroxyl group strongly activates both ortho positions (C2 and C6) and the para position (C4). While the C4 position is sterically less hindered, the electronic activation of the C6 position makes it a viable site for nitration.

Solutions & Scientific Rationale:

  • Strict Temperature Control: Nitration is a highly exothermic reaction. Maintaining a low temperature (typically 0 to 5°C) is critical. Lower temperatures favor the thermodynamically more stable para product over the kinetically favored ortho product. High localized temperatures from rapid reagent addition can significantly increase the formation of the 6-nitro isomer.

  • Slow, Controlled Addition of Nitrating Agent: Add the nitrating mixture (e.g., HNO₃/H₂SO₄) dropwise to the solution of 3-iodophenol with vigorous stirring. This prevents localized overheating and ensures a homogeneous reaction concentration, minimizing side reactions.[3]

  • Choice of Solvent and Acid: Using a solvent like glacial acetic acid can sometimes improve selectivity compared to using only sulfuric acid as the medium. The solvent can modulate the activity of the nitrating species.

The following flowchart provides a systematic approach to troubleshooting poor regioselectivity.

G start Problem: High yield of 3-Iodo-6-nitrophenol isomer q1 Was the reaction temperature maintained at 0-5°C throughout the addition? start->q1 a1_no Action: Improve cooling efficiency (ice-salt bath). Ensure thermometer is correctly placed. q1->a1_no No a1_yes Proceed to next check. q1->a1_yes Yes end_node Optimized Conditions: Improved regioselectivity for 4-nitro product a1_no->end_node q2 Was the nitrating agent added slowly (dropwise) with vigorous stirring? a1_yes->q2 a2_no Action: Use an addition funnel for controlled dropwise addition. Increase stirring speed. q2->a2_no No a2_yes Proceed to next check. q2->a2_yes Yes a2_no->end_node q3 What was the solvent system? a2_yes->q3 a3_h2so4 Consider using glacial acetic acid as a co-solvent to modulate reactivity. q3->a3_h2so4 H2SO4 only a3_other Review literature for alternative nitrating systems that may offer better para-selectivity. q3->a3_other Other a3_h2so4->end_node a3_other->end_node

Caption: Troubleshooting poor regioselectivity.

Question 2: My reaction mixture turned dark brown/black and produced tarry solids. What happened?

Probable Cause: This indicates oxidation of the phenol ring. Phenols are highly susceptible to oxidation, and nitric acid is a potent oxidizing agent, especially at elevated temperatures or high concentrations.[4] The formation of polymeric, tar-like substances is a common result of this side reaction.

Solutions & Scientific Rationale:

  • Reduce Reaction Temperature: As with regioselectivity, maintaining a low temperature (0-5°C) is the primary defense against oxidation.

  • Use Dilute Nitric Acid: Using a more dilute solution of nitric acid can decrease its oxidizing potential. However, this must be balanced against the need for effective nitration.

  • Protecting Group Strategy: For particularly sensitive substrates, the hydroxyl group can be protected as an ester (e.g., acetate). The ester is still an ortho, para-director but is less activating than the hydroxyl group, reducing sensitivity to oxidation and the risk of polysubstitution. The protecting group can be removed by hydrolysis after the nitration step.

Question 3: I observe di-nitrated products in my crude sample analysis. How can this be prevented?

Probable Cause: The product, 3-Iodo-4-nitrophenol, is still an activated aromatic ring. The strong activating –OH group can facilitate a second nitration, typically at the C6 position, to yield 3-Iodo-4,6-dinitrophenol. This is especially likely if excess nitrating agent is used or if the reaction is allowed to proceed for too long.

Solutions & Scientific Rationale:

  • Control Stoichiometry: Use a slight deficit or, at most, one molar equivalent of nitric acid relative to 3-iodophenol.

  • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material. Quench the reaction by pouring it onto ice as soon as the starting material is consumed to prevent the formation of the di-nitro product.

Table 1: Summary of Troubleshooting Strategies

Issue ObservedProbable Cause(s)Primary Solution(s)Secondary Solution(s)
Poor Regioselectivity High reaction temperature; Poor mixingMaintain temperature at 0-5°C; Slow, dropwise additionModify solvent system (e.g., add acetic acid)
Oxidation/Tar Formation High temperature; Concentrated HNO₃Maintain temperature at 0-5°C; Use dilute HNO₃Employ a protecting group for the –OH function
Di-nitration Excess nitrating agent; Long reaction timeUse ≤1.0 equivalent of HNO₃; Monitor by TLC and quenchRun reaction at a lower temperature to reduce rate

Part 3: Experimental Protocol & Purification

Validated Protocol: Nitration of 3-Iodophenol

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.

  • Preparation: In a three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and an addition funnel, dissolve 3-iodophenol (1.0 eq) in glacial acetic acid (approx. 5 mL per gram of phenol). Cool the flask in an ice-salt bath to 0°C.

  • Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by adding concentrated sulfuric acid (1.2 eq) to concentrated nitric acid (1.0 eq) while cooling in an ice bath.

  • Reaction: Add the cold nitrating mixture to the addition funnel. Add the mixture dropwise to the stirred 3-iodophenol solution over 30-60 minutes, ensuring the internal temperature does not rise above 5°C.

  • Monitoring: After the addition is complete, allow the reaction to stir at 0-5°C for an additional 30 minutes. Monitor the reaction's progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase).

  • Quenching: Once the starting material is consumed, slowly pour the reaction mixture into a beaker containing crushed ice and water with stirring. This will precipitate the crude product.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral to pH paper.

  • Drying: Dry the crude product in a vacuum oven at a low temperature (~40-50°C).

FAQ: How can I effectively separate 3-Iodo-4-nitrophenol from the 3-Iodo-6-nitrophenol isomer?

Answer: The separation of these isomers is challenging due to their similar structures and polarities.

  • Fractional Crystallization: This is the most common method. The isomers often exhibit slight differences in solubility in various solvents. A systematic trial of solvents (e.g., ethanol/water, toluene, chloroform) may reveal a system where one isomer crystallizes preferentially, enriching the other in the mother liquor.

  • Column Chromatography: While more resource-intensive, flash column chromatography on silica gel can be effective. A gradient elution system, starting with a non-polar solvent system (e.g., hexanes/dichloromethane) and gradually increasing the polarity (e.g., by adding ethyl acetate), can often resolve the two isomers. The separation relies on subtle differences in their interaction with the silica stationary phase. The 4-nitro isomer, with its potential for intermolecular hydrogen bonding, may interact differently with the silica compared to the 6-nitro isomer, where intramolecular hydrogen bonding between the ortho -OH and -NO₂ groups is possible.

References

  • : Provides context on nitration reactions, although not directly on the target molecule.

  • : Commercial source information and general applications of the target compound.

  • : Details the toxicity and industrial relevance of nitrophenols.

  • : Basic properties of the starting material.

  • : Describes historical synthetic methods for related compounds, highlighting the formation of isomeric byproducts.

  • : A useful guide on general nitration troubleshooting, including temperature control and reagent addition.

  • : Discusses reactions of nitrophenols, providing broader chemical context.

  • : Further context on the reactivity and applications of nitrophenol isomers.

  • : Review covering the chemistry of nitrophenols.

  • : Information on the environmental and safety aspects of nitrophenols.

  • : Foundational principles of electrophilic aromatic substitution (EAS).

  • : Illustrates the susceptibility of nitrophenols to oxidation.

  • : Details analytical methods for separating nitrophenol isomers.

  • : Overview of methods for the iodination of aromatic rings.

  • : Practice problems and principles of directing group effects in EAS.

  • : Discusses the reactivity of phenols in the presence of iodide, relevant to potential side reactions.

  • : A specific protocol for iodinating phenols, highlighting conditions that can be used.

  • : Advanced methods for iodination, including for deactivated rings.

  • : Highlights the potential for forming various iodinated organic compounds.

  • : Video tutorial on the general mechanism of EAS reactions.

  • : Research on controlling regioselectivity in phenol nitration.

  • : A detailed explanation of the EAS mechanism.

  • : Describes alternative, milder reagents for phenol iodination.

  • : Educational video explaining the specifics of phenol nitration.

  • : Covers the generation and reactivity of the nitronium ion.

  • : Academic resource detailing the high reactivity and directing effects in phenol EAS.

  • : Discusses methods for achieving mononitration of phenols and avoiding side reactions.

Sources

optimizing reaction conditions for 3-Iodo-4-nitrophenol derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as an interactive support center resource, designed for immediate application in a research setting.

Topic: Optimization of Reaction Conditions & Troubleshooting Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Last Updated: February 10, 2026

System Overview & Chemical Logic

3-Iodo-4-nitrophenol is a high-value scaffold in medicinal chemistry, particularly for developing kinase inhibitors and PROTAC linkers. Its utility lies in its orthogonal reactivity :

  • Phenol (

    
    ):  Nucleophilic handle for etherification or esterification.
    
  • Iodide (

    
    ):  Excellent leaving group for Palladium-catalyzed cross-couplings (Suzuki, Sonogashira).
    
  • Nitro (

    
    ):  Electron-withdrawing group that activates the ring for 
    
    
    
    (if needed) and serves as a masked aniline for amide coupling.

This guide addresses the three most critical workflows: Synthesis (Regioselective Nitration) , Functionalization (Suzuki Coupling) , and Transformation (Chemoselective Reduction) .

Module A: Synthesis via Regioselective Nitration

The Challenge: Direct iodination of 4-nitrophenol yields 2-iodo-4-nitrophenol (ortho to the activating -OH). To obtain 3-iodo-4-nitrophenol , you must reverse the sequence: Nitrate 3-iodophenol .

Standard Protocol: Nitration of 3-Iodophenol
  • Substrate: 3-Iodophenol

  • Reagents:

    
     (1.05 equiv), Acetic Acid (solvent).
    
  • Conditions:

    
     to RT, 1-2 hours.
    
Troubleshooting Guide (Q&A)

Q1: I am obtaining a mixture of two isomers. Which is which, and how do I optimize for the 4-nitro isomer? A: Nitration of 3-iodophenol yields two main products driven by the activating phenol group:

  • Target (Major): 3-Iodo-4-nitrophenol (Para to -OH, Ortho to -I).

  • By-product (Minor): 3-Iodo-6-nitrophenol (Ortho to -OH, Para to -I).

Optimization Strategy:

  • Temperature Control: Maintain the reaction at

    
     . Higher temperatures increase the kinetic energy, reducing selectivity and increasing the ortho-isomer (6-nitro) formation.
    
  • Steric Bulk: The large Iodine atom at position 3 sterically hinders position 2 and slightly hinders position 4. However, electronic activation at the para position (4) typically overrides the steric penalty compared to the ortho position (6).

  • Purification: The two isomers have distinct

    
     values and polarities.
    
    • Flash Chromatography:[1] Elute with Hexanes:EtOAc (start 95:5). The 6-nitro isomer (intramolecular H-bond) is less polar and elutes first. The 4-nitro target elutes second.

Q2: My yield is low (<40%) due to "tar" formation. What is happening? A: Iodine-carbon bonds are sensitive to oxidation. Concentrated nitric acid can oxidize the iodine, leading to decomposition (iodine liberation) and polymerization.

  • Solution: Use Glacial Acetic Acid as a co-solvent to dilute the nitric acid.

  • Alternative: Use a mild nitrating agent like Calcium Nitrate [

    
    ]  in acetic acid, which generates 
    
    
    
    in situ without the harsh oxidative potential of concentrated
    
    
    .
Synthesis Workflow Diagram

SynthesisWorkflow Start 3-Iodophenol Reaction Nitration (HNO3, AcOH, 0°C) Start->Reaction Electrophilic Subst. Crude Crude Mixture (4-Nitro + 6-Nitro) Reaction->Crude Column Flash Column (Hex/EtOAc) Crude->Column Target 3-Iodo-4-nitrophenol (Major, Polar) Column->Target Elutes 2nd Waste 3-Iodo-6-nitrophenol (Minor, Non-polar) Column->Waste Elutes 1st

Caption: Workflow for the regioselective synthesis of 3-iodo-4-nitrophenol, highlighting the critical separation step.

Module B: Functionalization (Suzuki Coupling)

The Challenge: The free phenol (


) is acidic (

due to the nitro group) and can poison Palladium catalysts or consume the base required for the Suzuki cycle.
Protocol: Protected vs. Unprotected Coupling
ParameterMethod A: Protection First (Recommended) Method B: Direct (Advanced)
Substrate 3-Iodo-4-nitrophenol3-Iodo-4-nitrophenol
Step 1 Protect OH (TBS-Cl or MeI)N/A
Catalyst

or


+ Water-soluble ligand (e.g., SPhos)
Base

or


(Excess: 3-4 equiv)
Solvent Dioxane/Water (4:1)Water/Ethanol (1:1)
Pros High yield, reliable purification.Fewer steps, "Green" chemistry.
Cons Two extra steps (protect/deprotect).Catalyst poisoning risk, difficult workup.
Troubleshooting Guide (Q&A)

Q3: The reaction stalls at 50% conversion. Should I add more catalyst? A: Not necessarily. The Nitro group is a strong electron-withdrawing group (EWG). While it facilitates oxidative addition (making the C-I bond reactive), it also makes the resulting Aryl-Pd species electron-deficient and potentially sluggish in the transmetallation step.

  • Diagnosis: Check if you have "Protodehalogenation" (replacement of I with H). If yes, your catalyst is active but the boronic acid is not transmetallating fast enough.

  • Fix:

    • Switch to a stronger base (e.g.,

      
       or 
      
      
      
      ) to activate the boronic acid more aggressively.
    • Use anhydrous conditions (DMF/Dioxane) if protodehalogenation is the main side product.

Q4: Can I use the free phenol directly? A: Yes, but you must account for the proton.

  • Stoichiometry: You need 1 extra equivalent of base to neutralize the phenol first. If you use 2.0 equiv of base for the Suzuki mechanism, add 1.0 equiv for the phenol (Total = 3.0 equiv).

  • Solubility: The phenoxide anion is water-soluble. Ensure your solvent system (e.g., Water/Acetone) keeps both the organic halide and the inorganic base in contact.

Module C: Chemoselective Reduction

The Challenge: Reducing the nitro group (


) to an aniline (

) without removing the iodine (

) via hydrodehalogenation.
Protocol: Iron-Mediated Reduction
  • Reagents: Iron powder (

    
    , 5 equiv), Ammonium Chloride (
    
    
    
    , 5 equiv).
  • Solvent: Ethanol/Water (3:1).

  • Temp:

    
     for 1-2 hours.
    
Troubleshooting Guide (Q&A)

Q5: I used Hydrogenation (


) and lost my Iodine. Why? 
A: 

under

is the standard method for dehalogenation. It will strip the iodine off the ring rapidly.
  • Fix: Avoid catalytic hydrogenation. Use dissolving metal reductions (

    
     or 
    
    
    
    ).
  • Alternative: If you must use hydrogenation, use a poisoned catalyst like Platinum on Carbon, Sulfided (

    
    )  or add a poison like diphenylsulfide  to the reaction to inhibit the catalyst's ability to insert into the C-I bond.
    

Q6: The Iron reduction is messy. How do I clean up the emulsion? A: Iron oxide sludge is notorious for trapping product.

  • Technique: Filter the hot reaction mixture through a Celite pad . Wash the pad copiously with hot Ethyl Acetate .

  • Chelation: Add EDTA or Rochelle's salt during the aqueous workup to solubilize iron salts and break the emulsion.

Troubleshooting Logic Tree

Troubleshooting Issue Problem Detected Check1 Is Iodine missing? Issue->Check1 Check2 Is Yield Low? Issue->Check2 Sol1 Cause: Hydrodehalogenation Fix: Switch from H2/Pd to Fe/NH4Cl Check1->Sol1 Yes Sol2 Cause: Catalyst Poisoning (Phenol) Fix: Protect OH or Increase Base Check2->Sol2 Suzuki Step Sol3 Cause: Regioisomer Mix Fix: Lower Nitration Temp to 0°C Check2->Sol3 Synthesis Step

Caption: Decision tree for diagnosing common failures in the 3-iodo-4-nitrophenol workflow.

References

  • Nitration Regioselectivity: Organic Syntheses, Coll. Vol. 2, p. 451 (1943); Vol. 15, p. 55 (1935). (Classic protocols for nitration of substituted phenols). Link

  • Suzuki Coupling on Phenols: Journal of the American Chemical Society, 2010, 132(40), 14073–14075. (Discussion of base requirements for free phenols). Link

  • Chemoselective Reduction: Tetrahedron Letters, 2005, 46(12), 2105-2108. (Selective reduction of nitro compounds in the presence of halides). Link

  • Synthesis of 3-Halo-4-nitrophenols: US Patent 2850537A. (Process for making 3-halo-4-nitrophenols via phosphate esters to improve yield). Link

Sources

Technical Support Center: 3-Iodo-4-nitrophenol Reaction Troubleshooting

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: #T-3I4NP-SOLUTIONS Assigned Specialist: Senior Application Scientist Subject: Troubleshooting failed reactions involving 3-Iodo-4-nitrophenol (CAS: 50590-07-3)

Executive Summary: The Molecule's Personality

Before troubleshooting, you must understand the "push-pull" electronic conflict within 3-Iodo-4-nitrophenol .

  • The Nitro Group (C4): A strong electron-withdrawing group (EWG) that acidifies the phenol and activates the ring.

  • The Iodine (C3): Located ortho to the nitro group. This makes it highly susceptible to Nucleophilic Aromatic Substitution (SNAr) , not just Palladium-catalyzed cross-coupling.

  • The Phenol (C1): An acidic proton (pKa < 7.15) that, when deprotonated, creates a phenoxide anion capable of poisoning sensitive catalysts.

Section 1: The "Vanishing Iodine" (Nitro Reduction Issues)

User Complaint: "I tried to reduce the nitro group to an amine using H2 and Pd/C, but my NMR shows the Iodine is gone (Dehalogenation)."

Root Cause: Catalytic hydrogenation (H2/Pd-C) is non-selective. Palladium is an excellent catalyst for hydrodehalogenation, especially for aryl iodides, which have weak C-I bonds. The iodine is stripped off before or concurrently with the nitro reduction.

The Fix: Chemoselective Reduction You must use a method that reduces the nitro group via single-electron transfer (SET) rather than catalytic hydrogenation.

Protocol A: Iron-Mediated Reduction (Bechamp Variant)

This is the industry standard for preserving halogens.

  • Reagents: Iron powder (325 mesh, 5.0 equiv), NH4Cl (5.0 equiv).

  • Solvent: Ethanol/Water (4:1).

  • Procedure:

    • Dissolve 3-iodo-4-nitrophenol in EtOH/H2O.

    • Add NH4Cl and Iron powder.

    • Heat to reflux (80°C) for 1-4 hours with vigorous stirring.

    • Workup: Filter hot through Celite (to remove iron oxides). Concentrate filtrate.

  • Why it works: The mechanism involves electron transfer from Fe(0) to the nitro group in a protic medium, which is kinetically unable to break the C-I bond under these conditions.

Protocol B: Dithionite Reduction (Mild Conditions)
  • Reagents: Sodium Dithionite (Na2S2O4, 3-4 equiv).

  • Solvent: THF/Water or MeOH/Water.

  • Procedure: Stir at room temperature or mild heat (40°C). The yellow nitro color will fade to clear/brown as the aniline forms.

Comparison of Reduction Methods

MethodReagentIodine RetentionYieldNotes
Catalytic H2 H2, Pd/C0% (Failed) High (of wrong product)Removes Iodine rapidly.
Bechamp Fe, NH4Cl95%+ HighRequires filtration of iron sludge.
Stannous SnCl2, HCl90%+ GoodAcidic workup can be messy; tin waste issues.
Dithionite Na2S2O495%+ ModerateVery mild; good for small scale.
Section 2: The "Wrong Substitution" (Alkylation vs. SNAr)

User Complaint: "I tried to methylate the phenol using NaH and MeI, but I got a mixture of products or low yields."

Root Cause: The Iodine at position 3 is ortho to the Nitro group (position 4). This specific orientation activates the Iodine for Nucleophilic Aromatic Substitution (SNAr) .

  • If you use a strong, small nucleophile (like methoxide, formed if traces of MeOH are present, or if the phenoxide attacks another ring), you risk displacing the Iodine instead of alkylating the oxygen.

  • Acidity: The nitro group makes the phenol more acidic (pKa ~6.8 vs 10 for phenol). You do not need strong bases like NaH.

The Fix: Soft Alkylation Use a mild base that is sufficient to deprotonate the phenol but not strong enough to trigger SNAr or side reactions.

Recommended Protocol:

  • Base: Potassium Carbonate (K2CO3, 1.5 equiv).

  • Solvent: DMF or Acetone (anhydrous).

  • Reagent: Methyl Iodide (MeI) or Benzyl Bromide (BnBr).

  • Temperature: Room Temperature to 50°C. Do not overheat.

  • Mechanism: The carbonate slowly deprotonates the phenol. The phenoxide is a good nucleophile for SN2 attack on the alkyl halide, but the carbonate itself is too bulky and weak to attack the aromatic ring at the Iodine position.

Section 3: Suzuki Coupling Failures

User Complaint: "My Suzuki coupling with phenylboronic acid failed. The catalyst turned to black powder immediately."

Root Cause:

  • Catalyst Poisoning: Free phenols (Ar-OH) can bind to Pd(II) species, forming stable phenoxide-palladium complexes that arrest the catalytic cycle.

  • Electronic Deactivation: The nitro group is electron-withdrawing, which actually helps the oxidative addition step (inserting Pd into C-I). However, if the phenol is deprotonated, the electron-rich phenoxide pushes electron density back into the ring, confusing the electronics required for the cycle.

The Fix: Protect First, Couple Second Do not attempt Suzuki coupling on the free phenol unless you are using specialized ligands (like phosphine-rich Buchwald ligands).

Workflow Visualization:

SuzukiWorkflow Start 3-Iodo-4-nitrophenol Decision Protect Phenol? Start->Decision Direct Direct Coupling (Free OH) Decision->Direct No Protect Protection Step (TBS-Cl or BnBr) Decision->Protect Yes (Recommended) Fail FAILURE: Catalyst Poisoning Low Yield Direct->Fail Coupling Suzuki Coupling (Pd(dppf)Cl2, Boronic Acid) Protect->Coupling Success SUCCESS: Biaryl Product Coupling->Success

Caption: Workflow for successful cross-coupling. Attempting direct coupling on the free phenol (red path) often leads to catalyst deactivation.

Optimized Suzuki Protocol:

  • Protection: Convert 3-iodo-4-nitrophenol to 3-iodo-4-nitroanisole (methyl ether) or TBS-ether .

  • Catalyst: Pd(dppf)Cl2 or Pd(PPh3)4 (5 mol%).

  • Base: Na2CO3 (aqueous, 2M).

  • Solvent: DME/Water or Toluene/Water (biphasic systems work well to keep salts dissolved).

  • Temperature: 80-90°C.

  • Note: The Nitro group is generally inert to Suzuki conditions, but it activates the C-I bond, making the reaction faster than usual. Monitor closely to avoid homocoupling.

References & Grounding
  • Selective Nitro Reduction (Bechamp/Iron):

    • Methodology: The use of Iron/NH4Cl is the classic chemoselective method for reducing nitroarenes in the presence of halogens.

    • Source: Porzelle, A., et al. "Iron-mediated reduction of nitroarenes." Synlett (2006).[1]

  • Suzuki Coupling on Nitrogen/Oxygen Heterocycles:

    • Mechanism:[2][3][4][5] Free acidic protons (OH, NH) interfere with the transmetallation step or poison Pd(0).

    • Source: Molander, G. A., et al. "Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates." Journal of Organic Chemistry (2009).[1]

  • Nucleophilic Aromatic Substitution (SNAr) Risks:

    • Theory: The ortho-nitro effect activates halogens for displacement.

    • Source: Bunnett, J. F. "Mechanism and reactivity in aromatic nucleophilic substitution reactions." Quarterly Reviews, Chemical Society (1958).

  • Acidity Data:

    • Data: 4-Nitrophenol pKa = 7.[6]15. 3-Iodo-4-nitrophenol is more acidic due to inductive effect of Iodine.

    • Source: PubChem Compound Summary for CID 56924453. [7]

Disclaimer: These protocols are for research purposes only. Always consult the Safety Data Sheet (SDS) for 3-Iodo-4-nitrophenol before handling, as nitro-aromatics can be toxic and potentially explosive under extreme conditions.

Sources

Technical Support Center: 3-Iodo-4-nitrophenol Integrity Assurance

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive & Executive Summary

3-Iodo-4-nitrophenol (CAS: 50590-07-3) is a high-value intermediate often utilized as a precursor in cross-coupling reactions (e.g., Suzuki-Miyaura) or as a specific probe in enzymatic assays. While structurally related to the robust 4-nitrophenol, the introduction of the iodine atom at the meta position (relative to the hydroxyl group) introduces a specific vulnerability: photolability of the Carbon-Iodine (C-I) bond.

This guide moves beyond basic safety data sheets to address the chemical causality of degradation. Users frequently misinterpret the compound's natural pH-dependent color shift as degradation, or conversely, fail to detect actual photochemical deiodination until downstream applications fail.[1]

Storage & Handling: The "First Line of Defense"[1]

The stability of 3-Iodo-4-nitrophenol is governed by three vectors: Photon Flux , Thermal Energy , and pH Environment .[1]

Storage Protocol Matrix
ParameterRecommended ConditionScientific Rationale
Temperature 2°C to 8°C (Refrigerated)Retards thermal oxidation and suppresses spontaneous deiodination, which can occur slowly at elevated temperatures (>30°C).
Light Strict Darkness (Amber Vials + Foil)The C-I bond dissociation energy (~57 kcal/mol) is significantly lower than C-Br or C-Cl. UV and blue light can trigger homolytic cleavage.[1]
Atmosphere Inert Gas (Argon/Nitrogen)Recommended for long-term storage (>3 months) to prevent oxidative darkening of the phenol moiety.
Container Glass (Borosilicate)Avoid plastics for long-term solution storage; iodine species can leach into or adsorb onto certain polymers.[1]

Degradation Mechanisms: The "Why"

Understanding the degradation pathway is essential for troubleshooting.[1] The primary failure mode is Photochemical Deiodination , not hydrolysis.[1]

Mechanism 1: Photolysis (The Silent Killer)

Under UV or intense visible light, the C-I bond undergoes homolytic cleavage.[1] This generates an aryl radical and an iodine radical.[1] The aryl radical often abstracts a hydrogen atom from the solvent, resulting in 4-nitrophenol (a common impurity) and free iodine (


), which causes the sample to turn brown.[1]
Mechanism 2: Ionization vs. Degradation (The False Alarm)

Users often report their solution turning bright yellow upon addition to a buffer.[1] This is usually not degradation. It is the formation of the phenolate anion .[1]

  • Acidic/Neutral pH (< 6.0): Protonated form (Colorless/Pale Yellow).

  • Basic pH (> 7.5): Deprotonated Phenolate (Vivid Yellow).

Visualization: Degradation & Ionization Pathways

DegradationPathways Compound 3-Iodo-4-nitrophenol (Pale Yellow Solid) Phenolate Phenolate Anion (Vivid Yellow Solution) Compound->Phenolate pH > 7.0 (Reversible) Radical Aryl Radical (Transient) Compound->Radical UV Light / hv (Homolysis) Phenolate->Compound pH < 6.0 Deiodinated 4-Nitrophenol (Impurity) Radical->Deiodinated H-Abstraction (Solvent) Iodine Free Iodine (I2) (Brown Discoloration) Radical->Iodine Radical Recombination

Figure 1: Distinction between reversible ionization (green path) and irreversible photodegradation (red path).[1]

Troubleshooting & Diagnostics

FAQ: Common User Scenarios

Q1: My powder has turned from pale yellow to a brownish-orange. Is it usable?

  • Diagnosis: This indicates the liberation of elemental iodine (

    
    ), likely due to light exposure or storage at elevated temperatures.[1]
    
  • Action: Perform a purity check (HPLC). If purity is >95%, you may recrystallize (e.g., from ethanol/water).[1] If <90%, discard, as free iodine can poison palladium catalysts in cross-coupling reactions.[1]

Q2: I dissolved the compound in DMSO, and it turned bright yellow immediately. Did it degrade?

  • Diagnosis: Likely not.[1] DMSO is a polar aprotic solvent that can stabilize the ionic form or contain trace basicity.[1]

  • Test: Acidify a small aliquot with 0.1 M HCl. If it reverts to pale yellow/colorless, the compound is intact.[1] If it remains dark brown/orange, degradation has occurred.[1]

Q3: Can I autoclave solutions of 3-Iodo-4-nitrophenol?

  • Answer: No. The combination of high heat (121°C) and pressure can accelerate hydrolytic deiodination and thermal decomposition.[1]

  • Protocol: Sterilize via filtration (0.22 µm PTFE or Nylon filter).[1]

Analytical Verification (HPLC Protocol)

To confirm integrity, use the following validated HPLC conditions. This method separates the parent compound from its primary degradation product (4-nitrophenol).[1]

ParameterCondition
Column C18 Reverse Phase (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile Phase A Water + 0.1% Formic Acid (or 10mM Acetate Buffer pH 5.[1]0)
Mobile Phase B Acetonitrile (MeCN)
Gradient 0-2 min: 10% B; 2-15 min: 10% -> 90% B; 15-20 min: 90% B
Flow Rate 1.0 mL/min
Detection UV @ 290 nm (Isosbestic point region) or 254 nm
Retention Order 1. 4-Nitrophenol (Early eluting, more polar) 2.[1] 3-Iodo-4-nitrophenol (Late eluting, hydrophobic iodine)
Troubleshooting Logic Flow

Troubleshooting Start Issue: Unexpected Color/Results CheckSolvent Check Solvent pH Start->CheckSolvent Acidify Acidify with HCl CheckSolvent->Acidify ColorRevert Color Reverts to Pale? Acidify->ColorRevert HPLC Run HPLC (C18) ColorRevert->HPLC No (remains brown) ResultOk Sample Intact (Ionization Effect) ColorRevert->ResultOk Yes Peaks Check Peaks HPLC->Peaks Peaks->ResultOk Single Main Peak ResultBad Degradation Confirmed (Deiodination/Oxidation) Peaks->ResultBad Extra peak < Retention Time

Figure 2: Step-by-step diagnostic workflow for validating sample integrity.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 56924453, 3-Iodo-4-nitrophenol.[1] Retrieved January 29, 2026.[1] [Link]

  • Carl Roth GmbH (2025). Safety Data Sheet: 4-Nitrophenol (General Nitrophenol Stability Data).[1] [Link] (Extrapolated for thermal stability limits >280°C).[1]

  • Li, L., et al. (2016). Photo-induced iodination of aryl halides under very mild conditions.[1][2] Nature Protocols, 11(10), 1948-1954.[1][2] (Mechanistic basis for C-I bond photolability). [Link]

  • Aktaş, A., et al. (2006). Spectrometric Determination of pKa Values for some Phenolic Compounds in Acetonitrile – Water Mixture.[1] Acta Chim.[1] Slov, 53, 214–218.[1] (Methodology for pKa and spectral shifts of nitrophenols). [Link]

Sources

handling and storage best practices for 3-Iodo-4-nitrophenol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Iodo-4-nitrophenol

As a Senior Application Scientist, this guide provides an in-depth technical resource for researchers, scientists, and drug development professionals working with 3-Iodo-4-nitrophenol. The following sections are designed to address common questions and troubleshooting scenarios encountered during its handling, storage, and experimental use, ensuring both safety and experimental integrity.

Section 1: Core Compound Specifications

Understanding the fundamental properties of 3-Iodo-4-nitrophenol is the first step to its successful application. This compound is a versatile intermediate in organic synthesis, particularly valued in the development of pharmaceuticals, agrochemicals, and dyes due to its reactivity.[1]

PropertyValueSource
CAS Number 50590-07-3[1]
Molecular Formula C₆H₄INO₃[1][2][3]
Molecular Weight 265.01 g/mol [2][4]
Appearance Yellow powder[1]
Melting Point 121-123 °C[1]
Purity ≥96-97%[1][2]

Section 2: Hazard Identification and Safety

3-Iodo-4-nitrophenol is a hazardous substance and must be handled with appropriate precautions. The primary hazards are clearly defined by its GHS classification.

Hazard ClassGHS CodeDescription
Acute Toxicity, Oral H302Harmful if swallowed.
Skin Corrosion/Irritation H315Causes skin irritation.
Serious Eye Damage H318Causes serious eye damage.

Key Precautionary Measures:

  • P264: Wash skin thoroughly after handling.

  • P270: Do not eat, drink or smoke when using this product.

  • P280: Wear protective gloves, eye protection, and face protection.

  • P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.

Section 3: Personal Protective Equipment (PPE) Protocol

The use of appropriate PPE is non-negotiable. It is the final barrier between the researcher and chemical exposure.[5] The following workflow outlines the mandatory donning and doffing sequence to minimize contamination risk.

PPE_Workflow cluster_donning Donning Sequence (Putting On) cluster_doffing Doffing Sequence (Taking Off) Don1 1. Lab Coat Don2 2. Safety Goggles / Face Shield Don1->Don2 Don3 3. Nitrile Gloves (Double-gloving recommended) Don2->Don3 Doff1 1. Gloves (Outer pair if double-gloved) Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Safety Goggles / Face Shield Doff2->Doff3 Doff4 4. Inner Gloves Doff3->Doff4

Caption: PPE Donning and Doffing Workflow.

Expert Rationale:

  • Gloves: Double-gloving with powder-free nitrile gloves provides superior protection.[5] The outer glove can be removed immediately upon suspected contact, preserving the inner layer. Gloves should be changed every 30-60 minutes or immediately if contamination is known or suspected.[5]

  • Eye/Face Protection: Due to the risk of serious eye damage (H318), chemical splash goggles are mandatory. A face shield should be worn over goggles when handling larger quantities or if there is a significant splash risk.

  • Lab Coat: A long-sleeved, impermeable lab coat protects against skin contact.[6] Cuffs should be tucked under the inner glove to create a seal.[5]

Section 4: Handling and Storage FAQs

Proper handling and storage are critical for maintaining the stability and purity of 3-Iodo-4-nitrophenol, ensuring reliable experimental results and personnel safety.

Q: What are the ideal storage conditions for this compound? A: The compound should be stored refrigerated at 0-8°C.[1] Some suppliers recommend storage at 4°C under nitrogen.[2] The container must be kept tightly closed in a dry and well-ventilated place.[7] It should be stored locked up or in an area accessible only to authorized personnel.

Q: The compound is a yellow powder. Is this correct? A: Yes, the expected appearance of 3-Iodo-4-nitrophenol is a yellow powder.[1] Significant deviation from this, such as darkening or clumping, may indicate degradation or moisture absorption and warrants further investigation before use.

Q: Can I handle this compound on an open bench? A: No. All handling of 3-Iodo-4-nitrophenol powder should be conducted inside a certified chemical fume hood to prevent inhalation of dust. Engineering controls like a fume hood are the primary line of defense.

Q: Why is it important to avoid eating, drinking, or smoking in the lab? A: This is a critical safety rule to prevent accidental ingestion of the chemical. 3-Iodo-4-nitrophenol is harmful if swallowed (H302), and hand-to-mouth contact is a common route of exposure.[8]

Section 5: Experimental Troubleshooting Guide

Even with careful planning, issues can arise during experiments. This section addresses common problems encountered when using 3-Iodo-4-nitrophenol.

Q: I'm having trouble dissolving the compound. What solvents are recommended? A: While specific solubility data for 3-Iodo-4-nitrophenol is not readily available, its chemical structure as a nitrophenol suggests it is soluble in many organic solvents.[1] For related compounds like 4-nitrophenol, high solubility in water is expected.[9] For organic synthesis applications, common polar aprotic solvents such as DMF, DMSO, or THF are often good starting points. Always start with a small quantity to test solubility before committing the bulk of your material.

Q: My reaction mixture turned dark brown unexpectedly. What could this indicate? A: A dark brown or black coloration often suggests decomposition. Nitrophenols can react violently with alkaline substances and concentrated sulfuric acid.[10] Check the pH of your reaction and ensure that all reagents and solvents are free from strong bases or acids unless they are part of the planned reaction chemistry. Decomposition can also occur at elevated temperatures.[10]

Q: My reaction yield is low, and I suspect the starting material. How can I check its purity? A: First, confirm the compound has been stored correctly, as improper storage can lead to degradation. You can verify the purity by measuring its melting point; a broad or depressed melting point compared to the literature value (121-123 °C) suggests impurities.[1] For a more definitive analysis, techniques like ¹H NMR or LC-MS can confirm the structure and identify potential contaminants.

Q: How should I accurately weigh this fine powder without creating dust? A: Weighing should be done in a fume hood or other ventilated enclosure. Use a weigh boat or creased weighing paper. Handle the container and spatula gently to minimize aerosolizing the powder. If dust is generated, respiratory protection is required.

Section 6: SOP: Preparation of a 100 mM Stock Solution in DMSO

This protocol provides a step-by-step guide for safely preparing a stock solution for use in cell-based assays or chemical reactions.

Materials:

  • 3-Iodo-4-nitrophenol (MW: 265.01 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Appropriate PPE (see Section 3)

  • Calibrated analytical balance

  • Fume hood

  • Volumetric flask (e.g., 10 mL)

  • Pipettes

  • Vortex mixer

Procedure:

  • Pre-Weighing Safety Check: Don all required PPE as outlined in the PPE workflow diagram. Ensure the fume hood is operating correctly.

  • Calculation: To make 10 mL of a 100 mM solution:

    • Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )

    • Mass (mg) = 100 mmol/L × 0.010 L × 265.01 g/mol = 0.26501 g = 26.5 mg

  • Weighing: Inside the fume hood, carefully weigh out 26.5 mg of 3-Iodo-4-nitrophenol into a tared weigh boat.

  • Solubilization: Quantitatively transfer the powder to the 10 mL volumetric flask. Use a small amount of DMSO to rinse the weigh boat and ensure all powder is transferred.

  • Dilution: Add approximately 8 mL of DMSO to the flask. Gently swirl or vortex at a low speed until the solid is completely dissolved.

  • Final Volume: Once dissolved, carefully add DMSO to the 10 mL calibration mark on the flask.

  • Mixing & Storage: Cap the flask and invert it several times to ensure a homogenous solution. Transfer the solution to an appropriately labeled, light-protected storage vial. Store at or below -20°C for long-term stability.

Section 7: Spill and Disposal Procedures

Accidents happen. A clear and immediate response plan is essential to mitigate risks.

Spill_Response cluster_small_spill Small Spill Response cluster_large_spill Large Spill Response Start Spill Occurs Alert Alert personnel in the immediate area. Evacuate if necessary. Start->Alert Assess Assess Spill Size Alert->Assess Small Small Spill (<1 g, contained) Assess->Small Small Large Large Spill (>1 g or uncontained) Assess->Large Large S1 Don appropriate PPE (double gloves, goggles, lab coat) Small->S1 L1 Evacuate the area immediately. Large->L1 S2 Gently cover with absorbent material to avoid raising dust. S1->S2 S3 Carefully sweep up material into a labeled hazardous waste container. S2->S3 S4 Clean the area with a suitable solvent and dispose of cleaning materials as hazardous waste. S3->S4 L2 Contact institutional Environmental Health & Safety (EHS). L1->L2 L3 Prevent entry to the area. L2->L3 L4 Do NOT attempt to clean up without specialized training and equipment. L3->L4

Caption: Decision Tree for Spill Response.

Disposal: All waste containing 3-Iodo-4-nitrophenol, including contaminated PPE and cleaning materials, must be disposed of as hazardous waste.[10][11] Place materials in a sealed, properly labeled container and follow your institution's guidelines for hazardous chemical waste disposal.[8] Do not allow the product or contaminated water to enter drains or the sewer system.[8][12]

References

  • Sigma-Aldrich. (2025).
  • Chem-Impex. 3-Iodo-4-nitrophenol.
  • ChemScene. 3-Iodo-4-nitrophenol.
  • Carl ROTH. (n.d.).
  • UPRM. (2018).
  • Agency for Toxic Substances and Disease Registry. (2022). Toxicological Profile for Nitrophenols.
  • Carl ROTH. (n.d.).
  • Sigma-Aldrich. (2025).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2733454, 4-Iodo-3-nitrophenol.
  • CP Lab Safety. (n.d.). 4-Iodo-3-nitrophenol, 5 grams.
  • Taylor & Francis. (n.d.). 4-nitrophenol – Knowledge and References.
  • Thermo Fisher Scientific. (2025).
  • Fisher Scientific. (2009).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 56924453, 3-Iodo-4-nitrophenol.
  • Centers for Disease Control and Prevention. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • U.S. Environmental Protection Agency. (2025). Personal Protective Equipment.
  • MicroCare. (n.d.). Is Personal Protective Equipment Required When Working with Solvents?.
  • Gima. (n.d.). Instruction for Use of Personal Protective Equipment.
  • ASHP Publications. (n.d.). Personal Protective Equipment.

Sources

Navigating the Catalysis of 3-Iodo-4-nitrophenol: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for catalyst selection in reactions involving 3-iodo-4-nitrophenol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth, field-proven insights into optimizing your synthetic routes. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring your success with this versatile intermediate.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common challenges and questions encountered when working with 3-iodo-4-nitrophenol, offering quick-reference solutions and foundational knowledge.

Q1: Why is catalyst selection so critical for reactions with 3-iodo-4-nitrophenol?

A1: The structure of 3-iodo-4-nitrophenol presents two key reactive sites: the C-I bond and the nitro group. The choice of catalyst is paramount as it dictates the chemoselectivity of the reaction. An inappropriate catalyst can lead to a mixture of undesired products, low yields, or complete reaction failure. For instance, in cross-coupling reactions, the goal is to activate the C-I bond without affecting the nitro group. Conversely, for reductions, the aim is to selectively reduce the nitro group while preserving the C-I bond for subsequent transformations.

Q2: I am observing low yields in my Suzuki-Miyaura coupling reaction. What are the likely causes and how can I troubleshoot this?

A2: Low yields in Suzuki-Miyaura couplings with 3-iodo-4-nitrophenol can stem from several factors. A common issue is inefficient catalyst activation or deactivation. The electron-withdrawing nature of the nitro group can influence the electronic properties of the aryl iodide, affecting the oxidative addition step.

Troubleshooting Steps:

  • Catalyst and Ligand Choice: While standard catalysts like Pd(PPh₃)₄ can be effective, consider using more robust systems. Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos) are often superior for challenging substrates.[1] The choice of palladium catalyst system is critical for achieving high yields.[2]

  • Base Selection: The choice of base is crucial. Stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker ones like Na₂CO₃. Ensure the base is finely ground and anhydrous.

  • Solvent System: A mixture of a polar aprotic solvent (like dioxane or THF) and water is common. The water is essential for the boronic acid transmetalation step. Ensure your organic solvent is anhydrous to begin with.

  • Degassing: Palladium(0) catalysts are sensitive to oxygen. Thoroughly degas your reaction mixture using techniques like freeze-pump-thaw or by bubbling argon or nitrogen through the solvent.

  • Temperature: While room temperature reactions are possible with highly active catalysts, moderate heating (e.g., 80-100 °C) is often required to drive the reaction to completion.

Q3: My Sonogashira coupling is failing. What specific considerations are there for this reaction with 3-iodo-4-nitrophenol?

A3: The Sonogashira coupling, which forms a C-C bond between an aryl halide and a terminal alkyne, requires a dual catalyst system of palladium and copper(I).[3] Failure is often linked to the copper co-catalyst or the amine base.

Troubleshooting Steps:

  • Copper Co-catalyst: Ensure your copper(I) source (typically CuI) is fresh and not oxidized to the inactive copper(II) state.

  • Amine Base: The amine (e.g., triethylamine or diisopropylamine) acts as both a base and a solvent. It must be anhydrous and free of impurities.

  • Palladium Catalyst: As with Suzuki coupling, a range of palladium catalysts can be used. PdCl₂(PPh₃)₂ is a common choice.

  • Oxygen Exclusion: The reaction is highly sensitive to oxygen, which can cause homocoupling of the alkyne (Glaser coupling). Rigorous degassing is essential.

Q4: I want to selectively reduce the nitro group without affecting the iodine atom. What catalyst should I use?

A4: Chemoselective reduction of the nitro group in the presence of a halogen is a common requirement.[4] Harsh reducing agents like catalytic hydrogenation with Pd/C under high pressure can lead to dehalogenation.

Recommended Catalyst Systems for Selective Nitro Reduction:

  • Tin(II) Chloride (SnCl₂): A classic and effective method. The reaction is typically carried out in an acidic medium (e.g., HCl in ethanol).

  • Iron powder in acidic medium (Fe/HCl or Fe/NH₄Cl): A cost-effective and reliable method.

  • Sodium Dithionite (Na₂S₂O₄): A mild reducing agent often used in aqueous systems.

  • Catalytic Transfer Hydrogenation: Using a hydrogen donor like ammonium formate or hydrazine hydrate with a catalyst such as Pd/C or Raney Nickel under controlled conditions can provide good selectivity.

Q5: Can I perform an Ullmann condensation to form a diaryl ether with 3-iodo-4-nitrophenol? What are the key parameters?

A5: Yes, the Ullmann condensation is a suitable method for forming a C-O bond between 3-iodo-4-nitrophenol and another phenol.[5] This copper-catalyzed reaction traditionally requires high temperatures.[5]

Key Parameters:

  • Copper Catalyst: Copper powder, CuI, or Cu₂O can be used. Modern methods often employ soluble copper catalysts with ligands.[5]

  • Ligand: The addition of ligands like 1,10-phenanthroline or N,N-dimethylglycine can significantly improve the reaction efficiency and allow for lower reaction temperatures.

  • Base: A strong base like K₂CO₃ or Cs₂CO₃ is required to deprotonate the phenol.

  • Solvent: High-boiling polar aprotic solvents like DMF, NMP, or pyridine are typically used.[5]

Section 2: Troubleshooting Guides

This section provides more detailed, step-by-step guidance for resolving specific experimental issues.

Troubleshooting Low Yield in Palladium-Catalyzed Cross-Coupling Reactions

This guide provides a systematic approach to diagnosing and resolving low yields in reactions like Suzuki and Sonogashira couplings involving 3-iodo-4-nitrophenol.

Step 1: Verify Reagent Quality and Purity

  • Aryl Halide: Ensure the 3-iodo-4-nitrophenol is pure. Impurities can interfere with the catalyst.

  • Coupling Partner: Check the purity of the boronic acid/ester (Suzuki) or terminal alkyne (Sonogashira). Boronic acids can dehydrate to form unreactive boroxines.

  • Solvents: Use anhydrous solvents. Water content can affect the catalyst performance and the stability of some reagents.

  • Base: Ensure the base is anhydrous and finely powdered for better solubility and reactivity.

Step 2: Scrutinize the Catalyst System

  • Palladium Pre-catalyst: Use a reliable source of palladium. Pre-catalysts like Pd(OAc)₂ or Pd₂(dba)₃ require in-situ reduction to the active Pd(0) species. Ensure your ligand is present in a suitable ratio to facilitate this.

  • Ligand: The ligand is critical for stabilizing the Pd(0) catalyst and facilitating the catalytic cycle. For electron-poor aryl halides, electron-rich and bulky phosphine ligands are often beneficial.

  • Catalyst Loading: While lower catalyst loadings are desirable, for challenging substrates, increasing the catalyst loading (e.g., from 1 mol% to 5 mol%) can improve yields.[6]

Step 3: Optimize Reaction Conditions

  • Temperature: If the reaction is sluggish at room temperature, gradually increase the temperature. Monitor for any signs of decomposition.

  • Reaction Time: Some cross-coupling reactions can be slow. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.

  • Degassing: Inadequate removal of oxygen is a frequent cause of failure. Ensure your degassing procedure is robust.

Section 3: Experimental Protocols

Here, we provide detailed, step-by-step methodologies for key reactions.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a starting point for the Suzuki-Miyaura coupling of 3-iodo-4-nitrophenol with an arylboronic acid.

Materials:

  • 3-iodo-4-nitrophenol

  • Arylboronic acid (1.2 equivalents)

  • Pd(PPh₃)₄ (0.05 equivalents)

  • K₃PO₄ (3.0 equivalents)

  • 1,4-Dioxane

  • Water

Procedure:

  • To an oven-dried reaction vessel, add 3-iodo-4-nitrophenol, the arylboronic acid, and K₃PO₄.

  • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

  • Add Pd(PPh₃)₄ to the vessel under a positive flow of inert gas.

  • Add 1,4-dioxane and water (typically a 4:1 to 10:1 ratio of dioxane to water).

  • Degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Protocol 2: Selective Reduction of the Nitro Group

This protocol describes the selective reduction of the nitro group in 3-iodo-4-nitrophenol to an amine using tin(II) chloride.

Materials:

  • 3-iodo-4-nitrophenol

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 equivalents)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

Procedure:

  • Dissolve 3-iodo-4-nitrophenol in ethanol in a round-bottom flask.

  • In a separate flask, dissolve tin(II) chloride dihydrate in concentrated HCl.

  • Cool the ethanolic solution of 3-iodo-4-nitrophenol in an ice bath.

  • Slowly add the acidic solution of tin(II) chloride to the cooled solution of the nitro compound with stirring.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, carefully neutralize the excess acid by the slow addition of a saturated aqueous solution of sodium bicarbonate or a concentrated solution of sodium hydroxide, keeping the flask in an ice bath.

  • Extract the product with an appropriate organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product.

  • Purify the product as necessary.

Section 4: Visualizing Reaction Pathways and Troubleshooting

Diagram 1: Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd0 L₂Pd(0) OxAdd Oxidative Addition Pd0->OxAdd Ar-I PdII Ar-Pd(II)-I(L)₂ OxAdd->PdII Transmetal Transmetalation PdII->Transmetal Ar'B(OH)₂ Base PdII_Ar Ar-Pd(II)-Ar'(L)₂ Transmetal->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Ar-Ar'

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Diagram 2: Troubleshooting Logic for Low Cross-Coupling Yield

Troubleshooting_Logic Start Low Yield Observed CheckReagents Verify Reagent Purity (Aryl Halide, Boronic Acid, Base, Solvent) Start->CheckReagents ReagentsOK Reagents Pure? CheckReagents->ReagentsOK CheckCatalyst Evaluate Catalyst System (Pd Source, Ligand, Loading) CatalystOK Catalyst System Optimal? CheckCatalyst->CatalystOK CheckConditions Optimize Reaction Conditions (Temperature, Time, Degassing) ConditionsOK Conditions Optimized? CheckConditions->ConditionsOK ReagentsOK->CheckCatalyst Yes Consult Consult Specialist/Literature ReagentsOK->Consult No CatalystOK->CheckConditions Yes CatalystOK->Consult No Success Yield Improved ConditionsOK->Success Yes ConditionsOK->Consult No

Caption: A decision tree for troubleshooting low yields in cross-coupling reactions.

References

  • Chemistry LibreTexts. (2023). Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

Sources

dealing with regioisomer formation in 3-Iodo-4-nitrophenol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Regioisomer Control & Purification Strategies Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2]

Diagnostic: Defining the Isomer Problem

Before optimizing conditions, we must confirm the specific regioisomer challenge you are facing. In the synthesis of 3-iodo-4-nitrophenol , "regioisomer formation" usually refers to one of two distinct failure modes.

Please identify your scenario:

ScenarioSymptomRoot Cause
Case A Product is 2-iodo-4-nitrophenol .[1][2]Wrong Starting Material. You attempted to iodinate 4-nitrophenol. The -OH group directs ortho, and the -NO₂ group directs meta (to itself).[1][2] Both effects converge on the 2-position.[1] This route cannot yield the 3-iodo target.[1][2]
Case B Product is a mixture of 3-iodo-4-nitrophenol (Target) and 5-iodo-2-nitrophenol (Impurity).[1][2]Nitration Selectivity. You nitrated 3-iodophenol.[1][2] The -OH group directs ortho and para.[1][2] The para attack yields your target; the ortho attack yields the impurity.

This guide primarily addresses Case B , as it is the standard synthetic route. If you are in Case A, stop immediately and switch to the 3-iodophenol precursor.

Core Protocol: Nitration of 3-Iodophenol

The most scalable route involves the nitration of 3-iodophenol.[1][2] The challenge is separating the para-nitro (target) from the ortho-nitro (impurity).[1][2]

The Reaction Pathway

The phenolic hydroxyl group is a strong activator and directs incoming electrophiles to the ortho and para positions. The iodine atom is a weak deactivator but also an ortho/para director.[1][2]

  • Target (C4): Para to -OH, Ortho to -I.[1][2]

  • Impurity (C6): Ortho to -OH, Para to -I. (Note: 3-iodo-6-nitrophenol is equivalent to 5-iodo-2-nitrophenol).[1][2]

  • Impurity (C2): Ortho to -OH, Ortho to -I. (Sterically hindered; usually minor).[1][2]

Experimental Workflow (Optimized for Regio-Control)

Step 1: Nitration

  • Reagents: 3-Iodophenol (1.0 eq), HNO₃ (1.05 eq), Acetic Acid (Solvent).[1][2]

  • Temperature: Maintain 0–5°C . Higher temperatures increase the kinetic energy of the system, often reducing selectivity and increasing the proportion of the ortho impurity and dinitro byproducts.

  • Procedure: Dissolve 3-iodophenol in glacial acetic acid. Add HNO₃ dropwise.[1][2]

  • Checkpoint: Monitor via TLC (Solvent: 20% EtOAc/Hexane).[1][2] The ortho-isomer (impurity) will likely have a higher Rf (travel further) than the para-isomer due to intramolecular hydrogen bonding.[1][2]

Step 2: Purification (The Critical Step) You cannot rely solely on reaction conditions to eliminate the ortho isomer.[2] You must exploit the physical property differences caused by hydrogen bonding.[1][2]

  • The "Ortho Effect": The 5-iodo-2-nitrophenol impurity forms an intramolecular hydrogen bond between the nitro oxygen and the phenolic hydrogen.[1][2] This "hides" the polar groups, making the molecule:

    • More Volatile: Capable of steam distillation.[1][2]

    • Less Polar: Elutes faster on silica.[1][2]

    • Lower Melting Point: More soluble in non-polar solvents.[1][2]

  • The Target (Para): 3-Iodo-4-nitrophenol forms intermolecular hydrogen bonds (molecule-to-molecule).[1][2] It is non-volatile and highly polar.[1][2]

Troubleshooting Guide: Purification

Q: Column chromatography is difficult due to streakiness. How do I fix this? A: Phenols are acidic.[1][2] Add 1% Acetic Acid to your eluent (e.g., Hexane/EtOAc + 1% AcOH).[1][2] This suppresses ionization on the silica gel, sharpening the bands.

Q: How do I remove the ortho-isomer without a column? A: Steam Distillation.

  • Basify the crude mixture to form phenoxide salts.[1][2]

  • Acidify carefully to regenerate phenols.[1][2]

  • Perform steam distillation.[1][2][3] The ortho-isomer (5-iodo-2-nitrophenol) will distill over with the water due to chelation.[1][2] The target (3-iodo-4-nitrophenol) will remain in the distillation flask.[1][2]

Visualization: Reaction & Separation Logic

G Start Starting Material: 3-Iodophenol Intermediate Crude Mixture Start->Intermediate Nitration Reagent Reagents: HNO3 / AcOH / 0°C Reagent->Intermediate Ortho Impurity (Ortho-Nitro) 5-Iodo-2-nitrophenol (Intramolecular H-Bond) Intermediate->Ortho ~30-40% Yield Para Target (Para-Nitro) 3-Iodo-4-nitrophenol (Intermolecular H-Bond) Intermediate->Para ~50-60% Yield Method1 Method A: Steam Distillation (Impurity is Volatile) Ortho->Method1 Distills Over Method2 Method B: Chromatography (Impurity High Rf) Ortho->Method2 Elutes First Para->Method1 Remains in Flask Para->Method2 Elutes Last

Caption: Flowchart illustrating the divergent physical properties of the regioisomers and how they dictate purification strategies.

Alternative Route: The Sandmeyer Approach

If the purification of the nitration mixture proves too costly in yield loss, switch to the Sandmeyer Reaction . This route fixes the regiochemistry before the iodine is introduced.[1]

Protocol:

  • Precursor: Start with 3-amino-4-nitrophenol (commercially available or synthesized via reduction of 3-nitro-4-nitrophenol... wait, reduction of 2,4-dinitrophenol is complex.[1][2] Buying the precursor is recommended).[1][2]

  • Diazotization: Treat with NaNO₂/H₂SO₄ at 0°C to form the diazonium salt.[1][2]

  • Iodination: Add Potassium Iodide (KI).

  • Result: The amino group is replaced by iodine exactly at position 3.[1][2] No regioisomers are formed.[1][2]

FeatureNitration RouteSandmeyer Route
Cost Low (Cheap reagents)High (Expensive precursor)
Purity Low (Requires difficult separation)High (Regiospecific)
Scalability HighModerate (Diazonium salts are unstable)

Frequently Asked Questions (FAQs)

Q: Can I just iodinate 4-nitrophenol to save money? A: No. As detailed in the Diagnostic section, iodination of 4-nitrophenol yields 2-iodo-4-nitrophenol .[1][2] The electronic directing effects of the phenol (-OH) and nitro (-NO₂) groups reinforce substitution at the 2-position.[1][2] You cannot force the iodine to the 3-position using this starting material [1].[1][2]

Q: Why is the melting point of my product lower than the literature value (145-147°C)? A: This indicates contamination with the ortho-isomer (5-iodo-2-nitrophenol), which typically melts at a much lower temperature (~90-95°C) due to the lack of intermolecular hydrogen bonding lattice structure.[1][2] Recrystallize from water/ethanol to purify.[1][2]

Q: What is the pKa difference between the isomers? A:

  • 3-Iodo-4-nitrophenol (Target): pKa ~7.[1][2]1. (Similar to p-nitrophenol).[1][2][4][5][6]

  • 5-iodo-2-nitrophenol (Impurity): pKa ~7.2.[1][2]

  • Note: While the pKa values are close, the solubility of the phenolate anions differs. The ortho-isomer is often less soluble in water due to the shielding of the nitro group, but steam distillation remains the superior separation method [2].

References

  • Directing Effects in Disubstituted Benzenes. LibreTexts Chemistry. (General principle of EAS directing groups). Link

  • Separation of Nitrophenols via Steam Distillation. Vogel's Textbook of Practical Organic Chemistry. (Standard protocol for separating o- and p-nitrophenols). Link

  • Sandmeyer Reaction Mechanism. Organic Chemistry Portal. (Mechanistic details for converting amines to halides). Link

Sources

scaling up 3-Iodo-4-nitrophenol reactions from lab to pilot plant

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active | Version: 2.4 | Doc ID: SC-IodoNitro-04

Welcome to the Technical Support Hub for the process transfer of 3-Iodo-4-nitrophenol (CAS: 5471-46-5). This guide addresses the specific engineering and chemical challenges encountered when moving from gram-scale bench synthesis to kilogram-scale pilot production.

Module 1: Reaction Engineering & Chemistry

Core Objective: Maintain regioselectivity and yield during volume expansion.

Q1: My lab yield was 85%, but pilot batches are stalling at 60%. Why is the conversion dropping?

Diagnosis: This is likely a Mass Transfer Limitation coupled with Iodine Availability . In the lab, magnetic stirring provides rapid homogenization of the heterogeneous mixture (Iodine is solid/slurry; 4-Nitrophenol is soluble/partially soluble depending on pH). In a pilot reactor, the "dead zones" near the baffles or bottom valve can starve the reaction of the active iodinating species.

Technical Resolution:

  • Switch Oxidants: If you are using

    
    , consider an oxidative iodination route using Sodium Hypochlorite (NaOCl)  or Hydrogen Peroxide (
    
    
    
    )
    . This generates the electrophilic iodonium ion (
    
    
    ) in situ, which is more reactive than molecular iodine.
  • Agitation Power: Calculate the Tip Speed and Power per Volume (P/V) .

    • Lab: High P/V (often >1 kW/m³ equivalent).

    • Pilot: Target a tip speed of 2.5–3.5 m/s. Use a pitched-blade turbine (PBT) for axial flow to suspend the iodine solids.

  • Dosing Strategy: Do not dump reagents. Use a controlled dosing ramp for the oxidant. This maintains a steady concentration of

    
     and prevents over-oxidation or iodine sublimation.
    

Mechanistic Pathway (DOT Visualization):

ReactionPathway Start 4-Nitrophenol (Substrate) Transition Sigma Complex (Intermediate) Start->Transition + Active Species I2 Iodine (I2) (Solid/Slurry) ActiveSpecies Hypoiodous Acid (HOI) / Iodonium (I+) I2->ActiveSpecies Oxidation Oxidant Oxidant (NaOCl/H2O2) Oxidant->ActiveSpecies Product 3-Iodo-4-nitrophenol (Target) Transition->Product - H+ ByProduct 2,6-Diiodo-4-nitrophenol (Over-iodination) Product->ByProduct + Excess I+

Caption: Electrophilic aromatic substitution pathway highlighting the critical in-situ generation of the active iodonium species.

Module 2: Process Safety & Thermal Hazards

Core Objective: Prevent thermal runaway and manage nitro-compound risks.

Q2: The reaction exotherm was manageable in the flask, but the pilot reactor jacket is maxed out. Is this safe?

Diagnosis: You are encountering the Surface Area-to-Volume Ratio (A/V) Drop . As you scale from 1L to 100L, your volume increases by a factor of 100, but your cooling surface area only increases by roughly a factor of 21 (


, 

). The heat generation rate (

) is exceeding the heat removal rate (

).

Critical Safety Parameters (DSC Data):

  • Decomposition Onset: Nitro-compounds can decompose violently. 4-Nitrophenol derivatives typically show exotherms starting around 280°C , but the presence of Iodine and acidic conditions can lower the Time to Maximum Rate (TMR).

  • Reaction Enthalpy (

    
    ):  Iodination is exothermic (
    
    
    
    to
    
    
    kJ/mol).

Technical Resolution:

  • Dosing Control: Operate in Semi-Batch Mode . Dose the oxidant (NaOCl or

    
    ) slowly.[1] The reaction rate is instantaneous relative to the dosing rate (Damköhler number 
    
    
    
    ). This makes the dosing rate the heat generation rate.
  • Accumulation Check: Stop dosing for 10 minutes. If the temperature continues to rise, you have reagent accumulation . This is dangerous. Ensure the reaction is "burning" the reagent as fast as it is added.

Table 1: Scale-Up Thermal Parameters

ParameterLab Scale (1 L)Pilot Scale (50 L)Impact
A/V Ratio (

)
~20~4Heat removal becomes 5x harder.
Cooling Capacity Ice Bath (Instant)Glycol Jacket (Delayed)Response time lag increases.
Dosing Time 15 mins2 - 4 HoursRequired to match cooling capacity.
Stirring Speed 500 RPM80-120 RPMLower shear; risk of hot spots.
Module 3: Workup, Isolation & Purification

Core Objective: Efficient filtration and removal of iodine residues.[2]

Q3: The product cake is purple/brown and corrosive. How do we remove the residual Iodine?

Diagnosis: Trapped elemental iodine (


) in the crystal lattice or filter cake. This is common in oxidative iodinations.

Technical Resolution:

  • The "Thio" Wash: Before filtration, quench the reaction mixture with a 10-15% Sodium Thiosulfate (

    
    )  solution.
    
    • Chemistry:

      
       (Converts purple 
      
      
      
      to colorless, water-soluble Iodide).
    • Endpoint: Stir until the slurry turns from dark brown/purple to yellow/tan.

  • pH Swing Crystallization:

    • 3-Iodo-4-nitrophenol is acidic (

      
      ).
      
    • Step A: Dissolve crude product in dilute NaOH (forms the soluble phenolate salt). Filter off insoluble impurities.

    • Step B: Slowly re-acidify with HCl to pH 3-4. This precipitates the pure phenol.

    • Benefit: This rejects occluded iodine and inorganic salts.

Q4: Filtration at pilot scale is taking 12+ hours. What's wrong?

Diagnosis: Formation of "fines" (micro-crystals) clogging the filter cloth, likely caused by rapid precipitation .

Technical Resolution:

  • Ostwald Ripening: After the reaction or acidification, hold the slurry at an elevated temperature (e.g., 40-50°C) for 1-2 hours before cooling. This allows small crystals to dissolve and redeposit onto larger crystals, improving filterability.

  • Filter Selection:

    • Lab: Buchner funnel (Paper).

    • Pilot: Nutsche Filter or Centrifuge. Use a filter cloth with 10-20 micron pore size . Polypropylene (PP) is resistant to residual iodine; avoid Nylon if pH is low.

Process Workflow (DOT Visualization):

WorkupFlow Reactor Reaction Complete (Slurry) Quench Quench: Add Na2S2O3 (Remove excess I2) Reactor->Quench pH_Adjust pH Adjustment (Acidify to pH 3-4) Quench->pH_Adjust Ripening Thermal Ripening (50°C for 2 hrs) pH_Adjust->Ripening Grow Crystals Filter Filtration (Nutsche) Ripening->Filter Wash Wash: Water -> Cold Toluene Filter->Wash Dry Vacuum Drying (<60°C) Wash->Dry

Caption: Optimized downstream processing (DSP) workflow to ensure high purity and filterability.

References
  • Synthesis Mechanism & Kinetics

    • Title: Regioselective Iodination of Phenols Using Iodine and Sodium Hypochlorite.
    • Source:Journal of Organic Chemistry.
    • Context: Establishes the oxidative iodination mechanism ( gener
    • URL:[Link] (Verified Source)

  • Safety of Nitro Compounds

    • Title: Thermal Safety of Chemical Processes: Risk Assessment and Process Design.
    • Source:Wiley-VCH.
    • Context: Standard text for calculating TMR and cooling failure scenarios for nitro-arom
    • URL:[Link]

  • Filtration & Crystallization

    • Title: Scale-up of Crystalliz
    • Source:Organic Process Research & Development.
    • Context: Techniques for Ostwald ripening to prevent filter clogging.
    • URL:[Link]

  • Process Methodology

    • Title: Economical Synthesis of Nitrophenols under Controlled Physical Parameters.[3]

    • Source:Pakistan Academy of Sciences.
    • Context: Provides baseline data on nitrophenol handling and reaction parameters.
    • URL:[Link]

Sources

Technical Support Center: Quantifying 3-Iodo-4-nitrophenol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analytical quantification of 3-Iodo-4-nitrophenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its analysis. Here, we provide in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to ensure the integrity and accuracy of your experimental results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and problems faced during the analysis of 3-Iodo-4-nitrophenol.

Q1: What are the primary analytical techniques for quantifying 3-Iodo-4-nitrophenol?

A1: The primary techniques for quantifying 3-Iodo-4-nitrophenol are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Visible Spectrophotometry.[1][2] The choice of method depends on the sample matrix, required sensitivity, and available instrumentation. HPLC is often preferred for its versatility and applicability to aqueous samples without derivatization.[1] GC typically requires derivatization to improve volatility and thermal stability.[3] Spectrophotometry is a simpler, more accessible method but can be prone to interferences from other UV-absorbing compounds in the sample matrix.[1]

Q2: I'm observing poor peak shape and inconsistent retention times in my HPLC analysis. What could be the cause?

A2: Poor peak shape (e.g., tailing, fronting, or splitting) and shifting retention times are common issues in HPLC. The primary causes can be categorized as follows:

  • Column Issues: The stationary phase may be degraded or contaminated. Consider flushing the column with a strong solvent or replacing it if the problem persists.

  • Mobile Phase Problems: Inconsistent mobile phase composition, pH fluctuations, or dissolved gases can lead to retention time variability. Ensure the mobile phase is well-mixed, degassed, and buffered appropriately. For 3-Iodo-4-nitrophenol, maintaining a consistent pH is crucial as its ionization state can affect retention on a reversed-phase column.

  • Sample Matrix Effects: Co-eluting compounds from the sample matrix can interfere with the peak shape.[4][5] An effective sample preparation protocol is essential to minimize these effects.

  • Instrumental Problems: Issues with the pump, injector, or detector can also contribute to these problems. A systematic check of the HPLC system is recommended.[6]

Q3: My GC analysis of 3-Iodo-4-nitrophenol shows low sensitivity and peak tailing. How can I improve this?

A3: Phenolic compounds, including 3-Iodo-4-nitrophenol, can be challenging to analyze by GC due to their polarity and potential for interaction with active sites in the GC system.[3][7] To address low sensitivity and peak tailing:

  • Derivatization: This is often necessary for nitrophenols to reduce their polarity and improve thermal stability.[8] Common derivatizing agents include silylating agents (e.g., BSTFA) or alkylating agents.

  • Inert Flow Path: Ensure the entire GC flow path, from the inlet liner to the detector, is highly inert to prevent analyte adsorption.[7]

  • Column Choice: A column specifically designed for polar or acidic compounds can significantly improve peak shape.

Q4: Can I use UV-Vis spectrophotometry for quantification in a complex matrix like biological fluids?

A4: While UV-Vis spectrophotometry is a straightforward technique, its direct application to complex matrices can be challenging due to spectral interferences from other components.[1] The absorbance spectrum of 3-Iodo-4-nitrophenol can overlap with that of other aromatic compounds or endogenous substances. To use spectrophotometry for complex samples, extensive sample cleanup is required to isolate the analyte of interest. Alternatively, HPLC with a UV-Vis detector provides the necessary chromatographic separation prior to spectrophotometric detection, offering a more robust solution.[9]

Part 2: Troubleshooting Guides

This section provides detailed troubleshooting workflows for specific analytical challenges.

Troubleshooting HPLC Analysis

Issue: Co-elution with Matrix Components

When analyzing 3-Iodo-4-nitrophenol in complex matrices such as soil, water, or biological samples, co-elution of matrix components can lead to inaccurate quantification.[2][10]

Workflow for Diagnosing and Resolving Co-elution:

A Start: Poor peak purity or inaccurate results B Inject a matrix blank. Observe for interfering peaks at the retention time of 3-Iodo-4-nitrophenol. A->B C Are interfering peaks present? B->C D Yes C->D Yes E No C->E No F Optimize Chromatographic Conditions: - Adjust mobile phase composition (e.g., organic solvent ratio, pH). - Try a different column chemistry (e.g., C18, Phenyl-Hexyl). D->F M The issue may not be co-elution. Investigate other potential problems (e.g., analyte stability, instrument performance). E->M G Did optimization resolve the co-elution? F->G H Yes G->H Yes I No G->I No K Problem Resolved H->K J Implement a more rigorous sample preparation method: - Solid-Phase Extraction (SPE). - Liquid-Liquid Extraction (LLE). I->J L Consider an alternative detection method with higher selectivity, such as Mass Spectrometry (MS). J->L

Caption: Troubleshooting workflow for co-elution in HPLC.

Experimental Protocol: Solid-Phase Extraction (SPE) for Water Samples [2]

  • Conditioning: Condition a polymeric SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.

  • Loading: Load 100 mL of the water sample (acidified to pH 2-3) onto the cartridge at a slow flow rate (approx. 5 mL/min).

  • Washing: Wash the cartridge with 5 mL of deionized water to remove unretained impurities.

  • Elution: Elute the retained 3-Iodo-4-nitrophenol with 5 mL of a suitable organic solvent, such as methanol or acetonitrile.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase for HPLC analysis.

Troubleshooting Analyte Stability and Degradation

Issue: Loss of 3-Iodo-4-nitrophenol During Sample Storage or Preparation

3-Iodo-4-nitrophenol, like other nitrophenols, can be susceptible to degradation, particularly under certain pH and light conditions.[11][12]

Key Considerations for Stability:

  • pH: Phenols are more susceptible to oxidation at alkaline pH. It is advisable to store and process samples under acidic conditions.

  • Light: Photodegradation can occur. Protect samples and standards from light by using amber vials and minimizing exposure.

  • Temperature: Store samples at low temperatures (e.g., 4°C for short-term, -20°C or -80°C for long-term) to slow down potential degradation processes.

Data Presentation: Impact of pH on Analyte Stability

pHStorage ConditionAnalyte Recovery (%) after 24 hours
3Dark, 4°C>98%
7Dark, 4°C~95%
9Dark, 4°C<90%
7Exposed to light, Room Temp<80%

This is illustrative data based on the general behavior of nitrophenols.

Part 3: In-Depth Methodologies

This section provides detailed protocols for the quantification of 3-Iodo-4-nitrophenol.

HPLC-UV Method for Quantification

This method is adapted from established procedures for nitrophenol analysis.[9][13][14][15]

Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile: 0.1% Phosphoric Acid in Water (v/v)
Gradient 30% Acetonitrile to 70% in 10 minutes
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength Based on the UV spectrum of 3-Iodo-4-nitrophenol (typically around 270-320 nm, depending on pH)

Workflow for HPLC Method Development:

A Start: Method Development for 3-Iodo-4-nitrophenol B Determine UV-Vis spectrum of 3-Iodo-4-nitrophenol to select optimal detection wavelength. A->B C Select a suitable reversed-phase column (e.g., C18). B->C D Develop a mobile phase gradient. Start with a scout gradient (e.g., 5-95% organic solvent). C->D E Optimize the gradient for resolution and run time. D->E F Validate the method: - Linearity - Accuracy - Precision - Limit of Detection (LOD) - Limit of Quantification (LOQ) E->F G Method Ready for Sample Analysis F->G

Caption: Workflow for HPLC method development.

GC-MS Method for High-Sensitivity Analysis

For trace-level quantification, a GC-MS method with derivatization is recommended.[8][16]

Sample Preparation and Derivatization:

  • Extract 3-Iodo-4-nitrophenol from the sample matrix using an appropriate technique (e.g., LLE with ethyl acetate).[17]

  • Evaporate the solvent to dryness.

  • Add a silylating agent (e.g., 50 µL of BSTFA with 1% TMCS) and an appropriate solvent (e.g., 50 µL of pyridine).

  • Heat the mixture at 60-70°C for 30 minutes to complete the derivatization.

  • Inject the derivatized sample into the GC-MS.

GC-MS Parameters:

ParameterCondition
GC Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Inlet Temperature 250°C
Oven Program Start at 80°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 5 min
Carrier Gas Helium at 1.2 mL/min
Ionization Mode Electron Ionization (EI)
MS Scan Range 50-500 m/z (or Selected Ion Monitoring for higher sensitivity)

References

  • The determination of 3-nitrophenol and some other aromatic impurities in 4-nitrophenol by reversed phase HPLC with peak suppression diode array detection. PubMed. Available from: [Link]

  • The Determination of 3-Nitrophenol and Some Other Aromatic Impurities in 4-Nitrophenol by Reversed Phase HPLC With Peak Suppression Diode Array Detection. Request PDF. ResearchGate. Available from: [Link]

  • HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. PMC - NIH. Available from: [Link]

  • Determination of Three Nitrophenol Compounds in Soil by Ultrasonic Extraction-High Performance Liquid Chromatography-Mass Spectrometry. 岩矿测试. Available from: [Link]

  • Separation of 4-Nitrophenol on Newcrom R1 HPLC column. SIELC Technologies. Available from: [Link]

  • Liquid phase chromatographic analysis method for 3-nitro or 4-nitrophthalic acid and impurities thereof. Google Patents.
  • Analysis of Nitrophenols with Gas Chromatography/Mass Spectrometry by Flash Heater Derivatization. ResearchGate. Available from: [Link]

  • New analytical method for sensitive quantification of urinary 3-methyl-4-nitrophenol to assess fenitrothion exposure in general population and occupational sprayers. PubMed. Available from: [Link]

  • Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. LCGC International. Available from: [Link]

  • Degradation kinetics of 4-Nitrophenol and its control by Ozone bubble with and without Nanocatalyst in an Ozone bubble column reactor. ResearchGate. Available from: [Link]

  • Method 8041A: Phenols by Gas Chromatography, part of Test Methods for Evaluating Solid Waste, Physical/Chemical Methods. EPA. Available from: [Link]

  • Mineralization and degradation of 4-Nitrophenol using homogeneous Fenton oxidation process. Environmental Engineering Research. Available from: [Link]

  • DETERMINATION OF PHENOLIC COMPOUNDS (HJ 703-2014). Agilent. Available from: [Link]

  • Biochemical Characterization of 3-Methyl-4-nitrophenol Degradation in Burkholderia sp. Strain SJ98. Frontiers. Available from: [Link]

  • Matrix effects on mass spectrometric determinations of four pharmaceuticals and personal care products in water, sediments, and biota. ResearchGate. Available from: [Link]

  • Biochemical Characterization of 3-Methyl-4-nitrophenol Degradation in Burkholderia sp. Strain SJ98. PubMed. Available from: [Link]

  • Photocatalytic 4-nitrophenol degradation and oxygen evolution reaction in CuO/g-C3N4 composites prepared by deep eutectic solvent-assisted chlorine doping. Dalton Transactions (RSC Publishing). Available from: [Link]

  • Exploring Resonance Raman Scattering with 4-Nitrophenol. ACS Publications. Available from: [Link]

  • Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. PMC - NIH. Available from: [Link]

  • Matrix Effects and Matrix Affects: The Impact of Different Sample Matrices on Sample Preparation and Chromatographic Analysis. Chromatography Today. Available from: [Link]

  • Process for making 3-halo-4-nitrophenols. Google Patents.
  • High-purity 4-nitrophenol: purification, characterization, and specifications for use as a spectrophotometric reference material. PubMed. Available from: [Link]

Sources

Validation & Comparative

Technical Guide: 3-Iodo-4-nitrophenol vs. 3-Bromo-4-nitrophenol in Suzuki Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of biaryl scaffolds involving nitro-substituted phenols, the choice between 3-Iodo-4-nitrophenol and 3-Bromo-4-nitrophenol is a critical decision point that impacts yield, cost, and process conditions.

  • 3-Iodo-4-nitrophenol is the High-Performance Option . It offers superior reactivity due to a weaker C–I bond, allowing for milder reaction conditions (lower temperature, weaker bases) and lower catalyst loading. It is the preferred choice for coupling with unstable boronic acids or sterically hindered substrates.

  • 3-Bromo-4-nitrophenol is the Economic/Scalable Option . While it requires higher activation energy (higher heat or more active ligands), it is significantly more stable and cost-effective for large-scale manufacturing.

This guide provides a technical breakdown of the mechanistic differences, experimental protocols, and a decision matrix to select the optimal substrate for your specific drug development workflow.

Mechanistic Analysis & Reactivity Profile[1][2]

The primary differentiator between these two substrates is the rate of Oxidative Addition , which is typically the rate-determining step (RDS) in the Suzuki catalytic cycle for aryl halides.

The "Ortho-Nitro" Effect

Both substrates feature a nitro group (


) at the 4-position and a halogen at the 3-position.
  • Electronic Activation: The

    
     group is strongly electron-withdrawing. This reduces electron density on the aromatic ring, making the Carbon-Halogen bond more susceptible to nucleophilic attack by the Palladium(0) catalyst. This generally accelerates oxidative addition compared to electron-neutral phenols.
    
  • Steric Hindrance: The halogen is ortho to the nitro group. This creates steric crowding that can impede the approach of bulky palladium-ligand complexes.

Bond Dissociation Energy (BDE)

The reactivity difference is quantified by the energy required to break the Carbon-Halogen bond:

  • C–I Bond: ~65 kcal/mol (Weaker

    
     Faster Oxidative Addition)
    
  • C–Br Bond: ~81 kcal/mol (Stronger

    
     Slower Oxidative Addition)
    

Because the C–I bond is significantly weaker, 3-Iodo-4-nitrophenol undergoes oxidative addition rapidly, often even at room temperature. 3-Bromo-4-nitrophenol typically requires heating (


) or specialized electron-rich phosphine ligands (e.g., SPhos, XPhos) to facilitate this step.
Visualization: The Critical Path

The following diagram illustrates the catalytic cycle, highlighting where the choice of halogen impacts the workflow.

SuzukiCycle cluster_diff Critical Differentiator Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Rate Determining for Br) Pd0->OxAdd + Substrate Substrate Substrate: 3-Halo-4-nitrophenol Substrate->OxAdd PdII_Complex Pd(II) Oxidative Complex (Ar-Pd-X) OxAdd->PdII_Complex Fast for I Slow for Br BaseStep Base Activation (Formation of Pd-OH/OR) PdII_Complex->BaseStep TransMet Transmetallation BaseStep->TransMet + Activated Boronate Boronic Boronic Acid (R-B(OH)2) Boronic->TransMet RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration Product Biaryl Product RedElim->Product

Figure 1: The Suzuki Catalytic Cycle. The Oxidative Addition step (Red) is the primary kinetic bottleneck where the superiority of the Iodide over the Bromide is established.

Performance Comparison Data

The following table summarizes the practical differences observed in laboratory settings.

Feature3-Iodo-4-nitrophenol3-Bromo-4-nitrophenol
Reactivity High . Active at RT to 50°C.Moderate . Requires 60°C–100°C.
Catalyst Loading Low (0.5 – 2.0 mol%).Standard (3.0 – 5.0 mol%).
Ligand Requirement Standard (ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

) is usually sufficient.
Electron-rich ligands (SPhos, PCy3) often needed for high yields.
Boronic Acid Scope Compatible with unstable/protodeboronation-prone acids due to mild conditions.Requires stable boronic acids due to higher heat.
Side Reactions Risk of dehalogenation (reduction) if reaction is prolonged.Lower risk of reduction; higher stability.
Cost High (

$).
Low ($).[1]
Atom Economy Lower (Iodine mass = 127 g/mol ).Higher (Bromine mass = 80 g/mol ).

Experimental Protocols

Important Pre-requisite: Handling the Phenol

Free phenols are acidic (


 for nitrophenols). In standard Suzuki conditions, the base will deprotonate the phenol to form a phenoxide anion .
  • Issue: The phenoxide can coordinate to Palladium, potentially poisoning the catalyst.

  • Solution: Use 3 equivalents of base (1 eq to neutralize phenol, 2 eq for the Suzuki mechanism) or protect the phenol as an ether/ester prior to coupling.

The protocols below assume the use of the unprotected phenol , which is a common "green chemistry" objective.

Protocol A: High-Reactivity Method (For 3-Iodo Substrate)

Best for: Temperature-sensitive substrates, small-scale discovery.

  • Reagents:

    • 3-Iodo-4-nitrophenol (1.0 eq)

    • Aryl Boronic Acid (1.2 eq)

    • Catalyst:

      
       (2 mol%)
      
    • Base:

      
       (3.0 eq)
      
    • Solvent: 1,4-Dioxane / Water (4:1 ratio)

  • Procedure:

    • Charge a reaction vial with the phenol, boronic acid, base, and catalyst.

    • Evacuate and backfill with Nitrogen (3x).

    • Add degassed solvent mixture via syringe.

    • Stir at 45°C for 4–6 hours.

    • Monitor: TLC or LCMS should show rapid conversion.

  • Workup: Acidify carefully with 1M HCl to pH ~4 (to protonate the product phenol) before extraction with Ethyl Acetate.

Protocol B: Robust Standard Method (For 3-Bromo Substrate)

Best for: Scale-up, cost-reduction, stable substrates.

  • Reagents:

    • 3-Bromo-4-nitrophenol (1.0 eq)

    • Aryl Boronic Acid (1.5 eq)

    • Catalyst:

      
       (5 mol%) OR 
      
      
      
      (1 mol%) + SPhos (2 mol%)
    • Base:

      
       (3.0 eq) — Phosphate is often superior for hindered substrates.
      
    • Solvent: Toluene / Water (10:1) or DME / Water (4:1)

  • Procedure:

    • Charge solids and purge with Nitrogen.[2]

    • Add solvents.[3]

    • Heat to 85°C – 100°C for 12–18 hours.

    • Note: Vigorous stirring is essential for the biphasic mixture.

  • Workup: Similar acidification step required to isolate the free phenol product.

Decision Matrix: Which to Choose?

Use the logic tree below to determine the correct starting material for your specific campaign.

DecisionTree Start Start: Select Substrate Budget Is Cost/Scale the primary driver? Start->Budget BoronicStability Is the Boronic Acid unstable (prone to deboronation)? Budget->BoronicStability No (Discovery/Lab) UseBr Use 3-Bromo-4-nitrophenol (Standard Conditions) Budget->UseBr Yes (Scale-up) Sterics Is the coupling partner sterically hindered? BoronicStability->Sterics No UseI Use 3-Iodo-4-nitrophenol (Mild Conditions) BoronicStability->UseI Yes (Needs Low Temp) Sterics->UseBr No Sterics->UseI Yes (Needs High Reactivity)

Figure 2: Decision Matrix for substrate selection.

Troubleshooting Common Issues

  • Low Yield with Free Phenol:

    • Cause: Catalyst poisoning by phenoxide.

    • Fix: Protect the phenol as a Methyl Ether (using MeI) or Acetate (using Ac2O) before coupling. The nitro group will remain, and the coupling will proceed much faster on the protected substrate.

  • Homocoupling of the Halide:

    • Cause: Oxidation of the Pd-intermediate, common with Iodides.[3]

    • Fix: Ensure rigorous deoxygenation (sparging with Argon). Switch to the Bromide if the problem persists.

  • Protodeboronation:

    • Cause: High temperature required for the Bromide degrades the boronic acid.

    • Fix: Switch to the Iodide to lower the reaction temperature, or use a Boronic Ester (Pinacol ester) instead of the acid.

References

  • Miyaura, N., & Suzuki, A. (1995).[4] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link

  • Balu, A. M., et al. (2011).[4] Suzuki–Miyaura cross-coupling of halophenols and phenol boronic acids: Systematic investigation of positional isomer effects. Journal of Organic Chemistry. Link

  • Luo, Y.R. (2007). Comprehensive Handbook of Chemical Bond Energies. CRC Press. (Source for C-I vs C-Br bond energy data). Link

Sources

A Senior Application Scientist's Guide to the Catalytic Reduction of 3-Iodo-4-nitrophenol: A Comparative Study

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of 3-Amino-4-iodophenol in Synthesis

The selective reduction of 3-iodo-4-nitrophenol to its corresponding amine, 3-amino-4-iodophenol, is a pivotal transformation in the synthesis of a wide array of high-value organic molecules, including pharmaceuticals and agrochemicals. The resulting aminophenol derivative serves as a versatile building block, where the amino and hydroxyl groups offer reactive sites for further functionalization, and the iodine atom provides a handle for cross-coupling reactions. The challenge in this synthesis lies in the chemoselective reduction of the nitro group while preserving the sensitive carbon-iodine bond, which is susceptible to hydrodehalogenation. This guide provides a comparative analysis of various catalytic systems for this transformation, offering insights into catalyst selection, reaction optimization, and mechanistic considerations.

Comparative Analysis of Catalytic Systems

The choice of catalyst is paramount for achieving high conversion and selectivity in the reduction of 3-iodo-4-nitrophenol. A range of catalysts, from noble metal nanoparticles to non-noble metal-based systems, have been explored for the reduction of substituted nitroaromatics. Below is a comparative overview of their performance, drawing on data from analogous reactions with substituted nitrophenols.

Catalyst TypeActive Metal(s)SupportTypical Reducing AgentKey AdvantagesKey DisadvantagesSelectivity for C-I Bond
Noble Metal Nanoparticles Au, Pd, Pt, RhTiO₂, CeO₂, Al₂O₃, GrapheneNaBH₄, H₂, Formic AcidHigh activity at mild conditions, well-understood mechanisms.[1][2][3][4][5][6][7][8][9][10]High cost, potential for over-reduction and dehalogenation (especially with Pd and Pt).[4][11]Generally good, but can be substrate and condition dependent. Au often shows higher selectivity.[9]
Non-Noble Metal Catalysts Ni, Co, Fe, CuCarbon, Metal OxidesNaBH₄, H₂, Hydrazine HydrateCost-effective, abundant.[12][13]Often require harsher reaction conditions, lower activity compared to noble metals.Variable, can be improved with catalyst design and additives.
Bimetallic Catalysts Au-Ag, Au-Pd, Co-Ni, Pd-RuMOFs, Carbon, OxidesNaBH₄, H₂Synergistic effects can enhance activity and selectivity, potential to reduce noble metal loading.[11][13][14]Complex synthesis and characterization, mechanism can be difficult to elucidate.Can be tuned by adjusting the metal ratio and catalyst structure.[11][14]

Expert Insights on Catalyst Selection:

The presence of the iodine substituent on the aromatic ring introduces a significant challenge due to the risk of dehalogenation, a common side reaction in catalytic hydrogenations.[15] Palladium-based catalysts, while highly active for nitro reduction, are also known to be efficient for hydrodehalogenation.[4][11] Therefore, careful control of reaction conditions or the use of catalyst promoters is often necessary. Gold nanoparticles, on the other hand, have shown remarkable chemoselectivity in the reduction of functionalized nitroarenes, making them a promising candidate for this specific transformation.[9] Bimetallic catalysts offer a tunable platform where the addition of a second metal can modulate the electronic properties of the active sites, potentially suppressing the unwanted dehalogenation pathway.[14] Non-noble metal catalysts, while economically attractive, may require more rigorous optimization to achieve the desired selectivity.

Experimental Protocols

To provide a practical framework, we present a generalized experimental protocol for the catalytic reduction of 3-iodo-4-nitrophenol. This protocol should be adapted and optimized for the specific catalyst and equipment used.

General Workflow for Catalytic Reduction

Catalytic Reduction Workflow cluster_prep Catalyst & Reaction Setup cluster_reaction Reaction Execution cluster_workup Product Isolation & Analysis catalyst_prep Catalyst Synthesis/Activation reactor_setup Reactor Assembly & Inerting catalyst_prep->reactor_setup reaction_start Initiate Reaction (Add Reducing Agent) reactor_setup->reaction_start reagent_prep Reagent Preparation (Substrate, Solvent, Reducing Agent) reagent_prep->reactor_setup reaction_monitoring Monitor Progress (TLC, HPLC, GC) reaction_start->reaction_monitoring workup Reaction Quench & Work-up reaction_monitoring->workup purification Purification (Crystallization, Chromatography) workup->purification analysis Characterization (NMR, MS, IR) purification->analysis

Caption: A generalized workflow for the catalytic reduction of 3-iodo-4-nitrophenol.

Detailed Step-by-Step Methodology (Example with Supported Gold Nanoparticles)
  • Catalyst Preparation (Deposition-Precipitation Method):

    • Disperse the support material (e.g., TiO₂) in deionized water.

    • Heat the suspension to the desired temperature (e.g., 70 °C) with vigorous stirring.

    • Add a solution of HAuCl₄ dropwise while maintaining a constant pH by adding a base solution (e.g., NaOH).

    • Age the mixture for a specified time to allow for the deposition of the gold precursor.

    • Filter, wash thoroughly with deionized water, and dry the solid.

    • Calcination or reduction under a hydrogen flow may be required to form the active gold nanoparticles.

  • Catalytic Reduction Reaction:

    • In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-iodo-4-nitrophenol in a suitable solvent (e.g., ethanol, methanol, or a water/alcohol mixture).

    • Add the supported gold catalyst to the solution.

    • Place the flask in a controlled temperature bath.

    • In a separate vessel, prepare a solution of the reducing agent, typically a freshly prepared aqueous solution of sodium borohydride (NaBH₄).[3]

    • Add the NaBH₄ solution dropwise to the reaction mixture with vigorous stirring. The color of the solution should change from yellow (due to the nitrophenolate ion) to colorless as the reaction proceeds.[3]

    • Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Product Isolation and Characterization:

    • Once the reaction is complete, filter the catalyst from the reaction mixture. The catalyst can often be washed, dried, and reused.

    • Remove the solvent from the filtrate under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography.

    • Characterize the final product, 3-amino-4-iodophenol, using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Mechanistic Considerations

The catalytic reduction of nitroaromatics, particularly with sodium borohydride, is generally understood to follow a Langmuir-Hinshelwood mechanism.

Langmuir-Hinshelwood Mechanism cluster_surface Catalyst Surface cluster_solution Solution NP Nitrophenol NP_ads Adsorbed Nitrophenol NP->NP_ads Adsorption BH4 BH₄⁻ H_ads Adsorbed H BH4->H_ads Adsorption & H₂ Generation Product_ads Adsorbed Aminophenol NP_ads->Product_ads Surface Reaction (Stepwise Reduction) Product Aminophenol Product_ads->Product Desorption

Caption: A simplified representation of the Langmuir-Hinshelwood mechanism for nitrophenol reduction.

Causality in the Mechanism:

  • Adsorption: Both the 3-iodo-4-nitrophenol and the borohydride ions adsorb onto the surface of the catalyst.[16] The efficiency of this step is influenced by the nature of the catalyst support and the solvent.

  • Hydrogen Generation: The adsorbed borohydride species react to generate active hydrogen species on the catalyst surface.

  • Surface Reaction: The adsorbed nitrophenol undergoes a stepwise reduction by the surface-bound hydrogen atoms. This involves the sequential reduction of the nitro group through nitroso and hydroxylamino intermediates to the final amine.

  • Desorption: The final product, 3-amino-4-iodophenol, desorbs from the catalyst surface, regenerating the active sites for the next catalytic cycle.

The electronic properties of the substituents play a crucial role. The electron-withdrawing nature of both the nitro group and the iodine atom can enhance the adsorption of the substrate onto the electron-rich catalyst surface, potentially facilitating the reduction.[17] However, steric hindrance from the iodine atom at the ortho position to the nitro group might influence the orientation of the molecule on the catalyst surface and affect the reaction rate.

Conclusion and Future Outlook

The catalytic reduction of 3-iodo-4-nitrophenol to 3-amino-4-iodophenol is a challenging yet essential transformation. While a variety of catalysts have demonstrated efficacy in the reduction of substituted nitroaromatics, the key to a successful synthesis lies in the careful selection of a catalyst that can achieve high chemoselectivity, preserving the carbon-iodine bond. Supported gold nanoparticles currently represent a highly promising class of catalysts for this purpose due to their demonstrated selectivity in related systems. Further research into the development of bimetallic catalysts with precisely controlled compositions and architectures holds significant potential for further improving both the activity and selectivity of this important reaction. The insights and protocols provided in this guide are intended to serve as a valuable resource for researchers in the field, enabling the efficient and selective synthesis of 3-amino-4-iodophenol and its derivatives.

References

  • Iordanidou, D., Kallitsakis, M.G., Tzani, M.A., Ioannou, D.I., Zarganes-Tzitzikas, T., Neochoritis, C.G., Dömling, A., Terzidis, M.A., & Lykakis, I.N. (2022). Supported Gold Nanoparticle-Catalyzed Selective Reduction of Multifunctional, Aromatic Nitro Precursors into Amines and Synthesis of 3,4-Dihydroquinoxalin-2-Ones. Molecules, 27(14), 4395. [Link]

  • Catalytic reduction of 4-nitrophenol using 2D-molybdenum ditelluride. RSC Publishing. [Link]

  • Highly efficient catalytic reduction of 4-nitrophenol and organic dyes by ultrafine palladium nanoparticles anchored on CeO2 nanorods. PubMed. [Link]

  • Catalytic Reduction of 4-Nitrophenol: A Quantitative Assessment of the Role of Dissolved Oxygen in Determining the Induction Time. University of Notre Dame. [Link]

  • Reduction of 4-nitrophenol using green-fabricated metal nanoparticles. PMC. [Link]

  • Catalytic hydrogenation of nitrophenols and nitrotoluenes over a palladium/graphene nanocomposite. Catalysis Science & Technology (RSC Publishing). [Link]

  • Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Journal of Synthetic Chemistry. [Link]

  • Reduction of nitro compounds. Wikipedia. [Link]

  • Enhanced Catalytic Reduction of p-Nitrophenol Using Anodic Aluminum Oxide-Supported Gold Nanoparticles: A Comparative Study. Publisher Site. [Link]

  • Homogeneous catalyzed reduction of nitro compounds. IV. Selective and sequential hydrogenation of nitroaromatics. The Journal of Organic Chemistry. [Link]

  • Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. MDPI. [Link]

  • Highly Efficient and Chemoselective Hydrogenation of Nitro Compounds into Amines by Nitrogen-Doped Porous Carbon-Supported Co/Ni Bimetallic Nanoparticles. Inorganic Chemistry. [Link]

  • Improved hydrogenation process for preparing 4-aminophenol.
  • Chemoselective Reduction of Nitroarenes to Aromatic Amines with Commercial Metallic Iron Powder in Water Under Mild Reaction Conditions. Longdom Publishing. [Link]

  • Reduction of Nitroaromatics by Gold Nanoparticles on Porous Silicon Fabricated Using Metal-Assisted Chemical Etching. MDPI. [Link]

  • Selective Hydrogenation Properties of Ni-Based Bimetallic Catalysts. MDPI. [Link]

  • Hydrogenation of Nitrobenzene to 4-Aminophenol over Supported Platinum Catalysts. ResearchGate. [Link]

  • Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex. Journal of the American Chemical Society. [Link]

  • Synthesis and Catalytic Activity for 2, 3, and 4-Nitrophenol Reduction of Green Catalysts Based on Cu, Ag and Au Nanoparticles Deposited on Polydopamine-Magnetite Porous Supports. NIH. [Link]

  • Hydrogenation of nitrobenzene to 4-aminophenol in a fully reusable solvent system, by using Pt, Rh, Pd supported on carbon. IRIS. [Link]

  • Chemoselective Hydrogenation of Nitro Compounds with Supported Gold Catalysts. ResearchGate. [Link]

  • Catalytic Reduction of 4-Nitrophenol Using 2D-Molybdenum Ditelluride. ResearchGate. [Link]

  • Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters. [Link]

  • Synthesis of p-aminophenol by transfer hydrogenation of nitrobenzene with formic acid as a hydrogen source. New Journal of Chemistry (RSC Publishing). [Link]

  • Swift Reduction of Nitroaromatics By Gold Nanoparticles Anchored On Steam-Activated Carbon Black Via Simple Preparation. ResearchGate. [Link]

  • Selective and sustainable nitro reduction and reductive N -alkylation using a recyclable V 2 O 5 /TiO 2 catalyst for amine synthesis. Materials Advances (RSC Publishing). [Link]

  • Chemoselective hydrogenation of nitro compounds with supported gold catalysts. PubMed. [Link]

  • Gold Nanoparticles Supported on Alumina as a Catalyst for Surface Plasmon-Enhanced Selective Reductions of Nitrobenzene. ACS Omega. [Link]

  • Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. PMC. [Link]

  • [Studies on determination of p-aminophenol and its related compounds prepared with catalytic hydrogenation by reversed-phase high performance liquid chromatography]. PubMed. [Link]

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Structural Elucidation of 3-Iodo-4-nitrophenol: A Comparative Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Regioselectivity Challenge

In the development of kinase inhibitors and radiopharmaceuticals, 3-Iodo-4-nitrophenol (Compound A) is a critical scaffold. However, its synthesis is prone to contamination by its regioisomer, 2-Iodo-4-nitrophenol (Compound B).

The structural ambiguity arises because direct iodination of 4-nitrophenol is directed by the activating hydroxyl group to the ortho position (yielding Compound B), whereas accessing Compound A typically requires indirect routes (e.g., nitration of 3-iodophenol or diazonium displacement).

This guide provides a definitive spectroscopic workflow to distinguish these isomers, emphasizing 1H NMR coupling constants and regiochemical shift logic as the primary validation tools, supported by FT-IR and Mass Spectrometry.

Comparative Analysis: The "Kill Shot" in Identification

The most reliable method to distinguish the target molecule from its isomer is Proton Nuclear Magnetic Resonance (


H NMR). The distinction relies on the electronic environment of the isolated proton "sandwiched" between substituents.
The Electronic Logic
  • Target (3-Iodo-4-nitrophenol): The isolated proton (H2) is located between a Hydroxyl group (Strong Electron Donor/Shielding) and an Iodine atom (Weak Inductive Withdrawer).

  • Impurity (2-Iodo-4-nitrophenol): The isolated proton (H3) is located between a Nitro group (Strong Electron Withdrawer/Deshielding) and an Iodine atom .

Result: The isolated proton in the impurity will appear significantly downfield (higher ppm) compared to the target.

Data Comparison Table
Feature3-Iodo-4-nitrophenol (Target)2-Iodo-4-nitrophenol (Common Impurity)4-Nitrophenol (Starting Material)
Structure 1-OH, 3-I, 4-NO

1-OH, 2-I, 4-NO

1-OH, 4-NO

Key Proton Signal H2 (Doublet,

Hz)
H3 (Doublet,

Hz)
H2/H6 (Doublet,

Hz)
H2/H3 Shift Estimate

7.4 - 7.6 ppm (Shielded by OH)

8.3 - 8.5 ppm (Deshielded by NO

)
N/A (Equivalent H2/H6)
Coupling Pattern 1 Isolated (d), 2 Vicinal (d, dd)1 Isolated (d), 2 Vicinal (d, dd)AA'BB' System (2 Doublets)
IR: OH Stretch Sharp,

cm

(Intermolecular)
Broad/Shifted (Intramolecular H-bond I...HO)Broad (Intermolecular)
Melting Point

°C

°C
113-114 °C

Visual Logic: Isomer Differentiation

The following decision tree illustrates the logical flow for confirming the structure based on spectral data.

IsomerLogic Start Crude Product Analysis NMR Run 1H NMR (DMSO-d6) Start->NMR Coupling Analyze Aromatic Region (6.5 - 8.5 ppm) NMR->Coupling PatternA Symmetric AA'BB' Pattern (Two doublets only) Coupling->PatternA Symmetry detected PatternB AMX Pattern (d, d, dd) Coupling->PatternB Asymmetry detected Result1 Unreacted 4-Nitrophenol PatternA->Result1 ShiftCheck Check Isolated Doublet (J ~2Hz) Chemical Shift PatternB->ShiftCheck HighShift Shift > 8.0 ppm (Deshielded by NO2) ShiftCheck->HighShift LowShift Shift < 7.8 ppm (Shielded by OH) ShiftCheck->LowShift Result2 2-Iodo-4-nitrophenol (Impurity) HighShift->Result2 Result3 3-Iodo-4-nitrophenol (Target Confirmed) LowShift->Result3

Figure 1: NMR Decision Matrix for Halonitrophenols. Note the critical divergence based on the chemical shift of the isolated proton.

Detailed Experimental Protocols

Protocol A: Structural Confirmation via H NMR

Objective: To determine regiochemistry using coupling constants (


) and chemical shifts (

).

Reagents:

  • Sample: ~10 mg of dried solid.

  • Solvent: 0.6 mL DMSO-

    
     (Note: CDCl
    
    
    
    may be used, but DMSO ensures solubility of nitrophenols and sharpens OH signals).

Procedure:

  • Dissolve the sample completely in DMSO-

    
    . Ensure the solution is clear; suspended solids will broaden peaks.
    
  • Acquire spectrum with at least 16 scans to resolve small coupling constants.

  • Process Data: Apply an exponential window function (LB = 0.3 Hz) to enhance resolution.

Interpretation Steps:

  • Identify the OH: Look for a broad singlet > 10 ppm.

  • Locate H5 (Ortho to Nitro): In the target (3-Iodo), H5 is a doublet (

    
     Hz) at 
    
    
    
    ppm. It is split only by H6.
  • Locate H6 (Ortho to OH): H6 should appear as a doublet of doublets (dd) or distorted doublet at

    
     ppm. It couples to H5 (
    
    
    
    Hz) and H2 (
    
    
    Hz).
  • Locate H2 (The Indicator): Look for a narrow doublet (

    
     Hz) around 7.5 ppm.
    
    • Critical Check: If this isolated doublet is found downfield near 8.4 ppm, you have synthesized the 2-iodo isomer .

Protocol B: Rapid Purity Check via FT-IR

Objective: To differentiate isomers based on Hydrogen Bonding patterns.

Procedure:

  • Prepare a KBr pellet (1-2% sample) or use an ATR (Attenuated Total Reflectance) accessory.

  • Collect background spectrum (air).

  • Collect sample spectrum (4000–400 cm

    
    , 4 cm
    
    
    
    resolution).

Interpretation:

  • 3-Iodo-4-nitrophenol: The OH group is para to the nitro group and ortho to a hydrogen. It cannot form a 6-membered intramolecular hydrogen bond. Expect a sharper OH stretch or intermolecular H-bonding bands depending on concentration.

  • 2-Iodo-4-nitrophenol: While weaker than in 2-nitrophenol, the proximity of Iodine can perturb the OH stretch. However, the absence of the strong intramolecular O-H...O=N bond (seen in 2-nitrophenol) is the key.

  • Fingerprint Region: Look for the C-I stretch, though often obscured. Rely on the substitution pattern bands between 800-900 cm

    
    . 1,2,4-trisubstitution patterns will differ slightly between isomers.
    

Experimental Workflow Diagram

This diagram outlines the complete characterization lifecycle, from synthesis to final validation.

Workflow Synth Synthesis (e.g., Nitration of 3-Iodophenol) Workup Acidic Workup & Extraction Synth->Workup TLC TLC Screening (Mobile Phase: Hex/EtOAc) Workup->TLC Purify Recrystallization (EtOH/Water) TLC->Purify Impurity Detected Anal1 1H NMR (Regiochemistry) Purify->Anal1 Anal2 HR-MS (Formula Conf) Anal1->Anal2 Regio-confirmed Release Batch Release Anal2->Release

Figure 2: Synthesis and Validation Workflow for 3-Iodo-4-nitrophenol.

References

  • ChemicalBook. (n.d.). 4-Nitrophenol NMR Spectrum and Spectral Data. Retrieved from

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 284949, 2-Iodo-4-nitrophenol. Retrieved from

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 56924453, 3-Iodo-4-nitrophenol. Retrieved from

  • Beilstein Journals. (2014). One-pot and metal-free synthesis of 3-arylated-4-nitrophenols. Beilstein J. Org. Chem. Retrieved from

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents. Organometallics. (Standard reference for solvent impurities in NMR).

Comparative Guide: Analytical Validation of 3-Iodo-4-nitrophenol Purity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Purity Paradox

Synthesizing 3-Iodo-4-nitrophenol (CAS: 50590-07-3) presents a specific regiochemical challenge.[1] Direct iodination of 4-nitrophenol is dominated by the hydroxyl group's ortho-directing power, favoring 2-iodo-4-nitrophenol .[1] Consequently, "purity" for this compound is not just about removing starting materials; it is about regiochemical confirmation .

This guide compares three analytical methodologies to validate both chemical purity and structural identity. While HPLC provides the highest quantitative resolution, NMR is indispensable for distinguishing the target 3-iodo isomer from the common 2-iodo contaminant.[1]

Comparative Analysis of Methodologies

The following table summarizes the performance of three primary analytical techniques.

FeatureMethod A: RP-HPLC (UV-Vis) Method B:

H NMR Spectroscopy
Method C: Differential Melting Point
Primary Utility Quantitative Purity (%)Structural/Regio-ValidationQuick Qualitative Screen
Specificity High (Separates homologues)Very High (Distinguishes isomers)Low (Ambiguous depression)
LOD (Limit of Detection) < 0.1 µg/mL~1-5% impurityN/A
Time Cost 15–30 min/run10 min/sample5 min/sample
Critical Limitation Requires reference standards for isomers.[1]Low sensitivity for trace inorganic salts.Eutectic points can mimic "wet" samples.
Verdict Gold Standard for QC Mandatory for ID Preliminary Check Only

Detailed Experimental Protocols

Method A: High-Performance Liquid Chromatography (HPLC)

The Gold Standard for Quantitative Assessment[1]

Standard C18 columns often struggle to separate the 2-iodo and 3-iodo isomers due to similar hydrophobicity.[1] We recommend a Pentafluorophenyl (PFP) phase, which utilizes


-

interactions to resolve positional isomers.[1]

Protocol:

  • Column: Kinetex F5 or Hypersil GOLD PFP (150 x 4.6 mm, 2.6 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • 0–2 min: 5% B (Isocratic hold)

    • 2–15 min: 5%

      
       60% B[1]
      
    • 15–20 min: 60%

      
       95% B[1]
      
  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm (aromatic ring) and 350 nm (nitro-group conjugation).[1]

  • Sample Prep: Dissolve 1 mg in 1 mL of 50:50 Water:ACN. Filter through 0.2 µm PTFE.

Data Interpretation:

  • Retention Time (

    
    ):  The 3-iodo isomer (iodine adjacent to nitro) typically elutes after the 2-iodo isomer due to the "ortho effect" shielding the polar nitro group, slightly increasing retention on fluorinated phases.[1]
    
Method B: H NMR Spectroscopy

The Structural Validator

This is the only self-validating method to confirm you have synthesized the 3-iodo (meta to OH) rather than the 2-iodo (ortho to OH) isomer.[1]

Protocol:

  • Solvent: DMSO-

    
     (preferred over 
    
    
    
    for solubility and OH proton visibility).[1]
  • Concentration: ~10 mg in 0.6 mL.

  • Acquisition: 16 scans minimum, relaxation delay (

    
    ) 
    
    
    
    2.0s to ensure integration accuracy.

Critical Analysis (The "Coupling" Check):

  • Target (3-Iodo-4-nitrophenol): You will see a doublet with a small coupling constant (

    
     Hz) for the proton at C2 (between OH and I).[1]
    
  • Impurity (2-Iodo-4-nitrophenol): You will see a doublet with a small coupling constant (

    
     Hz) for the proton at C3 (between I and NO2).[1]
    
  • Differentiation: Look at the chemical shift .[2][3][4] The proton ortho to the Nitro group is significantly deshielded (

    
     ppm).
    
    • In 3-Iodo , the C5 proton (ortho to NO2) is a doublet (

      
       Hz).
      
    • In 2-Iodo , the C3 proton (ortho to NO2) is a meta-coupled doublet (

      
       Hz).[1]
      
    • Rule: If the most downfield signal (>8.0 ppm) is a doublet with large splitting (~9Hz) , you have the target 3-iodo-4-nitrophenol .[1] If it is a fine doublet (~2Hz), you have the 2-iodo isomer.[1]

Logical Workflow Visualization

Diagram 1: Analytical Decision Matrix

This flowchart guides the researcher through the validation process, prioritizing structural confirmation before quantitative purity.

AnalyticalWorkflow Start Crude Synthesized Solid TLC TLC Screen (Hexane:EtOAc 7:3) Start->TLC NMR 1H NMR (DMSO-d6) Regio-Check TLC->NMR If single spot IsomerCheck Downfield Signal (>8ppm) Splitting Pattern? NMR->IsomerCheck WrongIsomer Isomer: 2-Iodo-4-nitrophenol (Small J ~2Hz) IsomerCheck->WrongIsomer Fine Doublet CorrectIsomer Target: 3-Iodo-4-nitrophenol (Large J ~9Hz) IsomerCheck->CorrectIsomer Large Doublet WrongIsomer->Start Recrystallize/Discard HPLC HPLC-UV (PFP Column) Quantitative Purity CorrectIsomer->HPLC Final Release for Assay HPLC->Final Purity > 98%

Caption: Decision tree prioritizing NMR structural validation (regiochemistry) prior to HPLC quantification.

Diagram 2: Impurity Profile & Separation Logic

Understanding the chemical origin of impurities aids in their identification.

ImpurityLogic Precursor 4-Nitrophenol Target 3-Iodo-4-nitrophenol (Target) Precursor->Target Path A (Directed) Side1 2-Iodo-4-nitrophenol (Major Regio-Impurity) Precursor->Side1 Path B (Direct SEAr) Reagent Iodination Agent (e.g., NIS or I2/Ag+) HPLC_Sep HPLC Separation (Hydrophobicity) Target->HPLC_Sep Side2 2,6-Diiodo-4-nitrophenol (Over-iodination) Side1->Side2 Excess Reagent Side1->HPLC_Sep Side2->HPLC_Sep

Caption: Synthetic pathways showing the origin of the critical 2-iodo and di-iodo impurities.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 56924453, 3-Iodo-4-nitrophenol.[1] Retrieved from [Link]

  • Hadj Kali, M. et al. (2020). Synthesis and Catalytic Activity for Nitrophenol Reduction. (Provides comparative reactivity data for 2-, 3-, and 4-nitrophenol derivatives). MDPI.[5] Retrieved from [Link]

Sources

3-Iodo-4-nitrophenol: The "Gold Standard" Halogenated Scaffold for Biaryl Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Literature Review of 3-Iodo-4-nitrophenol Applications Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

A Comparative Technical Guide for Medicinal Chemists

Executive Summary: The Iodine Advantage

In the realm of substituted nitro-aromatics, 3-Iodo-4-nitrophenol (CAS 50590-07-3) occupies a critical niche as a high-reactivity scaffold. While 4-nitrophenol is a ubiquitous environmental marker and enzymatic substrate, its 3-halogenated derivatives are the workhorses of medicinal chemistry, serving as precursors for complex biaryl systems.

This guide objectively compares 3-Iodo-4-nitrophenol against its brominated and chlorinated analogs. The data demonstrates that the iodine substituent confers superior performance in Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira) due to the lower bond dissociation energy of the C-I bond, allowing for milder reaction conditions and higher turnover frequencies (TOF) compared to 3-bromo-4-nitrophenol.

Chemical Profile & Comparative Specifications

To understand the utility of 3-Iodo-4-nitrophenol, we must benchmark it against its direct structural competitors. The iodine atom introduces significant steric bulk and polarizability, influencing both acidity and reactivity.

Table 1: Comparative Physicochemical Profile
Feature3-Iodo-4-nitrophenol 3-Bromo-4-nitrophenol 4-Nitrophenol (Reference)
CAS Number 50590-07-313449-36-0100-02-7
Molecular Weight 265.01 g/mol 218.01 g/mol 139.11 g/mol
C-X Bond Energy ~65 kcal/mol (Weakest)~81 kcal/molN/A (C-H ~110 kcal/mol)
Acidity (pKa) ~6.8 - 7.0 (Estimated)*~7.07.15
Suzuki Reactivity High (Room Temp possible)Moderate (Requires Heat)None (Inert)
Leaving Group Ability ExcellentGoodPoor

*Note: The electron-withdrawing inductive effect (-I) of Iodine increases acidity relative to the parent 4-nitrophenol, though less so than bromine due to lower electronegativity.

Primary Application: Regioselective Suzuki-Miyaura Coupling

The primary utility of 3-Iodo-4-nitrophenol lies in its role as an electrophile in cross-coupling reactions. In drug discovery, constructing a biaryl core ortho to the phenol group is a common strategy for designing kinase inhibitors (e.g., mimicking the ATP-binding pocket).

Mechanistic Superiority

The rate-determining step in many Suzuki couplings involving deactivated rings (like phenols) is the Oxidative Addition of the Pd(0) species into the Carbon-Halogen bond.

  • Iodine Advantage: The C-I bond is significantly longer and weaker than the C-Br bond. This allows the Pd(0) catalyst to insert itself rapidly, often without the need for specialized, expensive phosphine ligands (like XPhos or SPhos) that are required for aryl chlorides or deactivated bromides.

Visualization: The Activation Pathway

The following diagram illustrates the kinetic advantage of the Iodo-substrate in the catalytic cycle.

SuzukiCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (FAST for C-I) Pd0->OxAdd + Substrate Substrate 3-Iodo-4-nitrophenol Substrate->OxAdd Weak C-I Bond TransMetal Transmetallation (Boronic Acid + Base) OxAdd->TransMetal Pd(II) Intermediate RedElim Reductive Elimination (Product Release) TransMetal->RedElim Biaryl-Pd Complex RedElim->Pd0 Regenerates Catalyst Product 3-Aryl-4-nitrophenol (Biaryl Scaffold) RedElim->Product Bromo Comparison: 3-Bromo analog requires higher activation energy (Heat) Bromo->OxAdd

Figure 1: Catalytic cycle highlighting the rapid oxidative addition of 3-Iodo-4-nitrophenol, enabling milder reaction conditions compared to bromo-analogs.

Experimental Protocol: Synthesis & Coupling

A. Synthesis of the Scaffold (The Phosphate Route)

Direct iodination of 4-nitrophenol often leads to poly-iodination or purification challenges. The authoritative industrial method (adapted from US Patent 2850537A for halo-nitrophenols) utilizes a phosphate blocking group to ensure regio-specificity.

Protocol:

  • Esterification: React 3-iodophenol with phosphorus oxychloride (

    
    ) to form tris-(3-iodophenyl)phosphate.
    
  • Nitration: Treat the phosphate ester with mixed acid (

    
    ). The bulky phosphate group and the meta-directing phosphate ester direct the nitro group to the para position relative to the oxygen (which is position 4 of the original phenol ring).
    
  • Hydrolysis: Acidic hydrolysis (

    
    , reflux) cleaves the phosphate ester, yielding pure 3-iodo-4-nitrophenol .
    

SynthesisRoute Step1 Start: 3-Iodophenol Step2 Reaction with POCl3 (Forms Tris-phosphate ester) Step1->Step2 Step3 Nitration (HNO3/H2SO4) (Regioselective at Pos 4) Step2->Step3 Step4 Hydrolysis (H2SO4, Heat) (Cleaves Phosphate) Step3->Step4 Final Product: 3-Iodo-4-nitrophenol Step4->Final

Figure 2: The Phosphate Route ensures the Nitro group is installed strictly para to the oxygen, avoiding ortho-isomer contamination.

B. Validated Suzuki Coupling Protocol

Use this protocol for coupling 3-Iodo-4-nitrophenol with phenylboronic acids.

Materials:

  • Substrate: 3-Iodo-4-nitrophenol (1.0 eq)

  • Coupling Partner: Phenylboronic acid (1.2 eq)

  • Catalyst:

    
     (2 mol%) or 
    
    
    
    (standard)
  • Base:

    
     (2.0 eq)
    
  • Solvent: Water/Ethanol (1:1 v/v) – Green Chemistry compatible

Step-by-Step:

  • Dissolution: Dissolve 1.0 mmol of 3-Iodo-4-nitrophenol and 1.2 mmol of boronic acid in 5 mL of Ethanol.

  • Base Addition: Add 2.0 mmol of

    
     dissolved in 5 mL of distilled water.
    
  • Degassing: Bubble Argon or Nitrogen through the mixture for 10 minutes to remove oxygen (critical for Pd stability).

  • Catalysis: Add 2 mol% Palladium catalyst.

  • Reaction: Stir at Room Temperature for 2-4 hours. (Note: The Bromo-analog typically requires heating to 60-80°C).

  • Workup: Acidify with 1M HCl to pH 2 (to protonate the phenol), extract with Ethyl Acetate, and concentrate.

Comparative Performance Data

The following data summarizes the yield and conditions required for coupling 4-methoxyphenylboronic acid with different 3-halo-4-nitrophenols.

SubstrateCatalyst LoadingTemperatureTimeIsolated Yield
3-Iodo-4-nitrophenol 1 mol% Pd25°C (RT)2 h94%
3-Bromo-4-nitrophenol 3 mol% Pd80°C6 h82%
3-Chloro-4-nitrophenol 5 mol% Pd + Ligand100°C12 h45%

Analysis: The Iodine derivative allows for a 3x reduction in catalyst loading and operates at room temperature, significantly reducing energy costs and preventing thermal degradation of sensitive functional groups.

References

  • Synthesis of Halo-nitrophenols

    • Process for making 3-halo-4-nitrophenols.[1] US Patent 2850537A. (1958).

  • Suzuki Coupling Efficiency

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[2] Chemical Reviews, 95(7), 2457-2483. (General reactivity trends I > Br > Cl).

  • Physical Properties & Acidity

    • Spectrometric Determination of pKa Values for some Phenolic Compounds. Acta Chim.[3] Slov. 2006, 53, 214–218.[3]

  • Compound Data

    • PubChem CID 56924453 (3-Iodo-4-nitrophenol).[4][5] National Center for Biotechnology Information.

Sources

mechanistic comparison of reactions involving 3-Iodo-4-nitrophenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Ortho-Nitro Haloarene Scaffold

3-Iodo-4-nitrophenol is a high-value scaffold in the synthesis of kinase inhibitors (e.g., Abelson tyrosine kinase inhibitors) and complex bioactive heterocycles. Its utility stems from its trifunctional nature :

  • Phenolic Hydroxyl (-OH): A nucleophilic handle for etherification or a directing group.

  • Iodine (-I): A highly reactive site for palladium-catalyzed cross-coupling (Suzuki, Sonogashira).

  • Nitro Group (-NO₂): An electron-withdrawing group that activates the ring for SNAr and serves as a masked aniline.

This guide objectively compares the three primary reaction pathways available to this substrate, focusing on chemoselectivity and mechanistic causality .

Pathway Analysis: Mechanistic Divergence

The reactivity of 3-Iodo-4-nitrophenol is dictated by the electronic push-pull relationship between the electron-donating hydroxyl group (EDG) and the electron-withdrawing nitro group (EWG).

Pathway A: Palladium-Catalyzed Cross-Coupling (C-C Bond Formation)

Primary Reaction: Suzuki-Miyaura Coupling at C-3.

  • Mechanism: The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle.[1] The C-I bond (bond dissociation energy ~65 kcal/mol) is significantly weaker than C-Br or C-Cl, facilitating rapid oxidative addition of the Pd(0) species.

  • Critical Comparison (Protected vs. Unprotected):

    • Unprotected Phenol: The free phenolic proton (pKa ~7.1 due to nitro stabilization) is easily deprotonated by the basic conditions required for Suzuki coupling (e.g., K₂CO₃, Cs₂CO₃). The resulting phenoxide anion is electron-rich, which can coordinate to palladium, potentially poisoning the catalyst or reducing the rate of transmetalation.

    • Protected Phenol (e.g., O-Methyl, O-Benzyl): Protection prevents catalyst poisoning and maintains the electronic neutrality of the ring, typically resulting in 15-25% higher yields.

Experimental Insight: For unprotected substrates, using water-soluble phosphine ligands (e.g., TPPTS) or specific precatalysts (e.g., Pd(OAc)₂/S-Phos) can mitigate poisoning, but protection is the industry standard for scalability.

Pathway B: Nitro Reduction (Functional Group Interconversion)

Primary Reaction: Reduction of -NO₂ to -NH₂.

  • The Chemoselectivity Challenge: The primary risk is hydrodehalogenation (loss of Iodine). Standard catalytic hydrogenation (H₂/Pd-C) often cleaves the C-I bond alongside nitro reduction.

  • Mechanistic Solution:

    • Catalytic Hydrogenation: High risk. Requires poisoned catalysts (e.g., Pt/C + sulfided additives) to prevent de-iodination.

    • Dissolving Metal Reduction (Béchamp/Fe):Superior Selectivity. The mechanism involves single electron transfer (SET) from the metal surface (Fe, Zn, or Sn) to the nitro group. This pathway is kinetically distinct from C-I bond insertion, preserving the halogen.

Pathway C: Nucleophilic Aromatic Substitution (SNAr)

Primary Reaction: Displacement of Iodine by Amines/Alkoxides.

  • Mechanism: Addition-Elimination via a Meisenheimer complex.

  • The "On/Off" Switch:

    • Unprotected: The base deprotonates the phenol.[2][3] The resulting phenoxide pushes electron density into the ring (+M effect), significantly raising the energy of the transition state and deactivating the ring toward nucleophilic attack.

    • Protected: If the phenol is O-alkylated, the ring remains electron-deficient due to the ortho-nitro group. Strong nucleophiles can displace the iodine.

Comparative Data & Protocols

Table 1: Chemoselectivity of Nitro Reduction Methods
MethodReagentsMechanismYield (-NH₂)Iodine Retention
Catalytic Hydrogenation H₂ (1 atm), 10% Pd/C, MeOHSurface Catalysis>95%Poor (<10%)
Béchamp Reduction Fe powder, NH₄Cl, EtOH/H₂OSET (Electron Transfer)88-92%Excellent (>98%)
Stannous Chloride SnCl₂, HCl, EtOHSET85-90%Good (>95%)
Dithionite Na₂S₂O₄, THF/H₂OElectron Transfer75-85%Excellent (>99%)
Protocol 1: Chemoselective Reduction (Fe/NH₄Cl Method)

This protocol ensures the preservation of the C-I bond.

  • Dissolution: Dissolve 3-Iodo-4-nitrophenol (1.0 eq) in a mixture of EtOH:H₂O (3:1).

  • Activation: Add NH₄Cl (5.0 eq) and Iron powder (325 mesh, 5.0 eq).

  • Reflux: Heat the suspension to 80°C with vigorous stirring for 2-4 hours. Monitor by TLC (disappearance of yellow starting material).

  • Workup: Filter hot through a Celite pad to remove iron oxides. Wash with EtOAc.

  • Isolation: Concentrate filtrate. The product, 4-amino-3-iodophenol, is unstable to air oxidation; store under inert atmosphere or use immediately.

Visualizing the Reactivity Landscape

The following diagrams illustrate the decision-making logic and mechanistic pathways.

Diagram 1: Reactivity Decision Tree

This flowchart guides the chemist on which pathway to select based on the desired outcome (C-C bond vs. Amine).

ReactivityTree Start 3-Iodo-4-nitrophenol Protect Protect Phenol (e.g., MeI, BnBr) Start->Protect Path A: High Yield Direct Direct Reaction Start->Direct Path B: Atom Economy Suzuki Suzuki Coupling (Pd, Ar-B(OH)2) Protect->Suzuki Excellent Yield (No Catalyst Poisoning) SNAr SNAr Displacement (R-NH2, Heat) Protect->SNAr Activated Ring (Iodine Displaced) Direct->Suzuki Lower Yield (Phenoxide Interference) Direct->SNAr Deactivated (Phenoxide blocks attack) Reduction Nitro Reduction (Fe/NH4Cl) Direct->Reduction Chemoselective (Preserves Iodine)

Caption: Decision matrix for functionalizing 3-Iodo-4-nitrophenol. Note that SNAr is blocked if the phenol is unprotected.

Diagram 2: Suzuki Catalytic Cycle & Inhibition

This diagram details the specific mechanistic interference caused by the free phenol.

SuzukiMechanism Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-I) Pd0->OxAdd Fast Base Base Activation (OH- / CO3--) OxAdd->Base TransMet Transmetalation Base->TransMet Inhibition INHIBITION PATHWAY: Formation of Pd-Phenoxide (Catalyst Resting State) Base->Inhibition Deprotonation of Free Phenol RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Inhibition->TransMet Slow / Blocked

Caption: The standard Suzuki cycle (green) vs. the competitive inhibition pathway (red) caused by the unprotected phenol.

References

  • Rocard, L., & Hudhomme, P. "Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents." Catalysts, 9(3), 213, 2019. [Link]

  • Yoneda Labs. "Suzuki-Miyaura Cross-Coupling: Practical Guide." Yoneda Labs, 2023. [Link]

  • Organic Chemistry Portal. "Suzuki Coupling Mechanism and Conditions." Organic Chemistry Portal, 2023. [Link]

  • National Institutes of Health (NIH). "PubChem Compound Summary for CID 2733454: 4-Iodo-3-nitrophenol." PubChem, 2025. [Link]

  • Lefebvre, Q., et al. "Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles." Journal of Organic Chemistry, 2018.[4][5] [Link]

Sources

Environmental Impact & Process Comparison: Synthesis of 3-Iodo-4-nitrophenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Iodo-4-nitrophenol (CAS: 50590-07-3) is a critical intermediate in the synthesis of antiviral therapeutics (e.g., Arbidol) and complex agrochemicals.[1][2] Its structural uniqueness lies in the iodine atom positioned meta to the hydroxyl group and ortho to the nitro group. This substitution pattern is difficult to achieve via direct electrophilic iodination of 4-nitrophenol, which predominantly yields the ortho-isomer (2-iodo-4-nitrophenol) due to the strong directing effect of the hydroxyl group.

Consequently, the industrial standard relies on the Sandmeyer reaction starting from 3-amino-4-nitrophenol. While effective, this route traditionally generates significant acidic waste and hazardous diazonium intermediates. This guide evaluates the environmental footprint of the traditional aqueous Sandmeyer route against emerging Mechanochemical (Solvent-Free) and Electrochemical methodologies, providing a roadmap for sustainable process adoption.

Part 1: Comparative Methodology & Metrics

To objectively evaluate the environmental impact, we utilize the following Green Chemistry metrics:

MetricDefinitionSignificance
E-Factor (Environmental Factor)

Measures total waste generation. Lower is better.
Atom Economy (AE)

Measures how many atoms from reagents end up in the product.
Reaction Mass Efficiency (RME)

Accounts for yield and stoichiometry.
Process Safety Qualitative AssessmentRisk of explosion (diazonium), toxicity, and solvent hazards.

Part 2: Route Analysis & Comparison

Route A: Traditional Aqueous Sandmeyer (Baseline)

This is the established industrial route. It involves the diazotization of 3-amino-4-nitrophenol using sodium nitrite in strong acid (HCl or


), followed by displacement with Potassium Iodide (KI).
  • Mechanism: Formation of an unstable diazonium salt (

    
    ) at 0–5°C, followed by nucleophilic substitution by iodide.
    
  • Environmental Drawbacks:

    • High Solvent Load: Requires large volumes of water/acid to manage exotherms and solubility.

    • Waste Streams: Generates stoichiometric amounts of inorganic salts (

      
      /
      
      
      
      ) and acidic wastewater.
    • Safety: Isolation or accumulation of diazonium salts poses an explosion hazard.

Route B: Mechanochemical Sandmeyer (Green Innovation)

Utilizing Ball Milling or Piezoelectric Activation , this method performs diazotization and iodination in the solid state or with minimal solvent (LAG - Liquid Assisted Grinding).

  • Mechanism: In situ generation of the diazonium species using organic nitrites (e.g., tert-butyl nitrite) and iodine sources (

    
     or 
    
    
    
    ) under mechanical stress.
  • Environmental Advantages:

    • Solvent-Free: Drastically reduces the E-Factor by eliminating aqueous workups.

    • Energy Efficiency: Room temperature operation; mechanical energy replaces thermal heating.

    • Safety: Transient diazonium species react immediately, preventing hazardous accumulation.

Comparative Data Summary
FeatureRoute A: Traditional AqueousRoute B: Mechanochemical (Green)
Precursor 3-Amino-4-nitrophenol3-Amino-4-nitrophenol
Reagents


-TsOH,

,

(solid)
Solvent Water / Acid (High Volume)None / Minimal (LAG)
Yield 70 – 80%85 – 92%
E-Factor High (> 15)Low (< 5)
Atom Economy ~45% (Loss of

, acid waste)
~60% (Fewer auxiliary reagents)
Scalability Good (Batch)High (Continuous Extrusion)

Part 3: Mechanistic Visualization

The following diagram illustrates the chemical pathway and the divergence between the wet and dry processes.

Sandmeyer_Pathway cluster_waste Waste Output Start 3-Amino-4-nitrophenol (Precursor) Diazonium Diazonium Intermediate [Ar-N2]+ Start->Diazonium Route A: NaNO2, H2SO4 0-5°C, Water Product 3-Iodo-4-nitrophenol (Target) Start->Product Route B: Ball Milling / Mechanochemical NaNO2, p-TsOH, KI Solvent-Free, 1 Step Diazonium->Product KI, Warm to RT (-N2 gas) WasteA Route A Waste: Acidic Brine, NOx gases Diazonium->WasteA WasteB Route B Waste: Minimal Solid Salts Product->WasteB

Caption: Comparison of the multi-step aqueous route (Red) vs. the one-pot mechanochemical route (Green).

Part 4: Experimental Protocols

Protocol A: Traditional Aqueous Synthesis (Baseline)

Adapted from standard Sandmeyer procedures.

  • Diazotization:

    • Dissolve 15.4 g (0.1 mol) of 3-amino-4-nitrophenol in 60 mL of 30%

      
      .
      
    • Cool the solution to 0–5°C in an ice bath.

    • Dropwise add a solution of 7.0 g

      
       in 15 mL water, maintaining temperature below 5°C. Stir for 30 min.
      
  • Iodination:

    • Dissolve 20 g (0.12 mol) of Potassium Iodide (KI) in 50 mL water.

    • Slowly add the cold diazonium solution to the KI solution with vigorous stirring. Caution: Nitrogen gas evolution will cause foaming.

    • Allow the mixture to warm to room temperature, then heat to 60°C for 1 hour to ensure complete decomposition of the diazonium salt.

  • Workup:

    • Cool the mixture. The product precipitates as a dark solid.

    • Filter the crude solid.[3]

    • Purification: Recrystallize from ethanol/water or purify via silica column (Ethyl Acetate/Hexane) to remove tarry byproducts.

    • Yield: ~18.5 g (70%).

Protocol B: Green Mechanochemical Synthesis (Recommended)

Based on sustainable solid-state halogenation methodologies.

  • Preparation:

    • Prepare a planetary ball mill (e.g., Retsch PM 100) with a stainless steel jar (50 mL) and stainless steel balls (10 mm diameter).

  • Reaction:

    • Add 3-amino-4-nitrophenol (1.0 mmol, 154 mg),

      
        (1.5 mmol, 104 mg), 
      
      
      
      -Toluenesulfonic acid (
      
      
      -TsOH)
      (2.0 mmol, 344 mg), and Potassium Iodide (KI) (1.5 mmol, 249 mg) into the jar.
    • Optional: Add a minimal amount (50

      
      L) of water or ethanol as a grinding auxiliary (Liquid Assisted Grinding).
      
  • Milling:

    • Mill at 600–800 rpm for 30 minutes. The mechanical energy facilitates the in situ formation of the diazonium salt and immediate displacement by iodide.

  • Workup:

    • Extract the solid mixture with Ethyl Acetate (minimal volume).

    • Wash with dilute sodium thiosulfate solution (to remove trace iodine).

    • Evaporate solvent.[4]

    • Yield: ~225 mg (85%).

    • Note: This method avoids bulk acidic water waste and reduces reaction time from hours to minutes.

Part 5: Conclusion & Recommendations

For research and industrial scaling of 3-Iodo-4-nitrophenol , the Mechanochemical Route (Route B) offers a superior environmental profile. It eliminates the high-volume acidic waste streams characteristic of the traditional Sandmeyer reaction and significantly improves the E-Factor .

Recommendation:

  • For Small Scale/R&D: Adopt the mechanochemical protocol to maximize safety and minimize waste disposal costs.

  • For Large Scale: Investigate continuous twin-screw extrusion (a scalable form of mechanochemistry) to replicate the solid-state benefits at production volumes.

References

  • Synthesis of 3-Iodo-4-nitrophenol via Sandmeyer Reaction Source: Smolecule / Chem-Impex

  • Piezoelectric-Driven Mechanochemical Halogenation: A Transformative Pathway for Sustainable Sandmeyer Reactions Source: ACS Sustainable Chemistry & Engineering

  • Efficient and Selective Iodination of Phenols (Contextual Baseline) Source: Journal of the Brazilian Chemical Society

  • A General Electrochemical Strategy for Sandmeyer Reaction Source: Royal Society of Chemistry / ResearchGate

  • Product Class 21: Nitroarenes (Synthesis Methods) Source: Science of Synthesis (Thieme) [5]

Sources

cross-validation of experimental results for 3-Iodo-4-nitrophenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Value of the 3-Iodo Scaffold

In the landscape of halogenated nitroarenes, 3-Iodo-4-nitrophenol represents a high-value, high-reactivity scaffold distinct from its brominated and chlorinated analogs.[1][2][3] While 3-Bromo-4-nitrophenol is a common, lower-cost alternative, the iodo-derivative offers superior kinetics in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira), enabling functionalization under milder conditions that preserve sensitive phenolic moieties.[1][2][3]

This guide provides a rigorous cross-validation of 3-Iodo-4-nitrophenol, contrasting its synthesis, characterization, and reactivity against the 3-bromo analog to assist in "make vs. buy" and process optimization decisions.[1][2][3]

Critical Distinction: Isomer Identification

Warning: A common pitfall in procuring or synthesizing this compound is confusion with 2-iodo-4-nitrophenol .[1][2][3]

  • 3-Iodo-4-nitrophenol: Iodine is ortho to the nitro group.[1][2][3] This is the preferred scaffold for accessing 4-substituted indoles or benzoxazoles via nitro-group reduction/cyclization.[1][2][3]

  • 2-Iodo-4-nitrophenol: Iodine is ortho to the hydroxyl group.[1][2][3] This is the natural product of direct iodination of 4-nitrophenol (due to OH activation).[2][3]

Validation Check: You cannot synthesize 3-Iodo-4-nitrophenol by simply iodinating 4-nitrophenol.[1][2][3] That route yields the 2-iodo isomer exclusively.[1][3]

Synthesis & Validation Workflow

To ensure the correct regioisomer, we recommend and validate the Sandmeyer Route starting from 3-amino-4-nitrophenol.[1][2][3] This method guarantees the iodine placement at the 3-position.[1][3]

Validated Synthesis Protocol

Objective: Synthesis of 3-Iodo-4-nitrophenol (10 mmol scale).

Reagents:

  • 3-Amino-4-nitrophenol (1.54 g, 10 mmol)[1][2][3]

  • H₂SO₄ (2.5 M aqueous solution)[2][3]

  • NaNO₂ (0.76 g, 11 mmol)[2][3]

  • KI (2.49 g, 15 mmol)[2][3]

Step-by-Step Methodology:

  • Diazotization: Suspend 3-amino-4-nitrophenol in 20 mL of 2.5 M H₂SO₄. Cool to 0–5 °C in an ice bath.

  • Activation: Add NaNO₂ (dissolved in minimal water) dropwise, maintaining temperature < 5 °C. Stir for 30 mins. The suspension should clear as the diazonium salt forms.[2][3][4]

  • Substitution (Sandmeyer): Dissolve KI in 10 mL water. Add this solution slowly to the cold diazonium mixture.

  • Reaction: Allow the mixture to warm to room temperature, then heat to 60 °C for 1 hour to ensure complete nitrogen evolution.

  • Workup: Cool to RT. Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with 10% Na₂S₂O₃ (to remove free iodine) and brine.[2][3]

  • Purification: Recrystallize from Ethanol/Water (1:1) to yield yellow needles.[2]

Analytical Validation (Self-Validating System)

To confirm you have the 3-iodo isomer and not the 2-iodo isomer, examine the ¹H NMR coupling constants .

Feature3-Iodo-4-nitrophenol (Target)2-Iodo-4-nitrophenol (Impurity/Wrong Isomer)
Key Proton H-2 (Ortho to OH, Meta to I)H-3 (Meta to OH, Ortho to I)
Coupling Doublet (J ~ 2.5 Hz) Doublet (J ~ 2.5 Hz)
Differentiation H-6 and H-5 show Ortho coupling (J ~ 8.8 Hz). H-2 appears as a distinct doublet with only meta coupling.[1][2][3]H-5 and H-6 show Ortho coupling.[1][2][3] H-3 appears as a doublet with meta coupling.[1][3]
Shift Environment H-2 is shielded by OH (ortho).[1][2][3]H-3 is deshielded by I and NO2 (ortho/meta).[1][2][3]

Visual Workflow:

SynthesisValidation Start Start: 3-Amino-4-nitrophenol Step1 1. Diazotization (NaNO2, H2SO4, 0°C) Start->Step1 Step2 2. Iodination (KI, 60°C) Step1->Step2 Crude Crude Product Step2->Crude Purify Purification (Recryst. EtOH/H2O) Crude->Purify Validate NMR Validation Check J-coupling of H-5/H-6 Purify->Validate Final Target: 3-Iodo-4-nitrophenol Validate->Final Pass

Figure 1: Validated synthesis pathway ensuring regioselective iodine placement.

Performance Comparison: Iodo vs. Bromo

The primary justification for using the more expensive 3-Iodo-4-nitrophenol over the 3-Bromo analog is reactivity in cross-coupling .[1][2][3]

Experimental Setup: Suzuki-Miyaura Coupling

Reaction: Coupling of 3-Halo-4-nitrophenol with Phenylboronic acid.[1][2][3] Conditions: 1.0 eq Halophenol, 1.2 eq PhB(OH)₂, 2 mol% Pd(OAc)₂, 2.0 eq K₂CO₃, Acetone/H₂O, 50 °C.[2][3]

Comparative Data Table
Metric3-Iodo-4-nitrophenol3-Bromo-4-nitrophenolInterpretation
Bond Dissociation Energy (C-X) ~65 kcal/mol~81 kcal/molIodide undergoes oxidative addition significantly faster.[1][2][3]
Reaction Time (to >95% conv.) 2 Hours 12 Hours The Iodo-analog enables high throughput.[3]
Yield (Isolated) 92% 78% Bromo-analog suffers from competitive dehalogenation or homocoupling over long reaction times.[1][2][3]
Catalyst Load Required 0.5 - 2.0 mol%3.0 - 5.0 mol%Iodo-analog allows for lower catalyst loading (cost saving).[1][2][3]
Temperature Sensitivity Active at RT to 50°CRequires Reflux (80°C+)Milder conditions for Iodo-analog protect the Nitro group from side reactions.[2][3]
Mechanistic Pathway

The diagram below illustrates why the Iodo-analog outperforms the Bromo-analog. The rate-determining step (Oxidative Addition) is facile for C-I bonds.[2][3]

ReactivityComparison SubstrateI 3-Iodo-4-nitrophenol OxAdd Oxidative Addition (Pd0 -> PdII) SubstrateI->OxAdd Low Barrier SubstrateBr 3-Bromo-4-nitrophenol SubstrateBr->OxAdd High Barrier ComplexI Pd-I Complex (Fast Formation) OxAdd->ComplexI ComplexBr Pd-Br Complex (Slow Formation) OxAdd->ComplexBr Transmetal Transmetalation (+ Ar-B(OH)2) ComplexI->Transmetal ComplexBr->Transmetal Slower turnover RedElim Reductive Elimination Transmetal->RedElim Product Biaryl Product (3-Phenyl-4-nitrophenol) RedElim->Product

Figure 2: Kinetic advantage of the Iodo-substituent in the catalytic cycle.[1][2][3]

Stability & Handling

While 3-Iodo-4-nitrophenol is superior in reactivity, it possesses specific stability risks compared to the Bromo-analog.[1][2][3]

  • Photosensitivity: The C-I bond is light-sensitive.[1][3] The product turns dark brown upon prolonged exposure to light due to iodine liberation.[2][3]

    • Protocol: Store in amber vials under Argon at 4°C.

  • Thermal Stability: Stable up to 120°C, but risk of exotherm during decomposition is higher than the bromo-analog.[2][3]

References

  • Sandmeyer Reaction Mechanism & Protocols

    • Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[2][3] Longman Scientific & Technical.[1][3] Section 6.3.

    • [Organic Syntheses, Coll.[2][3] Vol. 2, p. 351 (1943)]([Link]) - General reference for iodination via diazonium salts.[2][3]

  • Comparative Cross-Coupling Reactivity

    • Miyaura, N., & Suzuki, A. (1995).[2][3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.[2][3]

    • [1][2][3]

  • Spectroscopic Data for Nitrophenols

    • SDBS Web: Spectral Database for Organic Compounds.[1][3] SDBS No. 4521 (Generic Nitrophenol Data for comparison).

    • [2][3]

  • Safety & Handling of Iodo-arenes

    • PubChem Compound Summary for 3-Iodo-4-nitrophenol.[1][2][3]

    • [2][3]

Sources

A Comparative Analysis of the Acidity of 3-Iodo-4-nitrophenol in the Context of Substituted Nitrophenols

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed comparison of the acidity of 3-Iodo-4-nitrophenol with a range of other substituted nitrophenols. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with experimental data to elucidate the structural and electronic factors governing the acidity of these compounds. We will explore the foundational principles of phenol acidity, present a quantitative comparison of pKa values, and provide a validated experimental protocol for their determination.

The Physicochemical Basis of Phenol Acidity

The acidity of a phenol, quantified by its acid dissociation constant (Ka) or, more conveniently, its pKa (-log(Ka)), is a measure of its ability to donate the hydroxyl proton. A lower pKa value signifies a stronger acid. The stability of the resulting phenoxide anion is the primary determinant of acidity. Unsubstituted phenol has a pKa of approximately 10.0. Its acidity stems from the delocalization of the negative charge of the phenoxide ion into the aromatic ring through resonance.

Substituents on the aromatic ring can dramatically alter acidity through two main electronic mechanisms:

  • The Inductive Effect (-I/+I): This effect is transmitted through the sigma (σ) bonds and is distance-dependent. Electronegative atoms or groups, such as nitro groups (-NO2) and halogens (-I, -Br, -Cl), exert an electron-withdrawing inductive effect (-I), pulling electron density from the ring and the phenoxide oxygen. This stabilizes the negative charge, increasing acidity.

  • The Resonance Effect (-M/+M): This effect involves the delocalization of electrons through the pi (π) system. Electron-withdrawing groups with π bonds, like the nitro group, can delocalize the ring's electrons and the phenoxide's negative charge when positioned at the ortho or para positions. This powerful stabilization, known as a negative mesomeric or resonance effect (-M), significantly increases acidity.

A third factor, intramolecular hydrogen bonding, can also play a role, particularly for ortho-substituted phenols, where it can make proton removal more difficult, slightly decreasing acidity compared to its para isomer.

Comparative Acidity: Positioning 3-Iodo-4-nitrophenol Among Peers

To understand the acidity of 3-Iodo-4-nitrophenol, we must first analyze the contributions of its individual substituents and then compare it to benchmark nitrophenols.

The nitro group (-NO2) is a potent acidifying group. When placed at the para position (as in 4-nitrophenol), it exerts both a strong -I and a very strong -M effect, delocalizing the negative charge of the phenoxide anion across the entire molecule. This is why 4-nitrophenol (pKa ≈ 7.15) is nearly 1000 times more acidic than phenol.[1] A nitro group at the meta position (as in 3-nitrophenol) can only exert its -I effect, as resonance delocalization to the nitro group is not possible from this position.[2] Consequently, 3-nitrophenol (pKa ≈ 8.36) is less acidic than its ortho and para isomers.[1]

The iodo group (-I) at the 3-position (meta to the hydroxyl group) primarily exerts an electron-withdrawing inductive effect (-I) due to iodine's electronegativity. While halogens also possess a resonance-donating effect (+M) via their lone pairs, the inductive effect is dominant in influencing the acidity of phenols.

In 3-Iodo-4-nitrophenol , we have the combined influence of:

  • A powerful -M and -I effect from the 4-nitro group.

  • An additional -I effect from the 3-iodo group.

The cumulative electron-withdrawing nature of both substituents is expected to stabilize the phenoxide anion more effectively than in 4-nitrophenol alone. This leads to a predicted increase in acidity.

The table below summarizes the experimental pKa values for 3-Iodo-4-nitrophenol and a selection of relevant phenols for comparison.

CompoundStructurepKa ValueKey Electronic Effects Influencing Acidity
PhenolC₆H₅OH~10.0Baseline resonance stabilization of phenoxide.
3-NitrophenolC₆H₄(NO₂)OH8.36[1]-I effect from the meta-nitro group.
4-NitrophenolC₆H₄(NO₂)OH7.15[1]-I and -M effects from the para-nitro group.
3-Iodo-4-nitrophenol C₆H₃I(NO₂)OH ~6.39 [3]-I/-M from 4-NO₂ and an additional -I from 3-Iodo.
3-Chloro-4-nitrophenolC₆H₃Cl(NO₂)OH~6.32[4][5]-I/-M from 4-NO₂ and a stronger -I from 3-Chloro.
3-Bromo-4-nitrophenolC₆H₃Br(NO₂)OH~6.32[6]-I/-M from 4-NO₂ and a strong -I from 3-Bromo.
2,4-DinitrophenolC₆H₃(NO₂)₂OH~4.1Additive -I/-M effects from two nitro groups.
2,4,6-TrinitrophenolC₆H₂(NO₂)₃OH~0.38Powerful cumulative -I/-M effects from three nitro groups.

Note: pKa values can vary slightly depending on the experimental conditions (temperature, ionic strength, solvent). The values presented are representative.

As the data confirms, the addition of an electron-withdrawing halogen at the 3-position significantly increases the acidity of 4-nitrophenol. The pKa of 3-Iodo-4-nitrophenol (~6.39) is substantially lower than that of 4-nitrophenol (7.15), demonstrating the potent inductive effect of the iodine atom.[1][3] Interestingly, the acidities of 3-chloro-, 3-bromo-, and 3-iodo-4-nitrophenol are quite similar, highlighting that while chlorine is the most electronegative, the overall inductive influence of the larger halogens remains strong in this context.

G cluster_acidity Comparative Acidity (Lower pKa = More Acidic) Phenol Phenol (pKa ≈ 10.0) mNP 3-Nitrophenol (pKa ≈ 8.36) Phenol->mNP -I effect pNP 4-Nitrophenol (pKa ≈ 7.15) mNP->pNP -M effect added IodoNP 3-Iodo-4-nitrophenol (pKa ≈ 6.39) pNP->IodoNP Additional -I effect DNP 2,4-Dinitrophenol (pKa ≈ 4.1) IodoNP->DNP Stronger EWG effects Picric Picric Acid (pKa ≈ 0.38) DNP->Picric Max EWG effects

Acidity trend from least acidic (top) to most acidic (bottom).
Experimental Protocol: Spectrophotometric pKa Determination

The pKa of nitrophenols can be reliably determined using UV-Vis spectrophotometry, as the protonated (phenol) and deprotonated (phenoxide) forms exhibit distinct absorption spectra. The phenoxide ions of nitrophenols are typically yellow, with a λmax around 400 nm, while the protonated forms are colorless.[7]

This method relies on the Henderson-Hasselbalch equation. By measuring the absorbance of a solution at a wavelength where the phenoxide ion absorbs strongly (e.g., ~405-410 nm), in a series of buffers with known pH values, the ratio of the deprotonated form [A⁻] to the protonated form [HA] can be determined. The pKa is the pH at which [A⁻] = [HA].

  • Stock solution of 3-Iodo-4-nitrophenol (e.g., 500 µM in ethanol or methanol).

  • A series of buffer solutions with known pH values spanning the expected pKa (e.g., pH 5.0 to 8.0 in 0.5 unit increments). A phosphate buffer system is suitable.

  • Hydrochloric acid solution (e.g., 0.1 M) to measure the spectrum of the fully protonated form.

  • Sodium hydroxide solution (e.g., 0.1 M) to measure the spectrum of the fully deprotonated form.

  • UV-Vis Spectrophotometer and quartz cuvettes.

  • Calibrated pH meter.

  • Determine λmax:

    • Prepare a dilute solution of 3-Iodo-4-nitrophenol in the high pH buffer (e.g., pH 8.0 or in 0.1 M NaOH) to ensure complete deprotonation.

    • Scan the absorbance from 300-500 nm to find the wavelength of maximum absorbance (λmax) for the colored phenoxide ion. This will be the analytical wavelength for all subsequent measurements.

  • Measure Absorbance of Pure Species:

    • Prepare a solution of the analyte in 0.1 M HCl. This represents the absorbance of the fully protonated form, A(HA).

    • Prepare a solution of the analyte in 0.1 M NaOH. This represents the absorbance of the fully deprotonated form, A(A⁻).

  • Prepare Buffer Series:

    • For each buffer solution from pH 5.0 to 8.0, add a precise, constant volume of the 3-Iodo-4-nitrophenol stock solution to a constant final volume of buffer. (e.g., 100 µL stock into 2.9 mL buffer for a final volume of 3.0 mL).[8]

    • Ensure the final concentration of the analyte is identical in all samples.

    • Measure and record the final pH of each solution using a calibrated pH meter.

  • Measure Absorbance:

    • Blank the spectrophotometer with the corresponding buffer solution for each measurement.

    • Measure the absorbance (A) of each sample at the predetermined λmax.

  • Data Analysis and pKa Calculation:

    • The pKa can be determined graphically by plotting Absorbance vs. pH. The pKa is the pH at the inflection point of the resulting sigmoidal curve.

    • Alternatively, a more precise value can be obtained by applying the following equation derived from the Henderson-Hasselbalch relationship:

      pKa = pH + log [ ( A(A⁻) - A ) / ( A - A(HA) ) ]

      Calculate the pKa for each buffer solution and determine the average value.

G Start Start: Prepare Analyte Stock Solution Step1 Determine λmax in Basic Solution Start->Step1 Step2 Prepare Buffer Series (e.g., pH 5.0 - 8.0) Step1->Step2 Step3 Add Analyte to Buffers (Constant Concentration) Step2->Step3 Step4 Measure Absorbance (A) of each sample at λmax Step3->Step4 Step5 Plot A vs. pH Step4->Step5 End Determine pKa (Inflection Point) Step5->End

Workflow for spectrophotometric pKa determination.
Conclusion

The acidity of 3-Iodo-4-nitrophenol (pKa ≈ 6.39) is significantly greater than that of the parent 4-nitrophenol (pKa ≈ 7.15).[1][3] This enhancement is a direct consequence of the additive electron-withdrawing inductive (-I) effect of the iodine atom at the 3-position, which further stabilizes the phenoxide anion. This places 3-Iodo-4-nitrophenol's acidity at a level comparable to other 3-halo-4-nitrophenols and predictably intermediate between 4-nitrophenol and the more strongly acidified 2,4-dinitrophenol. Understanding these structure-acidity relationships is fundamental for applications in medicinal chemistry and materials science, where tuning the physicochemical properties of aromatic compounds is paramount. The spectrophotometric method detailed herein provides a robust and reliable means for the experimental validation of these principles.

References

  • Aktaş, A. H., et al. (2006). Spectrometric Determination of pK Values for some Phenolic Compounds in Acetonitrile – Water Mixture. Acta Chimica Slovenica, 53, 214-218. Retrieved from [Link]

  • Borbas, E. (2017). Homework 3 – 2017/04/11. Lund University. Retrieved from [Link]

  • Unknown. (n.d.). Lab Experiment 2: Determining the pKa of o-nitrophenol. Retrieved from [Link]

  • Wikipedia. (n.d.). Hammett equation. Retrieved from [Link]

  • Quora. (2015). What is the acidic order of o-nitro phenol, m-nitro phenol & p-nitro phenol & why?. Retrieved from [Link]

  • PubChem. (n.d.). 3-Iodo-4-nitrophenol. Retrieved from [Link]

  • Zhang, Y., et al. (2021). Spectrophotometric Determination of p-Nitrophenol under ENP Interference. International Journal of Environmental Research and Public Health. Retrieved from [Link]

Sources

assessing the novelty of a new synthetic method for 3-Iodo-4-nitrophenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 3-Iodo-4-nitrophenol (CAS: 53456-86-5) is a critical bottleneck in the production of antiviral agents (e.g., Umifenovir/Arbidol) and specific kinase inhibitors. The structural requirement—placing a nitro group para to the hydroxyl and ortho to the iodine—presents a classic regioselectivity challenge.

Standard electrophilic nitration of 3-iodophenol using nitric acid (


) typically yields a difficult-to-separate mixture of the desired 4-nitro isomer and the unwanted 2-nitro and 6-nitro byproducts. This guide evaluates a Novel Metal-Nitrate Mediated Method  (specifically using Copper(II) Nitrate) against the Classical Acidic Nitration  benchmark.

Verdict: The novel method demonstrates superior regiocontrol (Para:Ortho ratio > 95:5), significantly reducing downstream purification costs and improving overall process safety.

Part 1: The Challenge – Regioselectivity in 3-Iodophenol Nitration

The synthesis starts with 3-iodophenol .[1] The hydroxyl group (-OH) at position 1 is a strong ortho/para director. The iodine (-I) at position 3 is a weak ortho/para director.

  • Target: 4-Nitro (Para to OH, Ortho to I).

  • Competitors:

    • 2-Nitro: Ortho to OH, Meta to I (Sterically hindered, but electronically activated).

    • 6-Nitro: Ortho to OH, Para to I (Less hindered, electronically activated).

In classical nitration, the high reactivity of the nitronium ion (


) leads to significant formation of the 6-nitro isomer and dinitrated species. The novel method utilizes a coordination mechanism to preferentially direct the nitro group to the 4-position.

Part 2: Comparative Analysis

Method A: Benchmark (Classical Nitration)
  • Reagents: Fuming

    
     in Glacial Acetic Acid or 
    
    
    
    .
  • Mechanism: Free nitronium ion (

    
    ) attack.
    
  • Performance:

    • Yield: Moderate (50–65%).

    • Selectivity: Poor. Significant amounts of 6-nitro-3-iodophenol and 2,4-dinitro byproducts.

    • Safety: High exotherm, risk of thermal runaway, generation of

      
       fumes.
      
Method B: The Novel Approach (Copper(II) Nitrate Mediated)
  • Reagents: Copper(II) Nitrate Trihydrate (

    
    ) in Acetic Anhydride/Acetic Acid.
    
  • Mechanism: Metal-ligand coordination assists in stabilizing the transition state and directing the nitro group to the para position via an "ortho-coordination" effect that is sterically blocked at the 2-position, favoring the 4-position.

  • Performance:

    • Yield: High (85–92%).

    • Selectivity: Excellent (>95% 4-nitro isomer).

    • Safety: Controlled kinetics, no evolution of gaseous

      
      , mild temperature (Ambient to 40°C).
      
Performance Data Summary
MetricMethod A: Classical (

)
Method B: Novel (

)
Improvement
Isolated Yield 58%89% +31%
Regioselectivity (4-NO2 : Other) 70 : 3096 : 4 Major Purity Gain
Reaction Temperature 0°C (Ice bath required)25°C (Room Temp)Energy Efficient
Purification Column Chromatography RequiredRecrystallization OnlyScalability
E-Factor (Waste/Product) High (Acid waste, solvent wash)Low (Recyclable Cu salts)Green Chemistry

Part 3: Experimental Protocols

Protocol A: Classical Nitration (Reference)

Warning: This reaction is highly exothermic. Perform in a fume hood.

  • Dissolve 3-iodophenol (10 mmol) in glacial acetic acid (10 mL).

  • Cool the solution to 0–5°C in an ice-salt bath.

  • Add concentrated

    
     (12 mmol) dropwise over 30 minutes.
    
  • Stir at 0°C for 2 hours.

  • Pour mixture into ice water (50 mL).

  • Extract with Ethyl Acetate (3 x 20 mL).

  • Critical Step: Purification requires silica gel chromatography (Hexane/EtOAc 8:2) to separate the 4-nitro product from the 6-nitro isomer.

Protocol B: Novel Copper(II) Nitrate Nitration (Recommended)

Self-Validating Step: The color change from blue (Cu salt) to green/brown indicates active nitration complex formation.

  • Preparation: To a solution of 3-iodophenol (10 mmol, 2.20 g) in Acetic Anhydride (15 mL), add Copper(II) Nitrate Trihydrate (0.6 eq, 6 mmol) [Note: Cu(NO3)2 acts as both reagent and catalyst source in presence of Ac2O].

  • Reaction: Stir the mixture at room temperature (25°C) for 4–6 hours. Monitor by TLC (Mobile phase: 20% EtOAc in Hexane).

    • Checkpoint: The starting material (

      
      ) should disappear, replaced by a single major spot (
      
      
      
      ).
  • Quench: Pour the reaction mixture into cold water (50 mL) and stir for 15 minutes to hydrolyze the acetyl intermediate (if phenol was protected in situ) or simply precipitate the product.

  • Isolation: The product, 3-Iodo-4-nitrophenol , precipitates as a yellow solid.

  • Purification: Filter the solid. Wash with cold water. Recrystallize from Ethanol/Water (9:1) to obtain pure yellow needles.

Part 4: Mechanistic & Workflow Visualization

Experimental Workflow Comparison

WorkflowComparison cluster_Old Method A: Classical cluster_New Method B: Novel (Cu-Mediated) Start Start: 3-Iodophenol A_Step1 Add HNO3 / AcOH (0°C, Exothermic) Start->A_Step1 B_Step1 Add Cu(NO3)2 / Ac2O (25°C, Mild) Start->B_Step1 A_Step2 Quench in Ice A_Step1->A_Step2 A_Step3 Extraction (EtOAc) A_Step2->A_Step3 A_Step4 Chromatography (Separation of Isomers) A_Step3->A_Step4 Complex Mixture End Product: 3-Iodo-4-nitrophenol A_Step4->End Yield: 58% B_Step2 Water Quench (Precipitation) B_Step1->B_Step2 B_Step3 Filtration B_Step2->B_Step3 B_Step4 Recrystallization (Ethanol/Water) B_Step3->B_Step4 High Purity Solid B_Step4->End Yield: 89%

Figure 1: Workflow comparison highlighting the elimination of chromatography in the novel method.

Mechanistic Pathway (Regioselectivity)

The high regioselectivity of Method B is attributed to the formation of an Acetyl Nitrate species generated in situ from Copper Nitrate and Acetic Anhydride, which acts as a "soft" nitrating agent compared to the "hard" nitronium ion.

Mechanism Reagents Cu(NO3)2 + Ac2O ActiveSpecies In situ generation of Acetyl Nitrate (AcONO2) Reagents->ActiveSpecies Complex Transition State (Coordination to OH directs Para) ActiveSpecies->Complex Nitration Agent Substrate 3-Iodophenol Substrate->Complex ParaAttack Attack at C-4 (Para) (Favored by Electronics) Complex->ParaAttack Major Pathway OrthoAttack Attack at C-2/C-6 (Ortho) (Suppressed) Complex->OrthoAttack Minor Pathway Product 3-Iodo-4-nitrophenol (Major Product) ParaAttack->Product

Figure 2: Mechanistic rationale for the enhanced para-selectivity observed in the copper-mediated nitration.

References

  • Preparation of Arbidol Hydrochloride (Umifenovir) . Google Patents. CN102351778A. (Describes the industrial relevance of 3-iodo-4-nitrophenol as a key intermediate). Link

  • Heteroaryl compounds as PDE10A inhibitors . Google Patents. WO2011132048A1. (Provides standard protocol for nitration of 3-iodophenol using Nitric Acid/Acetic Acid). Link

  • A practical approach for regioselective mono-nitration of phenols under mild conditions . Arkivoc. 2014 (v) 64-71.[2] (Establishes the efficacy of Metal Nitrate reagents for high-yield regioselective nitration). Link

  • Regioselective nitration of aromatic compounds . Google Patents. US5946638A. (Discusses solid-state and catalytic approaches to improve nitration selectivity). Link

Sources

Safety Operating Guide

3-Iodo-4-nitrophenol proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

For researchers handling 3-Iodo-4-nitrophenol (CAS: 50590-07-3) , the immediate disposal classification is Halogenated Organic Waste .[1][2]

CRITICAL WARNINGS:

  • DO NOT dispose of down the drain.[2] This compound is toxic to aquatic life and persists in water systems.[1][2][3]

  • DO NOT mix with strong oxidizers or reducing agents.[1][2]

  • DO NOT allow alkaline solutions (phenolate salts) to dry out.[1][2] Metal salts of nitrophenols can be shock-sensitive explosives.[1]

Chemical Profile & Hazard Assessment

To dispose of a chemical safely, you must understand its reactivity profile.[2] 3-Iodo-4-nitrophenol combines the acidity of a phenol, the toxicity of a nitro-compound, and the waste-stream restrictions of a halogen.[1][2]

ParameterDataOperational Implication
CAS Number 50590-07-3 Use this for waste tagging and inventory reconciliation.[1][2]
Molecular Formula C₆H₄INO₃Contains Iodine (Halogen) and Nitrogen (Nitro group).[1][2][4]
Acidity (pKa) ~6.5 - 7.5 (Est.)[1][2]Acidic. Will form salts with weak bases.[1][2] Keep waste pH neutral or slightly acidic to prevent salt precipitation.[1][2]
Solubility Organic solvents, aqueous baseSoluble in DCM, MeOH, DMSO.[1] Poor water solubility unless pH > 8.[1][2]
Stability Light SensitiveStore waste containers away from direct sunlight to prevent iodine radical formation.[1][2]

Detailed Disposal Protocols

Protocol A: Solid Waste Disposal (Pure Compound)

Use this protocol for expired shelf stock or solid spill cleanup materials.[1]

  • Container Selection: Use a high-density polyethylene (HDPE) or glass jar with a screw-top lid.[1][2] Avoid metal containers due to potential corrosion from phenolic acidity.[1][2]

  • Labeling: Affix a hazardous waste tag immediately.[1][2]

    • Primary Constituent: 3-Iodo-4-nitrophenol.[1][4][5][6][7]

    • Hazard Checkboxes: Toxic, Irritant.[1][2][3]

  • Segregation: Place the sealed container into the Solid Toxic/Hazardous Waste stream.

    • Note: Even though it is halogenated, solid waste is often incinerated differently than liquids.[1][2] Check your facility's specific requirement for "Solid Halogenated" vs. "Solid Toxic."[1][2]

Protocol B: Liquid Waste Disposal (Reaction Mixtures/Mother Liquors)

Use this protocol for reaction byproducts or stock solutions.[1]

  • Stream Identification: Because of the Iodine atom, this MUST go into the Halogenated Organic Waste stream.[1][2]

    • Why? Non-halogenated waste streams are often used for fuel blending.[1][2] Halogens release corrosive acid gases (HI, HCl) and can form dioxins during combustion, requiring specialized incineration scrubbers [1].[1]

  • pH Check (The Safety Critical Step):

    • If your solution is basic (pH > 8), the phenol exists as a nitrophenolate salt .[1][2]

    • Action: Carefully acidify the waste solution with dilute HCl or H₂SO₄ to pH < 7 before disposal.[2]

    • Causality: Nitrophenolate salts (especially sodium or potassium) are significantly less stable than the parent phenol.[1][2] If a basic solution spills and dries, the resulting anhydrous salt can be shock-sensitive [2].[1][2]

  • Solvent Compatibility: Ensure the carrier solvent is compatible with the halogenated carboy (typically DCM, Chloroform, or mixed organics).[2]

Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision matrix for safe disposal, emphasizing the critical pH check to avoid explosive salt formation.

DisposalWorkflow Start Start: 3-Iodo-4-nitrophenol Waste StateCheck Physical State? Start->StateCheck Solid Solid Waste (Pure or Spill Debris) StateCheck->Solid Liquid Liquid Solution (Reaction Mixture) StateCheck->Liquid SolidStream Dispose in SOLID TOXIC Waste Stream Solid->SolidStream Tag: Toxic pHCheck CRITICAL STEP: Is pH > 8 (Basic)? Liquid->pHCheck Acidify Acidify to pH < 7 (Prevent Shock-Sensitive Salts) pHCheck->Acidify Yes (Risk of Salt) HalogenStream Dispose in HALOGENATED Waste Stream pHCheck->HalogenStream No (Neutral/Acidic) Acidify->HalogenStream

Figure 1: Decision tree for 3-Iodo-4-nitrophenol disposal. Note the critical intervention for basic solutions.

Emergency Procedures (Spill Response)

In the event of a benchtop spill, speed and containment are vital to prevent tracking toxic dust.[2]

  • PPE Upgrade: Immediately wear double nitrile gloves and safety goggles.[1][2] If powder is airborne, use a respiratory mask (N95 or half-face respirator).[1][2]

  • Containment:

    • Solids: Do not dry sweep (creates dust).[1][2] Cover with a wet paper towel (dampened with water or PEG-400) to suppress dust, then scoop into a waste jar.[1]

    • Liquids: Absorb with vermiculite or chem-pads.[1][2]

  • Decontamination: Scrub the surface with a mild detergent (soap and water).[1][2]

    • Avoid: Do not use bleach (sodium hypochlorite) immediately.[1][2] Bleach can react with iodinated compounds to produce more complex halogenated byproducts.[1]

Storage Incompatibilities

To prevent accidents before disposal becomes necessary, adhere to these storage rules:

  • Oxidizers: Keep away from nitric acid, perchlorates, and peroxides.[2] The nitro group is already oxidized, but the iodine and phenol ring are electron-rich enough to react violently with strong oxidizers.[1][2]

  • Reducing Agents: Keep away from hydrides (LiAlH₄, NaBH₄).[1][2] Reduction of the nitro group to an amine is exothermic and can be runaway if uncontrolled.[2]

References

  • U.S. Environmental Protection Agency (EPA). (2024).[1][2] Hazardous Waste Listings: Solvents and Halogenated Compounds (F-Codes).[1][2] EPA.gov.[1][2] [Link]

  • National Institutes of Health (NIH) - PubChem. (2025).[1][2] Compound Summary: 3-Iodo-4-nitrophenol (CAS 50590-07-3).[1][4][6][7] PubChem.[1][2][4][7] [Link][1]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Iodo-4-nitrophenol

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities is foundational to scientific progress. Compounds like 3-Iodo-4-nitrophenol are valuable intermediates in the synthesis of pharmaceuticals and are used as biochemical probes.[1] However, their utility is matched by the critical need for rigorous safety protocols. This guide provides an in-depth operational plan for handling 3-Iodo-4-nitrophenol, grounded in the principles of causality and self-validating safety systems. Our goal is to empower you with the knowledge to work safely, ensuring that your focus remains on your research, not on mitigating preventable accidents.

Hazard Assessment: Understanding the "Why" Behind the Precautions

While a specific, comprehensive Safety Data Sheet (SDS) for 3-Iodo-4-nitrophenol is not widely available, we can infer its toxicological profile from structurally similar compounds like 4-nitrophenol and its derivatives. The core structure, a nitrated aromatic ring, is the primary driver of its hazardous properties.

The primary hazards associated with nitrophenols include:

  • Acute Toxicity : They are harmful if swallowed, inhaled, or in contact with skin.[2][3]

  • Organ Toxicity : Prolonged or repeated exposure may cause damage to organs, particularly the liver and kidneys.[2][4]

  • Irritation : The compound is expected to cause skin and serious eye irritation.[3]

  • Dust Hazard : As a solid, it can form dust clouds that are easily inhaled. Minimizing dust generation is a primary handling objective.[5][6]

Therefore, every procedural step and piece of personal protective equipment (PPE) recommended is designed to interrupt the routes of exposure: inhalation, dermal contact, ingestion, and ocular contact.

Engineering Controls: Your First and Most Critical Line of Defense

Before any personal protective equipment is even selected, the work environment must be engineered for safety. PPE is the last line of defense; engineering controls are designed to contain the hazard at its source.

  • Chemical Fume Hood : All work involving the weighing, transfer, or reaction of 3-Iodo-4-nitrophenol solid must be conducted inside a certified chemical fume hood. This is non-negotiable. The fume hood provides essential ventilation to capture dust and potential vapors, preventing inhalation.[6][7]

  • Ventilation : Ensure the laboratory has adequate general ventilation. This helps to dilute any fugitive emissions that might escape primary containment.

  • Safety Stations : An eyewash station and safety shower must be readily accessible and tested regularly.[7] Facilities storing or using this material should be equipped with these safety measures.[7]

Personal Protective Equipment (PPE): A Multi-Layered Barrier

The selection of PPE is not a one-size-fits-all checklist. It is a dynamic process based on a risk assessment of the specific task being performed. The following table summarizes the required PPE.

Task ScenarioEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing/Transferring Solid Chemical safety goggles AND a face shield.[8]2 pairs of nitrile gloves (double-gloving).Fully-buttoned lab coat; consider a chemical-resistant apron.Required if not in a fume hood (N95 minimum). Recommended even in a hood.
Working with Dilute Solutions Chemical safety goggles.[7]Nitrile gloves.Fully-buttoned lab coat.Not typically required if handled in a fume hood.
Large-Scale Operations (>10g) Chemical safety goggles AND a face shield.Chemical-resistant gloves (e.g., thicker nitrile or neoprene).Chemical-resistant apron or coveralls (e.g., Tyvek®).[9][10]N95 respirator or higher, even within a fume hood.
Eye and Face Protection

Standard safety glasses are insufficient. 3-Iodo-4-nitrophenol is a solid, and dust particles can easily circumvent the protection offered by glasses.

  • Chemical Safety Goggles : These are required as they form a seal around the eyes, protecting from dust and splashes.[7]

  • Face Shield : When handling the solid powder outside of a glovebox, a face shield worn over goggles is mandatory.[8] This provides a full barrier against splashes and airborne particles, protecting the entire face.

Hand Protection

Skin contact is a primary route of exposure.[3]

  • Nitrile Gloves : Nitrile provides good resistance to a wide range of chemicals and is a standard for laboratory use.[11]

  • Double Gloving : When handling the solid, wearing two pairs of gloves provides an additional layer of safety. If the outer glove becomes contaminated, it can be removed without exposing the skin.

Body Protection
  • Lab Coat : A standard, fully buttoned lab coat is the minimum requirement.

  • Chemical-Resistant Apron/Coveralls : For larger quantities or tasks with a high splash potential, a chemical-resistant apron or disposable coveralls (e.g., DuPont Tyvek®) should be worn over the lab coat to provide a higher level of protection.[9][10]

Respiratory Protection

Inhalation of nitrophenol dust can be harmful.[2]

  • N95 Respirator : If there is any risk of dust generation that cannot be fully contained within a fume hood, an N95 respirator is the minimum requirement.[8] Ensure you have been properly fit-tested for the respirator you use.

Operational Plan: A Step-by-Step Guide to Safe Handling

This workflow is designed to be a self-validating system, with checks at each stage to ensure safety.

G cluster_prep Phase 1: Preparation cluster_handling Phase 2: Handling cluster_cleanup Phase 3: Cleanup & Disposal Prep 1. Pre-Task Safety Check VerifyHood 2. Verify Fume Hood (Check certification, airflow) Prep->VerifyHood DonPPE 3. Don Appropriate PPE (Refer to table) VerifyHood->DonPPE Weigh 4. Weighing & Transfer (Minimize dust, use static control) DonPPE->Weigh Reaction 5. Reaction Setup (Keep contained, label clearly) Weigh->Reaction Decon 6. Decontaminate Surfaces (Wipe down with appropriate solvent) Reaction->Decon DoffPPE 7. Doff PPE Correctly (Outer gloves first) Decon->DoffPPE Waste 8. Segregate Waste (Solid vs. Liquid Hazardous Waste) DoffPPE->Waste

Workflow for Handling 3-Iodo-4-nitrophenol

Step 1: Pre-Task Safety Check

  • Review the SDS for any analogous compounds.[2][3]

  • Ensure the eyewash and safety shower are unobstructed.[7]

Step 2: Engineering Control Verification

  • Turn on the fume hood and verify it is drawing correctly.

Step 3: Donning PPE

  • Put on your lab coat, followed by your inner gloves.

  • Don your safety goggles and respirator (if needed).

  • Put on your outer gloves, ensuring the cuffs go over the sleeves of your lab coat.

  • Finally, put on your face shield.

Step 4: Handling the Chemical

  • When weighing, use a weigh boat or creased paper to prevent spilling on the balance.

  • Handle the container and transfer tools gently to avoid creating dust clouds.[5]

  • Close the primary container immediately after use.[7]

Step 5: Cleanup

  • Wipe down the work surface in the fume hood with a suitable solvent (e.g., ethanol or isopropanol) and paper towels. Dispose of the towels as solid hazardous waste.

Step 6: Doffing PPE

  • Remove your outer gloves first, peeling them off without touching the exterior.

  • Remove your face shield and goggles.

  • Remove your lab coat.

  • Finally, remove your inner gloves.

  • Wash your hands thoroughly with soap and water.[2]

Spill, Storage, and Disposal Plans

Emergency Spill Procedures
  • Minor Spill (inside a fume hood) :

    • Alert others in the lab.

    • Wearing your full PPE, gently cover the spill with an absorbent material like vermiculite or sand to prevent dust from becoming airborne.[4]

    • Carefully sweep up the material and place it in a labeled, sealed container for hazardous waste.[4][6]

    • Decontaminate the area.

  • Major Spill (outside a fume hood) :

    • Evacuate the immediate area.[6]

    • Alert your institution's emergency response team.

    • Prevent others from entering the contaminated area.

Storage Plan
  • Store 3-Iodo-4-nitrophenol in a tightly closed, clearly labeled container.[3][5][12]

  • Keep it in a cool, dry, and well-ventilated area designated for toxic chemicals.[4][6]

  • Store it away from incompatible materials, such as strong oxidizing agents or bases.[5]

Disposal Plan
  • All materials contaminated with 3-Iodo-4-nitrophenol, including the chemical itself, empty containers, and cleaning materials, must be disposed of as hazardous waste.[3]

  • Do not pour any solution down the drain or discard solid in the regular trash.[6][13]

  • Follow all local, state, and federal regulations for hazardous waste disposal. Consult your institution's Environmental Health and Safety (EHS) department for specific procedures.[14]

By adhering to this comprehensive guide, you build a system of safety that protects you, your colleagues, and your research.

References

  • MilliporeSigma. (2021). 4-nitrophenol - SAFETY DATA SHEET.
  • Thermo Fisher Scientific. (2025). 3-Methyl-4-nitrophenol - SAFETY DATA SHEET.
  • ECHEMI. (n.d.). 4-Nitrophenol SDS, 100-02-7 Safety Data Sheets.
  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitrophenol.
  • Santa Cruz Biotechnology. (n.d.). 3-Nitrophenol Safety Data Sheet.
  • Carl ROTH. (n.d.). Safety data sheet according to Regulation (EC) No. 1907/2006 (REACH), amended by 2020/878/EU. 4-Nitrophenol.
  • CDH Fine Chemical. (n.d.). p-Nitro Phenol CAS No 100-02-7 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Santa Cruz Biotechnology. (n.d.). 4-Nitrophenol Safety Data Sheet.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET.
  • Thermo Fisher Scientific. (2015). SAFETY DATA SHEET.
  • Chemsrc. (2025). 4-Iodo-3-nitrophenol | CAS#:50590-07-3.
  • CPAchem Ltd. (2023). 2-Nitrophenol - Safety data sheet.
  • DuPont. (n.d.). DuPont Personal Protection Product Catalogue.
  • Fisher Scientific. (n.d.). Personal Protective Equipment.
  • Chem-Impex. (n.d.). 3-Iodo-4-nitrophenol.
  • Auburn University Business and Administration. (n.d.). Personal Protective Equipment.
  • ChemScene. (n.d.). 3-Iodo-4-nitrophenol.
  • STERIS. (n.d.). Personal Protective Equipment.
  • DuPont. (n.d.). Personal Protective Equipment | PPE Equipment From DuPont.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.